molecular formula C7H12N2O4 B15202960 2,6-Diazaspiro[3.3]heptane oxalate

2,6-Diazaspiro[3.3]heptane oxalate

Cat. No.: B15202960
M. Wt: 188.18 g/mol
InChI Key: WNVGWRMLCPIJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.3]heptane oxalate is a high-value spirocyclic amine serving as a versatile building block in pharmaceutical research and development. This strained, three-dimensional scaffold has gained significant attention as a non-classical bioisostere for piperazine , a common motif in marketed drugs . Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core in lead compounds can impart beneficial physicochemical properties, such as improved metabolic stability, reduced off-target cytotoxicity, and enhanced target selectivity . For example, using this surrogate in the PARP inhibitor Olaparib demonstrated a significant improvement in target selectivity . The oxalate salt form offers improved stability and handling characteristics for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to review the material safety data sheet prior to use.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2,6-diazaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/C5H10N2.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

WNVGWRMLCPIJBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist’s Guide to 2,6-Diazaspiro[3.3]heptane Oxalate (CAS 1227382-01-5): From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic integration of strained, three-dimensional scaffolds into drug candidates is a leading-edge approach to overcoming challenges in modern medicinal chemistry, such as poor solubility, metabolic instability, and off-target toxicity. Among these scaffolds, the 2,6-diazaspiro[3.3]heptane motif has emerged as a powerful bioisosteric replacement for the ubiquitous piperazine ring. This technical guide provides researchers, chemists, and drug development professionals with an in-depth overview of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1227382-01-5), the workhorse mono-protected building block. We will dissect its strategic advantages, provide actionable protocols for its qualification and use, and offer a framework for reliable supplier selection, empowering research teams to leverage this valuable synthetic intermediate with confidence and precision.

Introduction: The Strategic Value of a Twisted Scaffold

For decades, the piperazine ring has been a cornerstone of medicinal chemistry, prized for its ability to connect two distinct pharmacophoric elements. However, its conformational flexibility and physicochemical properties can contribute to metabolic liabilities and reduced selectivity. The 2,6-diazaspiro[3.3]heptane scaffold represents a significant evolution, offering a rigidified and structurally distinct alternative.[1] Its spirocyclic nature introduces a defined three-dimensional geometry, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property.[2][3]

The subject of this guide, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1227382-01-5), is the key intermediate that makes this scaffold readily accessible for synthetic elaboration. The mono-Boc protection allows for selective functionalization of the two nitrogen atoms, while the oxalate salt form ensures the material is a stable, crystalline, and easily handled solid, a critical attribute for reproducible chemistry.[1]

Molecular Overview and Physicochemical Properties

The unique structure of the 2,6-diazaspiro[3.3]heptane core, where two azetidine rings are joined by a central quaternary carbon, is the source of its advantageous properties. Compared to a traditional piperazine, it introduces a significant structural perturbation. The distance between the two nitrogen atoms is increased, and the exit vectors for substituents are fixed at an approximate 90° angle, a stark contrast to the 180° orientation in piperazine.[4] This "twist" can fundamentally alter how a molecule interacts with its biological target.

PropertyValueSource
CAS Number 1227382-01-5[5][6]
Molecular Formula C₁₂H₂₀N₂O₆[6][7]
Molecular Weight 288.30 g/mol [6][7]
Appearance White to off-white solid/powder[6]
Common Name 2-Boc-2,6-diazaspiro[3.3]heptane oxalate[5]
Synonym tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate[6][7]

The Bioisosteric Advantage: Beyond Piperazine

The decision to replace a piperazine with a 2,6-diazaspiro[3.3]heptane is driven by the pursuit of improved drug-like properties. The primary benefits observed in multiple studies include:

  • Reduced Lipophilicity: Despite adding a carbon atom, the spirocyclic structure often leads to a significant reduction in the logarithm of the distribution coefficient (logD), which can enhance solubility and reduce off-target binding.[4]

  • Improved Selectivity and Potency: The rigid scaffold reduces the entropic penalty upon binding to a target protein. In several reported cases, this has led to dramatic improvements in target selectivity. For instance, replacing the piperazine in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity and reduced off-mechanism cytotoxicity.[8][9]

  • Metabolic Stability: The strained azetidine rings and the absence of easily oxidizable C-H bonds adjacent to the nitrogen atoms (as seen in piperazine) contribute to enhanced stability against oxidative metabolism.[9]

  • Novel Exit Vectors: The fixed 90° geometry allows chemists to explore chemical space that is inaccessible with a linear piperazine linker, potentially unlocking new and more potent interactions with a target.[4]

G cluster_0 Bioisosteric Comparison piperazine Piperazine - Flexible Chair/Boat Conformations - ~180° Exit Vectors - Higher logD spiro 2,6-Diazaspiro[3.3]heptane - Rigid Spirocyclic Structure - ~90° Exit Vectors - Lower logD piperazine->spiro Bioisosteric Replacement prop1 Improved Selectivity spiro->prop1 prop2 Reduced Lipophilicity spiro->prop2 prop3 Enhanced Metabolic Stability spiro->prop3

Caption: Bioisosteric relationship and resulting property improvements.

Supplier Qualification and Selection

The quality of your starting material dictates the success of your subsequent research. Sourcing high-purity 2,6-diazaspiro[3.3]heptane oxalate is paramount. Not all suppliers are equal, and a rigorous qualification process is a non-negotiable step.

Key Supplier Evaluation Criteria:

  • Purity Verification: Always request a lot-specific Certificate of Analysis (CoA). Do not rely on generic website specifications. The CoA must include purity data from HPLC and identity confirmation from ¹H NMR and/or Mass Spectrometry.

  • Analytical Data Availability: A trustworthy supplier will readily provide the raw analytical data (e.g., NMR and HPLC traces) upon request. This allows you to independently verify their claims of purity.

  • Scalability: If your project may advance to preclinical or clinical stages, inquire about the supplier's capacity for large-scale synthesis. A route that works at the milligram scale may not be viable for kilogram production.[8]

  • Documentation and Support: The supplier should provide a comprehensive Safety Data Sheet (SDS) and have accessible technical support to answer questions.

Representative Suppliers:

  • Apollo Scientific[5]

  • BLDpharm[10]

  • Cymit Quimica[6]

  • MedChemExpress[11]

  • Sigma-Aldrich (Synthonix)

Caption: A robust workflow for qualifying a chemical supplier.

Experimental Protocols

The following protocols provide a self-validating framework for the quality control and subsequent deprotection of the title compound.

Protocol 1: Incoming Material Quality Control (QC)

Objective: To verify the identity and purity of a newly acquired lot of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm and 254 nm; Mass Spectrometry (ESI+).

  • Data Interpretation:

    • Purity: The HPLC chromatogram should show a single major peak with >97% area.

    • Identity (MS): The mass spectrometer should detect the protonated mass of the Boc-protected free base ([M+H]⁺). The expected mass for C₁₀H₁₈N₂O₂ is 199.14. The oxalate counterion will not typically be observed in positive ion mode.

    • Identity (NMR): For unambiguous confirmation, acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be clean and consistent with the expected structure, showing the characteristic t-butyl singlet at ~1.4 ppm and signals for the azetidine ring protons.

Protocol 2: Boc Group Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine for subsequent coupling reactions.

Causality: Acid-labile protecting groups like Boc are efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) is often preferred over hydrochloric acid (HCl) for this specific scaffold, as strong nucleophilic chloride ions (from HCl) have been observed to cause ring-opening of the strained azetidine system under certain conditions.[12]

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.0 eq) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 4-5 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Re-dissolve the residue in a minimal amount of DCM.

    • Neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & QC: The resulting crude 2,6-diazaspiro[3.3]heptane can be used directly or purified by crystallization or chromatography if necessary. Confirm the identity of the product by LC-MS (expected [M+H]⁺ for C₅H₁₀N₂ = 99.09).

G cluster_0 Experimental Workflow: Boc Deprotection & Analysis start Start: Boc-Protected Oxalate Salt (CAS 1227382-01-5) dissolve 1. Dissolve in DCM start->dissolve add_tfa 2. Add TFA (4-5 eq) at 0°C dissolve->add_tfa monitor 3. Monitor by LC-MS (Check for disappearance of SM) add_tfa->monitor workup 4. Aqueous Workup (NaHCO₃ Quench, Extraction) monitor->workup concentrate 5. Dry & Concentrate workup->concentrate product Product: Free 2,6-Diazaspiro[3.3]heptane concentrate->product qc Final QC by LC-MS (Confirm M+H = 99.09) product->qc

Caption: Step-by-step workflow for Boc deprotection and verification.

Conclusion

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is more than just a building block; it is an enabling tool for accessing molecular architectures with superior pharmacological properties. Its role as a rigid, three-dimensional bioisostere for piperazine allows chemists to systematically address common liabilities in drug discovery, including lipophilicity, metabolic stability, and target selectivity. By understanding the unique structural advantages of this scaffold and implementing rigorous quality control and validated synthetic protocols, research organizations can effectively de-risk their discovery programs and accelerate the development of next-generation therapeutics.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2010(1), 87-90.
  • De Fusco, C., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[8]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(12), 1297-1302.[4]

  • ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis. Retrieved from chemicalbook.com.[7]

  • Fumagalli, G., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 59(42), 18531-18536.[2]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from pubs.rsc.org.[9]

  • Apollo Scientific. (n.d.). 1227382-01-5 Cas No. | 2,6-Diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester oxalate salt. Retrieved from apolloscientific.co.uk.[5]

  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3547-3549.[1]

  • Cymit Quimica. (n.d.). CAS 1227382-01-5: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. Retrieved from cymitquimica.com.[6]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from researchgate.net.[3]

  • Ambeed. (n.d.). 1227382-01-5 | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
  • Reddy, P. V., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481-3484.
  • Tetrahedron. (n.d.). 1227382-01-5 | TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE OXALATE.
  • BLDpharm. (n.d.). 1227382-01-5|tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. Retrieved from bldpharm.com.[10]

  • MedChemExpress. (n.d.). 2-Boc-2,6-Diazaspiro[3.3]heptane hemioxalate. Retrieved from medchemexpress.com.[11]

  • Bashe, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4848.[12]

  • Sigma-Aldrich. (n.d.). 2-methyl-2,6-diazaspiro[3.3]heptane, oxalic acid. Retrieved from sigmaaldrich.com.

  • Foley, D. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535-1541.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane.
  • BLDpharm. (n.d.). 1527515-86-1|2-Methyl-2,6-diazaspiro[3.3]heptane xoxalate.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from pubchem.ncbi.nlm.nih.gov.

Sources

spiro[3.3]heptane scaffold benefits in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spiro[3.3]heptane Scaffold in Medicinal Chemistry

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of the spiro[3.3]heptane core, detailing its strategic benefits, synthetic methodologies, and applications in drug discovery. By exploring its role as a versatile bioisostere and a tool for navigating novel chemical space, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold.

Introduction: The Rise of Three-Dimensionality in Drug Design

The drive to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional chemical space. Saturated carbocyclic scaffolds have gained prominence for their ability to introduce three-dimensionality into drug candidates, thereby enhancing target engagement and improving physicochemical properties. Among these, the spiro[3.3]heptane scaffold, a bicyclic system featuring two cyclobutane rings sharing a central quaternary carbon, has garnered significant attention. Its rigid, well-defined geometry provides a fixed orientation for appended substituents, allowing for precise and predictable interactions with biological targets.

Strategic Advantages of the Spiro[3.3]heptane Scaffold

The utility of the spiro[3.3]heptane scaffold in medicinal chemistry stems from a unique combination of structural and physicochemical properties.

Inherent Three-Dimensionality and Vectorial Display

The spirocyclic nature of the spiro[3.3]heptane core projects substituents into distinct vectors in three-dimensional space. This contrasts sharply with aromatic rings, which primarily offer peripheral substitution patterns. This precise spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for the target protein.

Conformational Rigidity and Reduced Entropy

The fused cyclobutane rings impart significant rigidity to the spiro[3.3]heptane scaffold. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, as fewer conformational degrees of freedom are lost. This can translate to a more favorable free energy of binding and, consequently, higher potency.

A Versatile Bioisostere

The spiro[3.3]heptane moiety can serve as a bioisosteric replacement for other common chemical groups in drug molecules, offering improvements in key drug-like properties.

  • para-Substituted Phenyl Rings: The 2,6-disubstituted spiro[3.3]heptane can mimic the geometry of a para-substituted phenyl ring while introducing a non-aromatic, three-dimensional character. This can lead to improved solubility and metabolic stability.

  • tert-Butyl and Adamantyl Groups: The compact, lipophilic nature of the spiro[3.3]heptane core makes it an effective replacement for bulky aliphatic groups like tert-butyl and adamantyl. This can be advantageous for optimizing ligand-lipophilicity efficiency (LLE).

  • Gem-Dimethyl Groups: The spiro[3.3]heptane scaffold can be used as a constrained replacement for a gem-dimethyl group, locking the substituents in a specific orientation and potentially enhancing biological activity.

Improved Physicochemical Properties

Incorporation of the spiro[3.3]heptane scaffold can have a profound impact on the physicochemical profile of a molecule.

PropertyImpact of Spiro[3.3]heptaneRationale
Solubility Generally IncreasedThe non-planar, saturated nature of the scaffold can disrupt crystal packing and reduce the melting point, leading to improved aqueous solubility.
Metabolic Stability Generally IncreasedThe absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can enhance metabolic stability.
Lipophilicity (logP) ModulatedWhile carbocyclic, the spiro[3.3]heptane core is less lipophilic than a similarly sized aromatic ring, allowing for fine-tuning of the overall molecular lipophilicity.
Navigating Novel Chemical Space

The unique topology of the spiro[3.3]heptane scaffold allows for the exploration of novel chemical space, moving away from the "flatland" of aromatic-rich compound libraries. This can lead to the discovery of ligands with novel binding modes and improved intellectual property positions.

Synthetic Methodologies

The accessibility of the spiro[3.3]heptane core is a key enabler of its widespread use. Several robust synthetic routes have been developed.

Double [2+2] Cycloaddition of Allene

A common and efficient method involves the double [2+2] cycloaddition of allene with an appropriate ketene precursor.

From Pentaerythritol Derivatives

Pentaerythritol and its derivatives serve as readily available starting materials for the synthesis of the spiro[3.3]heptane skeleton through a series of cyclization and functional group manipulation steps.

Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol outlines a common route to a key functionalized spiro[3.3]heptane intermediate.

  • Step 1: Bromination of Pentaerythritol. Pentaerythritol is treated with hydrobromic acid to yield pentaerythrityl tetrabromide.

  • Step 2: Cyclization. The tetrabromide is then subjected to a double cyclization reaction using a suitable reducing agent, such as zinc dust, to form the spiro[3.3]heptane core.

  • Step 3: Oxidation. The resulting spiro[3.3]heptane is then oxidized at the 2 and 6 positions to afford the dicarboxylic acid.

Case Studies in Drug Discovery

The strategic application of the spiro[3.3]heptane scaffold is evident in several successful drug discovery programs.

Anamorelin (ONO-7643)

Anamorelin is a ghrelin receptor agonist that was developed for the treatment of cancer-related anorexia-cachexia. The molecule incorporates a spiro[3.3]heptane moiety that was introduced to optimize its pharmacokinetic properties and enhance its oral bioavailability.

EPZ015666 (GSK3326595)

This potent and selective inhibitor of the protein methyltransferase PRMT5 features a spiro[3.3]heptane group that serves as a rigid scaffold to orient the key pharmacophoric elements. This design strategy resulted in a compound with excellent in vivo efficacy.

γ-Secretase Modulators for Alzheimer's Disease

Researchers have utilized the spiro[3.3]heptane scaffold to develop γ-secretase modulators for the treatment of Alzheimer's disease. The rigid nature of the scaffold was instrumental in achieving high potency and selectivity.

Visualization of Key Concepts

Bioisosteric Replacement Strategy

Bioisosteres cluster_0 Common Scaffolds cluster_1 Spiro[3.3]heptane Bioisostere para-Phenyl para-Substituted Phenyl Ring Spiroheptane Spiro[3.3]heptane para-Phenyl->Spiroheptane Improves Solubility & Metabolic Stability tert-Butyl tert-Butyl Group tert-Butyl->Spiroheptane Optimizes LLE gem-Dimethyl gem-Dimethyl Group gem-Dimethyl->Spiroheptane Constrains Conformation

Caption: Bioisosteric replacement strategies for the spiro[3.3]heptane scaffold.

Workflow for Incorporating Spiro[3.3]heptane

Workflow Start Identify Lead Compound Analyze Analyze for Potential Bioisosteric Replacement Start->Analyze Design Design Spiro[3.3]heptane Analogs Analyze->Design Synthesize Synthesize Analogs Design->Synthesize Test In Vitro & In Vivo Testing Synthesize->Test Optimize Properties Improved? Test->Optimize Optimize->Design No End Optimized Candidate Optimize->End Yes

Caption: A generalized workflow for the rational incorporation of a spiro[3.3]heptane scaffold.

Future Perspectives

The spiro[3.3]heptane scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal. Future research will likely focus on the development of novel, enantioselective synthetic routes to access a wider range of functionalized derivatives. Furthermore, the application of computational methods to predict the impact of this scaffold on ligand-protein interactions will accelerate its rational incorporation into drug design. As the demand for therapeutics with improved properties continues to grow, the unique advantages offered by the spiro[3.3]heptane core will ensure its continued prominence in the field.

References

  • Stepan, A. F., et al. (2011). The spiro[3.3]heptane motif as a versatile tool in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 21(19), 5782-5786. [Link]

  • Wuitschik, G., et al. (2010). Spirocycles in medicinal chemistry. Angewandte Chemie International Edition, 49(39), 6934-6947. [Link]

  • Kirsch, P., et al. (2013). The 2,6-disubstituted spiro[3.3]heptane as a para-substituted phenyl ring mimic. Journal of Medicinal Chemistry, 56(8), 3473-3482. [Link]

  • Stepan, A. F., et al. (2012). The impact of spiro[3.3]heptane substitution on the physicochemical and in vitro properties of a series of γ-secretase modulators. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

Navigating Chemical Space: A Technical Guide to 2,6-Diazaspiro[3.3]heptane as a Bioisostere of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring stands as a ubiquitous and privileged scaffold, present in the molecular architecture of numerous approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized.[1][3] However, the very characteristics that make piperazine attractive can also introduce metabolic liabilities and limitations in exploring three-dimensional chemical space. This has led to the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[3] Among these, 2,6-diazaspiro[3.3]heptane has emerged as a compelling alternative, offering a unique combination of structural rigidity, altered vectorality, and improved physicochemical properties.[4][5]

This technical guide provides an in-depth, head-to-head comparison of 2,6-diazaspiro[3.3]heptane and piperazine, offering a comprehensive profile for researchers, scientists, and drug development professionals. We will delve into the structural nuances, physicochemical distinctions, and pharmacological implications of this bioisosteric replacement, supported by experimental data and practical protocols.

Structural and Conformational Analysis: A Tale of Two Scaffolds

The fundamental difference between piperazine and 2,6-diazaspiro[3.3]heptane lies in their topology. Piperazine is a six-membered ring that exists in a dynamic equilibrium of chair and boat conformations, with the chair form being predominant.[6] This flexibility allows it to adapt to various binding pockets, but can also lead to entropic penalties upon binding.

In contrast, 2,6-diazaspiro[3.3]heptane is a rigid, spirocyclic system composed of two fused azetidine rings. This rigidity has several important consequences:

  • Defined Vectorial Orientation: The substituents on the nitrogen atoms of 2,6-diazaspiro[3.3]heptane are held in a more defined, perpendicular orientation compared to the more flexible piperazine. This can lead to novel interactions with the target protein and exploration of previously inaccessible chemical space.[4]

  • Increased Three-Dimensionality: The spirocyclic nature of 2,6-diazaspiro[3.3]heptane imparts a greater degree of three-dimensionality to the molecule, which is often associated with improved pharmacological properties and reduced off-target effects.[7]

  • Altered N-N Distance: The distance between the two nitrogen atoms is significantly longer in 2,6-diazaspiro[3.3]heptane (approximately 4.19 Å) compared to piperazine, which can influence its ability to bridge different parts of a binding site.[8]

cluster_piperazine Piperazine cluster_spiro 2,6-Diazaspiro[3.3]heptane piperazine_img piperazine_label Flexible Chair/Boat Conformations spiro_label Rigid Spirocyclic Structure spiro_img

Figure 1: Conformational comparison of piperazine and 2,6-diazaspiro[3.3]heptane.

Physicochemical Properties: A Comparative Analysis

The choice of a scaffold in drug design is critically influenced by its physicochemical properties. The following table summarizes key parameters for piperazine and 2,6-diazaspiro[3.3]heptane.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneKey Implications for Drug Design
pKa1 9.73[3][9]~8.5-9.5 (derivative dependent)[4]The lower pKa of 2,6-diazaspiro[3.3]heptane derivatives can lead to a lower degree of ionization at physiological pH, potentially improving cell permeability.
pKa2 5.35[3][9]Not well-definedThe second pKa of piperazine is often relevant for salt formation and solubility.
cLogP -1.50[3]-0.51[3]The higher cLogP of the spirocycle suggests a less polar character, which can be advantageous for CNS penetration but may decrease aqueous solubility.
logD at pH 7.4 Highly negativeGenerally lower (more lipophilic) than piperazine, but the spirocyclic core itself can lead to lower overall molecule logD in certain contexts due to increased basicity.[4]The ability to modulate logD is crucial for optimizing the ADME profile. 2,6-diazaspiro[3.3]heptane offers a different starting point for this optimization.
Aqueous Solubility Freely soluble[9][10]Generally good, but can be influenced by substituents.Both scaffolds provide good aqueous solubility, a desirable trait for drug candidates.

Pharmacological Implications of Bioisosteric Replacement

The substitution of piperazine with 2,6-diazaspiro[3.3]heptane can have a profound impact on a molecule's pharmacological profile.

Target Engagement and Selectivity

The rigid and defined geometry of 2,6-diazaspiro[3.3]heptane can lead to more specific and potentially stronger interactions with the target protein. This can translate to increased potency and, importantly, improved selectivity against off-targets.

A notable example is the modification of the PARP inhibitor Olaparib. Replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety resulted in a compound with significantly improved selectivity for PARP-1 over other PARP family members and reduced off-target cytotoxicity.[5][7]

Metabolic Stability

Piperazine rings are often susceptible to metabolism, particularly N-dealkylation. The spirocyclic nature of 2,6-diazaspiro[3.3]heptane can shield the nitrogen atoms from metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life. This is a significant advantage in drug development, as it can lead to lower required doses and reduced dosing frequency.[11]

hERG Liability

The human ether-a-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The structural and electronic properties of 2,6-diazaspiro[3.3]heptane can lead to a reduced affinity for the hERG channel compared to piperazine-containing analogues, thereby mitigating the risk of cardiotoxicity.

Experimental Protocols

To aid researchers in the practical application of this bioisosteric replacement strategy, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of mono-Boc-2,6-diazaspiro[3.3]heptane Oxalate

This is a key intermediate for the synthesis of various 2,6-diazaspiro[3.3]heptane derivatives.

start Di-tert-butyl dicarbonate, 1-phenylethylamine step1 Reaction in a suitable solvent (e.g., DCM) start->step1 Step 1 step2 Formation of 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester step1->step2 step3 Hydrogenolysis (e.g., H2, Pd/C) step2->step3 Step 2 step4 Removal of the phenylethyl group step3->step4 step5 Reaction with oxalic acid step4->step5 Step 3 end tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate step5->end

Figure 2: Synthetic workflow for mono-Boc-2,6-diazaspiro[3.3]heptane oxalate.

Detailed Protocol:

  • Step 1: Protection and Cyclization: A detailed, multi-step synthesis starting from commercially available materials is typically employed. A common route involves the reaction of a protected azetidine precursor. For a scalable synthesis, refer to the procedure described by Wuitschik et al.[12]

  • Step 2: Deprotection: The protecting group (e.g., benzyl) is removed via hydrogenolysis using a palladium on carbon catalyst.

  • Step 3: Boc Protection: The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

  • Step 4: Salt Formation: The mono-Boc-protected 2,6-diazaspiro[3.3]heptane is then treated with oxalic acid to form the stable and easily handleable oxalate salt.[13]

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Add liver microsomes to the wells of a 96-well plate.

  • Add the test compound working solution to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

hERG Patch-Clamp Assay

This is the gold standard for assessing a compound's potential to inhibit the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (automated or manual)

  • External and internal solutions for electrophysiology recordings

  • Test compound solutions at various concentrations

Procedure:

  • Culture the hERG-expressing HEK293 cells.

  • Prepare a single-cell suspension for patch-clamp recording.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit hERG currents.

  • Record baseline hERG currents.

  • Perfuse the cell with increasing concentrations of the test compound.

  • Record the hERG currents at each concentration.

  • Analyze the data to determine the IC50 value for hERG inhibition.

Case Study: Olaparib Analogue

The development of a 2,6-diazaspiro[3.3]heptane-containing analogue of the PARP inhibitor Olaparib provides a compelling case study. The piperazine-to-spirocycle substitution led to:

  • Improved Selectivity: The spiro-analogue exhibited significantly greater selectivity for PARP-1 over other PARP isoforms.[5][7]

  • Reduced Cytotoxicity: The modified compound showed reduced off-mechanism cytotoxicity.[5][7]

  • Maintained Potency: The on-target potency was largely retained.

This example highlights the potential of 2,6-diazaspiro[3.3]heptane to fine-tune the properties of a drug candidate and improve its therapeutic index.

Conclusion and Future Perspectives

2,6-Diazaspiro[3.3]heptane represents a valuable and increasingly utilized bioisostere for the piperazine ring in modern drug discovery. Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to address common challenges such as metabolic instability, off-target toxicity, and the need for greater three-dimensional complexity. While not a universal solution, the strategic replacement of piperazine with this spirocyclic scaffold can unlock novel chemical space and lead to the development of safer and more effective medicines. As our understanding of the subtle interplay between molecular architecture and pharmacological response continues to grow, we can expect to see the 2,6-diazaspiro[3.3]heptane core featured in an increasing number of clinical candidates and approved drugs.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (URL: [Link])

  • Piperazines – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: [Link])

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B. (URL: [Link])

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. (URL: [Link])

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba.it. (URL: [Link])

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (URL: [Link])

  • Piperazine - Wikipedia. (URL: [Link])

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. (URL: [Link])

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (URL: [Link])

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. (URL: [Link])

  • Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed. (URL: [Link])

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (URL: [Link])

  • Conformational analysis of 2-substituted piperazines - PubMed. (URL: [Link])

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. (URL: [Link])

  • Propanc Biopharma advances novel cancer treatment into clinical trials - YouTube. (URL: [Link])

  • (URL: )
  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Conformational Rigidity of 2,6-Diazaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a rigid bioisostere for the more flexible piperazine ring. Its unique spirocyclic nature imparts a high degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the conformational rigidity of 2,6-diazaspiro[3.3]heptane salts. We will delve into the synthesis of the DSH core, the analytical techniques used to characterize its conformation, and the influence of salt formation on its three-dimensional structure. This document is intended to be a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies for the study and application of this important scaffold.

Introduction: The Strategic Advantage of Conformational Rigidity

In the intricate dance of molecular recognition, the three-dimensional shape of a small molecule is paramount. Flexible molecules can adopt a multitude of conformations, some of which may be productive for binding to a biological target, while others may be inactive or lead to off-target effects. By introducing conformational rigidity, medicinal chemists can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.

The 2,6-diazaspiro[3.3]heptane (DSH) framework is an exemplary case of a conformationally restricted scaffold.[1] Comprising two fused azetidine rings sharing a central spiro-carbon, the DSH core exhibits significantly less conformational flexibility than the chair-boat interconversions of piperazine. This rigidity provides a fixed orientation for substituents placed on the nitrogen atoms, allowing for precise vectoring of chemical groups into the binding pockets of target proteins.

This guide will explore the inherent rigidity of the DSH core, with a particular focus on how the formation of salts can influence and stabilize its conformation. Understanding the subtle interplay between the DSH cation and its counter-anion is crucial for predicting and controlling the molecule's shape in a physiological environment.

Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

A robust and scalable synthesis of the DSH scaffold is essential for its widespread application in drug discovery. Several synthetic routes have been reported, with a common strategy involving the construction of the two azetidine rings in a stepwise or convergent manner. A representative synthesis is outlined below.[2]

Experimental Protocol: Synthesis of a Mono-protected 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes a common route to a mono-Boc-protected DSH derivative, a versatile intermediate for further functionalization.

Step 1: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

  • This starting material can be prepared from commercially available precursors through a multi-step sequence involving reduction and oxidation.[2]

Step 2: Reductive Amination.

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add a primary amine (e.g., aniline, 1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Spirocyclization.

  • Dissolve the product from Step 2 (1.0 eq) in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction mixture at 70 °C in a sealed tube for 3 hours.[2]

  • Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the resulting 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane by column chromatography.

Step 4: Deprotection and Mono-Boc Protection.

  • The benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C).

  • The resulting secondary amine can then be selectively protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield the versatile mono-Boc-2,6-diazaspiro[3.3]heptane intermediate.

Probing Conformational Rigidity: A Multi-faceted Approach

The conformational rigidity of DSH salts is not merely a theoretical concept but a measurable physical property. A combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, provides a comprehensive picture of the three-dimensional structure of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For DSH salts, ¹H and ¹³C NMR provide initial evidence of the scaffold's rigidity. The high degree of symmetry in the unsubstituted DSH core often leads to simple spectra, with chemically equivalent protons and carbons. The introduction of substituents can break this symmetry, providing more complex spectra that are rich in conformational information.

Key NMR Observables for Conformational Analysis:

  • Chemical Shifts: The chemical shifts of the azetidine ring protons and carbons are sensitive to their local electronic environment, which is in turn influenced by the ring conformation.

  • Coupling Constants: Three-bond proton-proton coupling constants (³JHH) can provide information about dihedral angles via the Karplus equation. However, the strained nature of the azetidine rings in DSH can sometimes lead to non-standard coupling constants.

  • Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for determining through-space proximities between protons. For a rigid molecule like DSH, strong NOE cross-peaks are expected between protons that are close in space, providing direct evidence of a fixed conformation.

  • Sample Preparation: Dissolve 5-10 mg of the DSH salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final concentration of approximately 10-20 mM.

  • Data Acquisition:

    • Acquire a standard two-dimensional NOESY spectrum on a high-field NMR spectrometer (≥500 MHz).

    • Use a mixing time (τm) appropriate for the size of the molecule. For small molecules like DSH, a mixing time in the range of 300-800 ms is typically used.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Identify cross-peaks that correspond to through-space interactions between protons on the DSH scaffold. The presence of strong NOEs between protons on the two different azetidine rings would be a clear indicator of the rigid spirocyclic structure.

To investigate the possibility of conformational exchange, Variable Temperature (VT) NMR experiments can be performed.[3] For a truly rigid molecule, the NMR spectrum should remain largely unchanged over a wide range of temperatures. The absence of significant line broadening or coalescence of signals upon heating or cooling provides strong evidence for a single, stable conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive, high-resolution picture of a molecule's conformation in the solid state.[4] By analyzing the diffraction pattern of X-rays passing through a crystal of a DSH salt, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.

Key Information from X-ray Crystallography:

  • Confirmation of the Spirocyclic Structure: The crystal structure will unequivocally show the two azetidine rings joined at a central spiro-carbon.

  • Ring Pucker: The degree of puckering of the four-membered azetidine rings can be quantified.

  • Relative Orientation of Substituents: The spatial disposition of substituents on the nitrogen atoms is precisely defined.

  • Intermolecular Interactions: The crystal packing reveals how the DSH salt cations and their counter-anions interact with each other in the solid state, including hydrogen bonding and electrostatic interactions.

Accessing and Interpreting Crystallographic Data:

Crystallographic data is typically deposited in public databases such as the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF). These files can be visualized and analyzed using software like Mercury or VESTA to extract key structural parameters.

Parameter Typical Value for DSH Core Significance
C-N Bond Length ~1.47 ÅStandard single bond length.
C-C Bond Length ~1.54 ÅStandard single bond length.
N-C-C Bond Angle ~90°Reflects the strain of the azetidine ring.
Ring Torsion Angles Small valuesIndicates a relatively planar ring conformation.

Note: The exact values will vary depending on the substituents and the counter-ion.

Computational Modeling

In conjunction with experimental techniques, computational modeling provides valuable insights into the conformational preferences of DSH salts. Molecular mechanics and quantum mechanics calculations can be used to:

  • Predict Low-Energy Conformations: By systematically exploring the potential energy surface, computational methods can identify the most stable conformations of a DSH salt.

  • Quantify Conformational Rigidity: The energy barriers between different conformations can be calculated, providing a quantitative measure of the molecule's rigidity.

  • Analyze the Influence of Counter-ions: The effect of different counter-ions on the conformation of the DSH cation can be modeled by including the counter-ion in the calculations.

G cluster_0 Computational Workflow Input Structure Build 3D structure of DSH salt Conformational Search Perform conformational search (e.g., Molecular Mechanics) Input Structure->Conformational Search Geometry Optimization Optimize low-energy conformers (e.g., DFT with PCM) Conformational Search->Geometry Optimization Energy Calculation Calculate relative energies Geometry Optimization->Energy Calculation Analysis Analyze structural parameters (bond lengths, angles, dihedrals) Energy Calculation->Analysis

Caption: A typical workflow for the computational conformational analysis of DSH salts.

The Influence of Counter-ions on Conformational Rigidity

While the DSH core is inherently rigid, the choice of counter-ion in a DSH salt can have a subtle but significant influence on its solid-state packing and potentially its solution-phase behavior. The counter-ion can affect:

  • Hydrogen Bonding: Anionic counter-ions can act as hydrogen bond acceptors, interacting with the N-H protons of the protonated DSH cation. This can influence the orientation of substituents on the nitrogen atoms.

  • Crystal Packing: The size, shape, and charge distribution of the counter-ion will play a crucial role in determining how the DSH salt molecules pack in a crystal lattice.

  • Solubility and Physicochemical Properties: The choice of counter-ion is a well-established strategy for modulating the solubility, dissolution rate, and other pharmaceutically relevant properties of a drug molecule.

While systematic studies on the conformational effects of a wide range of counter-ions on DSH are still emerging, it is reasonable to expect that smaller, more charge-dense anions (e.g., chloride, bromide) may form tighter ion pairs with the DSH cation compared to larger, more diffuse anions (e.g., triflate, mesylate). These interactions can further stabilize the rigid conformation of the DSH scaffold.

Case Study: Conformational Analysis of 2,6-Diazaspiro[3.3]heptane Dihydrochloride

To illustrate the principles discussed above, let's consider a hypothetical case study of 2,6-diazaspiro[3.3]heptane dihydrochloride.

Expected NMR Data:

  • ¹H NMR (D₂O): A single, sharp singlet for the eight methylene protons, indicating their chemical and magnetic equivalence due to the high symmetry of the dication.

  • ¹³C NMR (D₂O): Two signals would be expected: one for the four equivalent methylene carbons and one for the spiro-carbon.

  • NOESY (D₂O): Strong cross-peaks would be anticipated between protons on the same azetidine ring and, crucially, between protons on different azetidine rings, confirming the rigid, spirocyclic structure.

Expected X-ray Crystallography Data:

The crystal structure would reveal a D₂d symmetric DSH dication. The chloride anions would likely be positioned to form hydrogen bonds with the N-H protons of the azetidinium rings. The bond angles within the azetidine rings would be close to 90°, indicative of significant ring strain, which contributes to the overall rigidity of the scaffold.

Expected Computational Modeling Results:

A conformational search would likely yield a single low-energy conformation corresponding to the experimentally observed structure. Calculation of the rotational barriers around the C-N bonds would show them to be high, further confirming the conformational rigidity of the system.

Conclusion and Future Directions

The 2,6-diazaspiro[3.3]heptane scaffold offers a compelling combination of three-dimensional complexity and conformational rigidity, making it a valuable building block in modern drug discovery. The inherent structural constraints of the DSH core, further stabilized by salt formation, provide a robust platform for the precise positioning of pharmacophoric elements.

Future research in this area will likely focus on:

  • Systematic Studies of Counter-ion Effects: A comprehensive investigation into how a wide range of counter-ions influences the conformation and physicochemical properties of DSH salts.

  • Development of Novel Synthetic Methodologies: New synthetic routes to access a greater diversity of substituted DSH derivatives.

  • Application in Diverse Therapeutic Areas: The continued exploration of the DSH scaffold in the design of novel therapeutics targeting a wide range of biological targets.

By leveraging the multi-faceted approach of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a deep understanding of the conformational properties of DSH salts and effectively harness their potential in the development of next-generation medicines.

References

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (16), 2587-2589.
  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
  • PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Leach, A. R. (2001).
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,6-Diazaspiro[3.3]heptane Oxalate: Physicochemical Properties and Solubility for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among these, spirocyclic scaffolds have gained significant attention for their ability to impart conformational rigidity and three-dimensionality, often leading to improved potency, selectivity, and metabolic stability.[1][2] 2,6-Diazaspiro[3.3]heptane, a unique and conformationally constrained diamine, has emerged as a valuable building block and a bioisosteric replacement for the ubiquitous piperazine moiety.[3][4] Its rigid structure offers a distinct advantage over the flexible piperazine ring, allowing for a more precise orientation of substituents and potentially leading to more favorable interactions with biological targets.[2] This guide provides a comprehensive technical overview of the oxalate salt of 2,6-diazaspiro[3.3]heptane, focusing on its molecular weight and solubility, critical parameters for its application in drug development.

Physicochemical Properties of 2,6-Diazaspiro[3.3]heptane Oxalate

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. For 2,6-diazaspiro[3.3]heptane oxalate, two of the most critical parameters are its molecular weight and solubility.

Molecular Weight

The molecular weight of a compound is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The molecular weight of 2,6-diazaspiro[3.3]heptane oxalate is calculated from the molecular weights of its constituent parts: 2,6-diazaspiro[3.3]heptane and oxalic acid.

ComponentChemical FormulaMolecular Weight ( g/mol )
2,6-Diazaspiro[3.3]heptaneC₅H₁₀N₂98.15
Oxalic AcidC₂H₂O₄90.03
2,6-Diazaspiro[3.3]heptane Oxalate C₇H₁₂N₂O₄ 188.18

Note: The molecular weights of 2,6-Diazaspiro[3.3]heptane and oxalic acid were obtained from publicly available chemical databases.

Solubility

Aqueous solubility is a critical factor influencing the bioavailability of orally administered drugs. Poor solubility can lead to low absorption and, consequently, reduced therapeutic efficacy. While specific quantitative solubility data for 2,6-diazaspiro[3.3]heptane oxalate is not extensively published, qualitative descriptions indicate that it is "slightly soluble in water."[5] The solubility of its derivatives, such as tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, is also described as "slightly soluble in water."[5]

The introduction of the spirocyclic core in place of a piperazine ring has been shown in some cases to improve aqueous solubility.[6][7] However, for drug development purposes, a precise quantitative determination of solubility in various physiologically relevant media is essential.

Experimental Determination of Solubility

To address the need for quantitative solubility data, standardized experimental protocols are employed. The choice between a kinetic or thermodynamic solubility assay depends on the stage of drug discovery and the specific information required.

Kinetic Solubility Assay

Kinetic solubility measurements are high-throughput and provide a rapid assessment of a compound's dissolution profile. This method is particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Workflow for a Generic Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare stock solution of 2,6-Diazaspiro[3.3]heptane Oxalate in DMSO (e.g., 10 mM) prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense stock solution into a 96-well plate prep2->assay1 assay2 Add aqueous buffer to each well to achieve final desired concentrations assay1->assay2 assay3 Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature assay2->assay3 analysis1 Measure precipitation by nephelometry or turbidimetry assay3->analysis1 analysis2 Alternatively, filter to remove precipitate and quantify soluble compound in the filtrate by LC-MS or UV-Vis spectroscopy analysis1->analysis2 Or

Figure 1: A generalized workflow for a kinetic solubility assay.

Step-by-Step Methodology: [8][9]

  • Stock Solution Preparation: A concentrated stock solution of 2,6-diazaspiro[3.3]heptane oxalate is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The DMSO stock solution is added to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is added to the wells to achieve a range of final compound concentrations.

  • Incubation: The plate is incubated for a specified time (typically 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.

  • Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity or light scattering of the solution using a nephelometer.

  • Quantification (Optional): For a more quantitative result, the samples can be filtered to remove any undissolved solid. The concentration of the compound remaining in the filtrate is then determined using an analytical technique such as liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy.

The causality behind this experimental choice lies in its high-throughput nature, allowing for the rapid screening of many compounds, which is crucial in early discovery phases to quickly identify compounds with potential solubility liabilities.

Thermodynamic Solubility Assay

Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound at equilibrium. This measurement is more time-consuming but provides a more accurate and relevant value for lead optimization and pre-formulation studies.[10]

Workflow for a Generic Thermodynamic Solubility (Shake-Flask) Assay:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess of solid 2,6-Diazaspiro[3.3]heptane Oxalate to a vial prep2 Add a known volume of the desired solvent (e.g., water, buffer, ethanol) prep1->prep2 equil1 Seal the vial and agitate at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium prep2->equil1 analysis1 Separate the undissolved solid from the saturated solution by centrifugation or filtration equil1->analysis1 analysis2 Carefully withdraw an aliquot of the supernatant analysis1->analysis2 analysis3 Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) analysis2->analysis3

Figure 2: A generalized workflow for a thermodynamic solubility (shake-flask) assay.

Step-by-Step Methodology: [1][10]

  • Sample Preparation: An excess amount of solid 2,6-diazaspiro[3.3]heptane oxalate is added to a vial containing a known volume of the test solvent (e.g., water, phosphate buffer, or a biorelevant medium).

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is accurately determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

The rationale for this more rigorous method is to obtain a true equilibrium solubility value, which is a more reliable predictor of in vivo dissolution and absorption for a lead candidate.

Synthesis of 2,6-Diazaspiro[3.3]heptane Oxalate

The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been reported through various routes.[11] A common strategy involves the construction of the spirocyclic core followed by functionalization of the nitrogen atoms. The oxalate salt can then be prepared by treating the free base with oxalic acid.

A general, conceptual pathway to the unfunctionalized 2,6-diazaspiro[3.3]heptane, often starting from a protected intermediate, is outlined below. The synthesis of the tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, for example, can be achieved from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate and oxalic acid. For the parent compound, a deprotection step would be necessary before the salt formation.

Conceptual Synthesis and Salt Formation Workflow:

G start Starting Materials intermediate1 Protected 2,6-Diazaspiro[3.3]heptane Intermediate start->intermediate1 deprotection Deprotection of Nitrogen Atoms intermediate1->deprotection freebase 2,6-Diazaspiro[3.3]heptane (Free Base) deprotection->freebase salt_formation Salt Formation in a Suitable Solvent (e.g., Ethanol) freebase->salt_formation oxalic_acid Oxalic Acid oxalic_acid->salt_formation product 2,6-Diazaspiro[3.3]heptane Oxalate salt_formation->product purification Purification (e.g., Recrystallization) product->purification final_product Pure 2,6-Diazaspiro[3.3]heptane Oxalate purification->final_product

Sources

Novel Saturated N-Heterocycles: A Technical Guide to Modern Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this focus has led to an exploration of what is often termed "flatland" – a chemical space of largely two-dimensional molecules.[1][2] However, the industry is undergoing a significant paradigm shift, increasingly recognizing the limitations of high-aromatic-ring-count molecules, such as poor solubility and unfavorable pharmacokinetic profiles.[3][4] This has spurred a growing interest in saturated N-heterocycles as scaffolds for the next generation of therapeutics.[3][4][5]

Saturated N-heterocycles offer a departure from planarity, introducing three-dimensional (3D) complexity that can lead to more specific and potent interactions with biological targets.[1][2] The 3D-shape of a molecule is a critical determinant of its biological activity, influencing how it fits into the binding pocket of a protein.[6][7] By providing a more defined and rigid 3D-conformation, saturated scaffolds can enhance binding affinity and selectivity, while their improved physicochemical properties often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and state-of-the-art methodologies for the design, synthesis, and application of novel saturated N-heterocycles in drug discovery. We will delve into the strategic advantages of 3D-scaffolds, explore modern synthetic strategies with a focus on the underlying causality of experimental choices, and examine the successful application of these motifs in approved drugs.

Part 1: The Strategic Advantage of Three-Dimensionality

The move towards greater three-dimensionality in drug candidates is a direct response to the need for higher quality leads with improved clinical success rates. Saturated N-heterocycles are at the forefront of this movement, offering a rich tapestry of structural and stereochemical diversity.

The Influence of 3D-Shape on Protein-Ligand Interactions

The principle of "structure-based drug design" hinges on the complementary shapes of a ligand and its protein target.[1][6] Saturated heterocycles, with their defined stereochemistry and conformational rigidity, can more effectively mimic the spatial arrangement of functional groups in natural ligands, leading to high-affinity binding. This precise positioning of substituents in 3D space allows for optimal engagement with amino acid residues in the binding pocket, enhancing both potency and selectivity.[2]

Physicochemical Properties: Saturated vs. Aromatic Heterocycles

The incorporation of sp3-rich saturated N-heterocycles has a profound impact on a molecule's physicochemical properties, which are critical for its drug-like characteristics.

PropertyAromatic HeterocyclesSaturated N-HeterocyclesRationale for Improvement
Solubility Generally lowerOften higherThe 3D structure disrupts crystal packing, and the presence of heteroatoms can increase polarity and hydrogen bonding capacity.[3][4]
Lipophilicity (logP) Typically higherGenerally lowerThe higher sp3 character reduces lipophilicity, which can improve the ADME profile.
Metabolic Stability Prone to oxidative metabolismCan be more stableSaturation at positions susceptible to metabolism can block these pathways.
Toxicity Aromatic rings can form reactive metabolitesGenerally lower potential for reactive metabolite formationThe absence of extended π-systems reduces the likelihood of forming toxic species.
Quantifying Three-Dimensionality

To objectively assess the 3D-character of a molecule, several metrics have been developed. A key indicator is the fraction of sp3 hybridized carbon atoms (Fsp3) . A higher Fsp3 value is generally associated with greater three-dimensionality and is a desirable trait in modern drug discovery.[1]

Part 2: Modern Synthetic Strategies for Novel Saturated N-Heterocycles

The limited commercial availability of diverse and novel saturated N-heterocycles necessitates robust and versatile synthetic methodologies.[3] This section details cutting-edge strategies, emphasizing the rationale behind their application.

C-H Functionalization: A Paradigm Shift in Heterocycle Synthesis

Direct functionalization of C-H bonds is a powerful and atom-economical approach to elaborate on existing saturated N-heterocycle cores.[8] This strategy avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Transition metal catalysts have revolutionized the ability to selectively functionalize C-H bonds. For instance, tantalum-amidate complexes have been shown to activate C-H bonds adjacent to the nitrogen in piperidines, piperazines, and azepanes, allowing for the introduction of various substituents.[3][4]

Conceptual Workflow: Tantalum-Catalyzed α-Alkylation

G cluster_0 Catalytic Cycle A Ta-amidate Complex B β-Hydrogen Abstraction A->B with Cyclic Amine C Tantallaaziridine Intermediate B->C D Alkene Insertion C->D with Alkene E α-Alkylated Cyclic Amine D->E E->A Regeneration

Caption: Catalytic cycle for Ta-amidate complex-mediated α-alkylation of cyclic amines.

Representative Protocol: α-Alkylation of N-Boc-pyrrolidine

  • Catalyst Preparation: In a glovebox, to a solution of the tantalum-amidate precursor in toluene, add the desired alkene.

  • Reaction Setup: In a separate vial, dissolve N-Boc-pyrrolidine in toluene.

  • Initiation: Add the amine solution to the catalyst mixture at room temperature.

  • Reaction: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with methanol, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Causality: The choice of a tantalum catalyst is driven by its unique reactivity to selectively activate sp3 C-H bonds adjacent to nitrogen via β-hydrogen abstraction.[4] The N-Boc protecting group is often used to modulate the reactivity of the amine and improve handling, though some methods now allow for the use of unprotected amines.[3]

This approach generates an electrophile/nucleophile pair from the starting materials, avoiding the need for external oxidants or reductants. A notable example involves the acid-catalyzed generation of a cyclic iminium ion, which is then trapped by a nucleophile.[3][4]

Mechanism: Iminium Ion Trapping

G A Saturated N-Heterocycle B Acid-Catalyzed Iminium Isomerization A->B [H+] C Cyclic Iminium Ion B->C D Nucleophilic Attack C->D Nu- E α-Functionalized Product D->E

Caption: Redox-neutral α-functionalization via an iminium ion intermediate.

Ring Construction and Elaboration

De novo synthesis of saturated N-heterocycles remains a cornerstone of medicinal chemistry. Modern methods focus on convergent and stereocontrolled routes.

The intramolecular addition of an N-H bond across a carbon-carbon multiple bond is a direct and atom-economical method for constructing N-heterocycles. Titanium-catalyzed hydroamination of aminoalkenes or aminoalkynes is a powerful tool for synthesizing substituted pyrrolidines, piperidines, and other N-heterocycles.[3]

Ring expansion of smaller, readily available rings can provide access to larger, more complex heterocycles. For example, Lewis acid-catalyzed ring expansion of 3-oxetanone-derived spirocycles can yield substituted morpholines, thiomorpholines, and piperazines.[3]

Bioisosterism and Scaffold Hopping

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[9][10] Saturated N-heterocycles are excellent candidates for scaffold hopping, where a core molecular scaffold is replaced with a structurally distinct one to improve properties or access novel chemical space.[11]

Example: Bioisosteric Replacement of Piperazine

Original ScaffoldBioisostereRationale
Piperazine2,6-Diazaspiro[3.3]heptaneThe spirocyclic core introduces greater 3D character and rigidity, which can improve target selectivity and reduce off-target effects.[12]
Piperazine"Stretched" Analogues (e.g., 3-(azetidin-3-yl)azetidine)These analogues maintain the key vector orientations for target binding while altering physicochemical properties like solubility and metabolic stability.[13]

Part 3: Case Studies: Saturated N-Heterocycles in FDA-Approved Drugs

The prevalence of saturated N-heterocycles in FDA-approved drugs underscores their importance in modern medicine.[9][14][15] An analysis of recently approved drugs shows that piperidine and piperazine remain among the most common N-heterocyclic rings.[9]

DrugSaturated N-HeterocycleTherapeutic AreaSignificance of the Heterocycle
Veliparib [16]PiperidineOncology (PARP inhibitor)The piperidine ring is a key structural element that contributes to the overall 3D shape of the molecule, enabling it to fit into the active site of the PARP enzyme.
Ritalin (Methylphenidate) [16]PiperidineADHDThe stereochemistry of the piperidine ring is crucial for its activity as a norepinephrine-dopamine reuptake inhibitor.
Apixaban [9]Piperidinone, PiperidineAnticoagulantThe saturated heterocyclic moieties are integral to the molecule's conformation, which is optimized for binding to Factor Xa.

Part 4: Future Directions and Outlook

The field of saturated N-heterocycle synthesis and application is continuously evolving. Several key trends are shaping the future of this area:

  • Artificial Intelligence and Machine Learning: AI is increasingly being used to design novel 3D scaffolds with desired properties and to predict synthetic routes.

  • Sustainable Chemistry: The development of greener and more efficient catalytic systems for heterocycle synthesis is a major focus.[14][16]

  • Novel Scaffolds: Exploration of underexplored heterocyclic systems, such as spirocycles and bridged rings, will continue to expand the accessible chemical space.[17][18]

  • Late-Stage Functionalization: Methods that allow for the modification of complex molecules at a late stage in the synthesis are highly valuable for generating diverse compound libraries for screening.[8]

Conclusion

The strategic incorporation of novel saturated N-heterocycles represents a pivotal shift away from the "flatland" of traditional aromatic scaffolds. Their inherent three-dimensionality offers significant advantages in terms of target affinity, selectivity, and pharmacokinetic properties. The continued development of innovative synthetic methodologies, including C-H functionalization and novel ring-forming reactions, is enabling medicinal chemists to explore an ever-expanding universe of 3D chemical space. As we look to the future, the synergy between advanced synthesis, computational design, and a deeper understanding of the principles of 3D-pharmacology will undoubtedly solidify the role of saturated N-heterocycles as indispensable building blocks in the discovery of next-generation medicines.

References

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815. [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [Link]

  • Recent Advances in Saturated N-Heterocycle C–H Bond Functionalization for Alkylated N-Heterocycle Synthesis. (2024). Synthesis, 57(03). [Link]

  • Wang, Y. (2024). The power of structure-based drug design. Drug Discovery News. [Link]

  • General strategies for the synthesis of saturated nitrogen heterocycles... (n.d.). ResearchGate. [Link]

  • Parshikov, I. A., & Mironov, M. A. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(4), 1479–1491. [Link]

  • Marques, M. M. B., & Iley, J. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1108. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Banerjee, D., Bera, A., & Bera, S. (2021). Recent Advances in Synthesis of N-Heteroarenes via Catalytic Dehydrogenation of N-Heterocycles. Chemical Communications, 57(97), 13091-13109. [Link]

  • Loh, Q. L., & Choong, C. (2013). Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size. Tissue Engineering Part B: Reviews, 19(6), 485–502. [Link]

  • Khan, I., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica, 17(3), 706-710. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310–324. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 159-221. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 159-221. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Molecules, 28(4), 1797. [Link]

  • Marques, M. M. (2021). Synthesis of Medicinally Relevant N-Heterocycles. Encyclopedia. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

  • Vitale, P., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Bioisosteric Analogues. Molecules, 29(12), 2813. [Link]

  • McCallum, T., et al. (2022). Scaffold hopping by net photochemical carbon deletion of azaarenes. Science, 376(6592), 518-523. [Link]

  • Foley, D. J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. (2024). PAIN. [Link]

  • Gaikwad, M. V., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

  • The role of protein 3D-structures in the drug discovery process. (n.d.). ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

  • Smith, M. W., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17709–17712. [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Molecules, 29(17), 4068. [Link]

Sources

Technical Safety & Handling Guide: 2,6-Diazaspiro[3.3]heptane Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety framework for tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate , the most commercially relevant oxalate salt form of the 2,6-diazaspiro[3.3]heptane scaffold.

Part 1: Executive Technical Summary

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a critical "bioisostere" for piperazine in modern drug discovery.[1] By replacing the 6-membered piperazine ring with the rigid, spirocyclic [3.3] system, medicinal chemists can alter the vectorization of substituents and increase fraction sp3 (Fsp3) character without significantly changing molecular weight.

However, the free secondary amine of this scaffold is often an oil or a hygroscopic solid that is difficult to handle. Consequently, it is supplied as a stabilized salt—most commonly tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate . This guide addresses the specific handling requirements of this oxalate salt, distinguishing between the hazards of the amine core and the systemic toxicity risks associated with the oxalate counterion.

Key Chemical Identifiers
PropertyDetail
Primary Target tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
CAS Number 1041026-71-4
Synonyms 2-Boc-2,6-diazaspiro[3.3]heptane hemioxalate; 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester ethanedioate
Molecular Formula C₁₀H₁₈N₂O₂[2][3] · 0.5 C₂H₂O₄ (Hemioxalate) or C₁₀H₁₈N₂O₂ · C₂H₂O₄ (Full Oxalate)
Molecular Weight ~243.29 g/mol (Hemioxalate) / 288.30 g/mol (Full Oxalate)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (warm); Poor in Et₂O, Hexanes

Part 2: Hazard Identification & Toxicology (GHS)

As a Senior Scientist, I must emphasize that while the GHS classification often focuses on the irritant properties of the amine, the oxalate component introduces a systemic toxicity risk that is often overlooked in early-stage research.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat.[3] 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Cat.[3] 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[3]
Mechanism of Toxicity
  • Amine-Mediated Irritation: The spirocyclic diamine core is a secondary amine. Upon contact with mucous membranes (eyes, lungs), it protonates, raising local pH and causing caustic irritation.

  • Oxalate-Mediated Systemic Toxicity: If significant quantities are ingested or absorbed:

    • Chelation: Oxalate ions chelate serum calcium (

      
      ), potentially leading to hypocalcemia.
      
    • Renal Deposition: Calcium oxalate crystals can precipitate in renal tubules, causing acute kidney injury.

    • Note: For typical milligram-scale laboratory use, the primary risk is irritation , but standard oxalate precautions apply.

Part 3: Safe Handling & Storage Protocol

"Senior Scientist" Handling Protocol

The oxalate salt is preferred over the hydrochloride salt in some syntheses because it is often non-hygroscopic and free-flowing. However, static charge is a common issue.

  • Static Control: Use an antistatic gun or polonium strip when weighing <50 mg quantities. The fine crystalline powder tends to "fly" and adhere to spatulas.

  • Inert Atmosphere: While the oxalate salt is air-stable, the free base is sensitive to CO₂ (forming carbamates). Store the salt under Argon/Nitrogen at 2–8°C to prevent slow hydrolysis of the Boc group or discoloration.

  • Avoid Metal Contact: Oxalic acid residues can corrode mild steel spatulas over time; use stainless steel or chemically resistant plastic tools.

Workflow: Salt Breakage (Free-Basing)

In many cross-coupling reactions (e.g., Buchwald-Hartwig), the oxalate counterion can interfere with the catalyst system or reduce the effective basicity of the reaction. It is often necessary to liberate the free amine in situ or prior to reaction.

Diagram 1: Safe Free-Basing & Handling Workflow The following diagram outlines the decision logic for using the salt directly vs. free-basing.

FreeBasingWorkflow Start Start: 2,6-Diazaspiro[3.3]heptane Oxalate Decision Intended Reaction Type? Start->Decision Direct Direct Use (In Situ) Decision->Direct Robust Conditions FreeBase Pre-Free-Basing (Isolation) Decision->FreeBase Sensitive Metal Cat. ProtocolA Protocol A: Add Excess Base (3.0 equiv Cs2CO3 or DIPEA) Directly to reaction vessel Direct->ProtocolA ProtocolB Protocol B: Biphasic Extraction 1. Dissolve in DCM/NaOH(aq) 2. Separate Organic Layer 3. Dry (Na2SO4) & Conc. FreeBase->ProtocolB ResultA Ready for: Amide Coupling / SNAr ProtocolA->ResultA ResultB Ready for: Pd-Catalysis / Sensitive Nuc. ProtocolB->ResultB

Caption: Decision matrix for handling the oxalate salt in synthesis. Protocol B is recommended for Palladium-catalyzed reactions to prevent oxalate interference.

Part 4: Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. Critical: Do not rub eyes; the crystalline nature of the salt can cause corneal abrasion.

  • Skin Contact: Wash with soap and water. If redness persists (amine burn), seek medical attention.

  • Ingestion: Rinse mouth. Do not induce vomiting. If large amounts (>1g) are ingested, administration of calcium gluconate (antidote for oxalate) may be considered by medical professionals.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator .

  • Neutralize: Cover the spill with a weak base (sodium bicarbonate or calcium carbonate) to neutralize any free oxalic acid.

  • Sweep: Wet the powder slightly with an inert solvent (heptane or water) to prevent dust generation, then sweep into a hazardous waste container.

Waste Disposal
  • Stream: Organic Solid Waste (Halogen-free).

  • Pre-treatment: Do not mix with strong oxidizers or strong acids in the waste stream.

  • Labeling: Clearly label as "Amine Salt / Oxalate" to alert waste handlers of potential contact hazards.

Part 5: Synthetic Application Context

The utility of 2,6-diazaspiro[3.3]heptane lies in its geometry. Unlike piperazine (chair conformation, ~1.46 Å N-N distance), the spiro[3.3]heptane system is puckered, providing a rigid linear vector with an N-N distance of approx 2.6 Å.

Experimental Tip - Solubility: The oxalate salt is sparingly soluble in DCM and ether. For reactions requiring homogeneous conditions:

  • Solvent Switch: Use DMF or DMSO.

  • Phase Transfer: If using DCM, add a phase transfer catalyst (e.g., TBAB) and an inorganic base (K₂CO₃) to facilitate the reaction of the amine.

Diagram 2: Chemical Stability & Storage Hierarchy

StorageStability cluster_storage Storage Conditions Salt Oxalate Salt (Solid) FreeBase Free Amine (Oil/Solid) Salt->FreeBase Base Treatment (NaOH/NaHCO3) Store1 Salt: 2-8°C, Desiccated Shelf Life: >2 Years Salt->Store1 FreeBase->Salt Oxalic Acid/MeOH Carbamate Carbamate Species (CO2 Adduct) FreeBase->Carbamate Exposure to Air (CO2) Store2 Free Base: -20°C, Argon Shelf Life: <1 Month FreeBase->Store2

Caption: Stability cycle showing the hygroscopic/reactive nature of the free base versus the stable oxalate salt.

Part 6: References

  • Burkhard, J. A., et al. (2010). Synthesis of 2,6-Diazaspiro[3.3]heptanes and Their Application in Piperazine Surrogate Mapping. Organic Letters, 12(9), 1944–1947. (Contextualizes the synthesis and stability of the oxalate salt).

  • PubChem. (2024). Compound Summary: 2,6-Diazaspiro[3.3]heptane.[1][2][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Describes the physicochemical advantages of the spiro-salt).

Sources

An In-Depth Technical Guide to Spirocyclic Diamines in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of drug discovery has matured beyond a simple search for potency, now demanding a sophisticated approach to optimizing physicochemical and pharmacokinetic properties from the earliest stages. The industry-wide initiative to "escape from flatland" has championed the move away from planar, sp2-rich molecules towards more three-dimensional, sp3-rich scaffolds that better mimic natural products and engage with complex biological targets.[1][2] Fragment-Based Drug Design (FBDD) stands as a powerful methodology to explore this expanded chemical space efficiently.[3][4] This guide provides a deep technical dive into a particularly promising class of 3D fragments: spirocyclic diamines. We will explore the inherent advantages conferred by the spirocyclic core, the strategic utility of the diamine functionality, and the practical workflows for their synthesis, screening, and elaboration into potent, drug-like leads.

The Imperative for Three-Dimensionality in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, "flat" molecular structures, largely due to their synthetic tractability.[5] However, this has led to the exploration of a limited and often over-crowded chemical space. The increasing complexity of biological targets necessitates a move towards molecules with greater spatial complexity. The fraction of sp3 hybridized carbons (Fsp3) in a molecule has emerged as a key indicator of its three-dimensionality and, consequently, its potential for clinical success.[6][7] A higher Fsp3 count often correlates with improved solubility, better metabolic stability, and increased selectivity, as the rigid, defined exit vectors of 3D scaffolds allow for more precise interactions with target proteins.[1][6][7]

Fragment-Based Drug Design (FBDD) is an ideal strategy to leverage these 3D scaffolds.[8] FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a target with low affinity but high ligand efficiency.[9] These simple starting points are then optimized and grown into more potent lead compounds.[3][4] The use of 3D fragments, such as spirocycles, at the initial screening stage embeds desirable physicochemical properties from the very beginning of the drug discovery cascade.[8]

Escape_from_Flatland cluster_0 Traditional 'Flat' Chemical Space (Low Fsp3) cluster_1 3D 'Saturated' Chemical Space (High Fsp3) A Benzene B Pyridine F Spiro[3.3]heptane Diamine A->F 'Escape from Flatland' Increased Novelty & Improved Properties C Naphthalene D Cyclohexane E Adamantane

Caption: Transitioning from 2D to 3D scaffolds to improve drug-like properties.

The Spirocyclic Scaffold: An Anchor of Rigidity and Complexity

Spirocycles are bicyclic structures where two rings are connected by a single, shared quaternary carbon atom.[6][10] This unique arrangement confers several advantages that are highly sought after in medicinal chemistry:

  • Inherent Three-Dimensionality: The spirocyclic core forces substituents into defined, orthogonal vectors, providing an exceptional platform for exploring the 3D space of a protein binding pocket.[6][7]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the spirocyclic scaffold is rigid.[10] This pre-organizes the molecule for binding, reducing the entropic penalty upon interaction with the target and often leading to higher binding affinity and ligand efficiency.[5]

  • Improved Physicochemical Properties: The shift from sp2 to sp3 centers generally leads to decreased lipophilicity (lower logP) and increased aqueous solubility, which are critical for a favorable ADME (Administration, Distribution, Metabolism, and Excretion) profile.[6][7][10]

  • Novelty and Intellectual Property: As an under-explored area of chemical space, spirocyclic scaffolds provide access to novel molecular architectures, offering a clear path to new intellectual property.[11][12]

The Diamine Advantage: Spirocyclic Diamines as Privileged FBDD Fragments

While the spirocyclic core provides the structural foundation, the incorporation of two amine functionalities creates a "privileged" fragment scaffold. Primary and secondary amines are versatile functional groups in medicinal chemistry for several reasons:

  • Pharmacophoric Interactions: Amines can act as hydrogen bond donors and, when protonated at physiological pH, as potent hydrogen bond donors and cation-pi interaction partners. This allows them to form high-quality, specific interactions with protein targets.[13]

  • Modulation of Basicity (pKa): The spatial arrangement and ring strain of the spirocyclic scaffold can fine-tune the basicity of the nitrogen atoms. This allows for precise control over the charge state of the molecule, which is crucial for target engagement, cell permeability, and off-target activity (e.g., hERG inhibition).[10]

  • Synthetic Handles for Elaboration: The amine groups serve as robust and predictable points for synthetic modification.[9] This is a critical feature in FBDD, where the initial fragment hit must be systematically "grown" or "linked" to achieve higher potency.

The combination of a rigid 3D core with two versatile amine groups makes spirocyclic diamines, such as those based on the spiro[3.3]heptane scaffold, powerful starting points for FBDD campaigns.[14]

Constructing a Spirocyclic Diamine Fragment Library

The success of any FBDD campaign is highly dependent on the quality and diversity of the screening library.[5] A well-designed spirocyclic diamine library should adhere to the following principles:

  • "Rule of Three" Compliance: Fragments should generally have a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3, and number of rotatable bonds ≤ 3. This ensures good aqueous solubility and a higher probability of identifying efficient binders.

  • Structural Diversity: The library should encompass a range of spirocyclic cores (e.g., spiro[3.3]heptane, spiro[2.3]hexane) and stereoisomers to maximize the exploration of 3D chemical space.[12][14][15]

  • Synthetic Tractability: The chosen scaffolds must be amenable to robust and scalable synthesis to produce the initial library and, subsequently, to support hit-to-lead chemistry. Dearomatization reactions and cycloadditions are powerful strategies for the efficient synthesis of these complex scaffolds.[5][16]

PropertyTypical Aromatic Fragment (e.g., Aniline)Spiro[3.3]heptane-1,6-diamine FragmentAdvantage of Spirocyclic Diamine
Fsp3 0.141.0High 3D character, improved developability.[6][7]
cLogP ~1.1~ -0.5Increased aqueous solubility, better ADME profile.[10]
Shape PlanarGlobular, SphericalBetter exploration of 3D binding pockets.[1]
Conformation Flexible (amino group)RigidReduced entropic penalty of binding, higher ligand efficiency.[5][10]
Exit Vectors In-planeOrthogonal, definedPrecise, structure-based vector for fragment growth.[17]

Experimental Workflow: Screening and Validating Spirocyclic Diamine Hits

Identifying the low-affinity binding of fragments requires sensitive biophysical techniques. For rigid, 3D fragments like spirocyclic diamines, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

FBDD_Workflow A 1. Library Design & Synthesis (Spirocyclic Diamines) B 2. Biophysical Screening (X-ray, NMR) A->B C 3. Hit Identification (Low Affinity, High LE) B->C D 4. Structural Biology (Co-crystal Structure) C->D E 5. Hit-to-Lead Chemistry (Fragment Growing/Linking) D->E Structure-Guided Design F 6. Lead Optimization (Potency & ADME) E->F F->B Iterative Cycles G Drug Candidate F->G

Caption: A typical FBDD workflow utilizing spirocyclic diamine fragments.

Protocol: Fragment Screening via X-ray Crystallography

This protocol outlines a standard workflow for screening a spirocyclic diamine fragment library against a target protein using X-ray crystallography.

Objective: To identify fragment hits and determine their binding mode to guide structure-based drug design.

Pillar of Trustworthiness: This protocol incorporates checkpoints for crystal quality, data analysis, and hit validation to ensure the generation of reliable and actionable structural data.

Methodology:

  • Protein and Crystal Preparation (Pre-Screening)

    • Ensure High-Quality Protein: Produce and purify the target protein to >95% homogeneity.

    • Develop a Robust Crystal System: Optimize crystallization conditions to yield reproducible crystals that diffract to a high resolution (ideally <2.0 Å).[18] The crystal packing should allow sufficient solvent channel access for fragments to diffuse into the binding site.[18]

    • Prepare Fragment Library Plates: Solubilize fragments in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 100-500 mM) in 96-well or 384-well plates.

  • Fragment Soaking

    • Harvest Crystals: Using appropriately sized loops, transfer dozens of crystals from their mother liquor into a drop containing a cryoprotectant solution.

    • Introduce Fragments: Add a small volume of the fragment stock solution to the cryo-drop to achieve a final concentration of 10-50 mM. The DMSO concentration should be kept constant and below a level that impacts crystal integrity (typically <10%).

    • Incubate: Allow the fragments to soak into the crystals for a period ranging from minutes to several hours.

  • X-ray Data Collection

    • Vitrify Crystals: Flash-cool the crystals in liquid nitrogen to prevent radiation damage during data collection.

    • Data Collection: Collect a complete X-ray diffraction dataset for each crystal at a synchrotron beamline. High-throughput automated data collection systems are essential for screening large numbers of fragments.[19]

  • Data Processing and Hit Identification

    • Process Diffraction Data: Use software like XDS or DIALS to process the raw diffraction images and obtain electron density maps.

    • Difference Map Analysis: Calculate a difference electron density map (Fo-Fc) between your fragment-soaked structure and a ligand-free apo structure.

    • Identify Hits: Carefully inspect the difference maps for contiguous regions of positive electron density in the protein's binding site that correspond to the size and shape of a fragment. This step requires significant expertise to distinguish true hits from noise.[18]

  • Structure Refinement and Validation

    • Model the Fragment: Build the chemical structure of the identified fragment into the positive electron density.

    • Refine the Structure: Perform crystallographic refinement to optimize the fit of the protein-ligand model to the experimental data.

    • Validate the Model: Check the final model for geometric correctness and a good fit to the electron density. The binding pose and interactions of the spirocyclic diamine fragment can now be used to guide the next stage of design.[20]

From Hit to Lead: Elaboration and Optimization

Once a spirocyclic diamine fragment hit is validated and its binding mode is understood, the next step is to increase its affinity and selectivity. The amine groups are critical for this process.

  • Fragment Growing: This strategy involves adding chemical functionality to one of the amine "exit vectors" to engage with an adjacent sub-pocket of the binding site.[3] The rigid nature of the spirocyclic core ensures that the new functionality is projected in a controlled and predictable direction.

  • Fragment Linking: If two different fragments (or two copies of the same fragment) are found to bind in adjacent pockets, they can be linked together.[3] A spirocyclic diamine can serve as a rigid central scaffold to which other fragments are tethered.

  • Bioisosteric Replacement: In some cases, a spirocyclic diamine can be used to replace a less optimal group (e.g., a flexible or metabolically liable piperazine) in a more advanced compound to improve its properties.[2][10] The 2-azaspiro[3.3]heptane, for example, has been successfully used as a bioisostere for piperidine, leading to improved solubility and metabolic stability.[21]

Fragment_Elaboration cluster_0 Structure-Guided Elaboration A Initial Hit Spiro[3.3]heptane-diamine (Low Affinity) B Vector 1 Elaboration (Growing into Pocket A) A->B Add R1 C Vector 2 Elaboration (Growing into Pocket B) A->C Add R2 D Optimized Lead (High Affinity & Selectivity) B->D C->D

Caption: Elaboration strategies for a spirocyclic diamine fragment hit.

Case Study Analysis: Optimization of PARP-1 Inhibitors

A compelling example of using a spirocyclic scaffold to enhance drug properties can be seen in the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[7][10] Olaparib, an FDA-approved PARP inhibitor, contains a piperazine ring. In a scaffold hopping exercise, researchers replaced this piperazine with a diazaspiro[3.3]heptane moiety.[7] While this modification resulted in a slight (2-fold) reduction in potency against PARP-1, it significantly increased the selectivity for PARP-1 over other members of the PARP family.[7] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity.[7] This case demonstrates how a spirocyclic diamine scaffold can be used not just to find initial hits, but to strategically refine the properties of an advanced lead compound, trading a small amount of potency for a significant gain in selectivity and safety.

Future Perspectives and Conclusion

Spirocyclic diamines represent a mature and highly valuable class of building blocks for modern FBDD. Their inherent three-dimensionality, conformational rigidity, and synthetic accessibility provide a robust solution to the challenge of "escaping flatland." The dual amine functionalities offer ideal anchor points for both initial target recognition and subsequent fragment elaboration. While the synthesis of these scaffolds can be more complex than their aromatic counterparts, the development of novel synthetic methodologies continues to make them more accessible.[5][11][22] As drug discovery continues to tackle increasingly complex protein targets, the rational incorporation of spirocyclic diamines and other 3D fragments will be a critical strategy for developing the next generation of selective, safe, and effective medicines.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026). RSC Publishing. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (2019). Wiley Online Library. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • What is Fragment-Based Drug Design (FBDD)? (n.d.). BioSolveIT GmbH. [Link]

  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications (RSC Publishing). [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021). Chemspace. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). Reymond Research Group. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (2019). PMC. [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Scheme 1. Synthesis of spirocyclic enamide 9b and 35b from building block 3 0. (n.d.). ResearchGate. [Link]

  • Fragment-Based Drug Discovery. (2013). Proteopedia. [Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. (2019). ACS Publications. [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Achieving Efficient Fragment Screening at XChem Facility at Diamond Light Source. (2021). iNext-Discovery. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. (2015). PubMed. [Link]

  • Design of Highly Specific Structural Fragments for Filtering Compounds with Undesirable Activities. (2025). Biomedical Chemistry: Research and Methods. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PMC. [Link]

  • Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. (n.d.). SpringerLink. [Link]

  • Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. (2022). MDPI. [Link]

  • Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity... (n.d.). ResearchGate. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]

Sources

An In-depth Technical Guide to the Metabolic Stability of 2,6-Diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, most notably enhanced metabolic stability. This guide provides a comprehensive technical overview of the metabolic characteristics of this unique spirocyclic system. We will delve into the intrinsic properties of the scaffold that contribute to its metabolic robustness, explore the common metabolic pathways observed for its derivatives, and provide detailed, field-proven protocols for the in vitro evaluation of their metabolic fate. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating the 2,6-diazaspiro[3.3]heptane core, enabling a more informed and efficient drug discovery process.

The Rise of the 2,6-Diazaspiro[3.3]heptane Scaffold in Drug Discovery

The relentless pursuit of novel chemical entities with improved pharmacological profiles has led medicinal chemists to explore three-dimensional (3D) scaffolds that can overcome the limitations of traditional flat, aromatic structures. The 2,6-diazaspiro[3.3]heptane motif has gained significant traction as a bioisosteric replacement for common cyclic amines like piperazine. Its rigid, spirocyclic nature offers a well-defined orientation of substituents in 3D space, which can lead to enhanced target selectivity and improved physicochemical properties.[1]

One of the most compelling advantages of incorporating the 2,6-diazaspiro[3.3]heptane core is the notable improvement in metabolic stability.[2] This enhanced stability is largely attributed to the high ring-strain-induced bond strength, which renders the core scaffold resistant to oxidative metabolism.[1] This intrinsic stability allows drug designers to focus on optimizing the metabolic properties of the substituents, knowing that the core structure is less likely to be a metabolic liability.

Several studies have demonstrated the practical benefits of this scaffold. For instance, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety in certain compounds has been associated with lowered metabolism in human liver microsomes (HLM).[3] This has been observed in various drug discovery programs, including the development of GPR119 agonists, where the spirocyclic analogue exhibited improved metabolic stability in human and rat microsomes.

Understanding the Metabolic Landscape of 2,6-Diazaspiro[3.3]heptane Derivatives

While the 2,6-diazaspiro[3.3]heptane core is inherently robust, the overall metabolic stability of a derivative is dictated by the nature of the substituents attached to the two nitrogen atoms. The primary routes of metabolism for these compounds are typically Phase I oxidation reactions, followed by Phase II conjugation, if appropriate functional groups are present or introduced.

Inherent Stability of the Spirocyclic Core

The spiro[3.3]heptane framework, characterized by two fused four-membered rings sharing a single carbon atom, possesses a high degree of ring strain. This strain contributes to stronger carbon-carbon and carbon-nitrogen bonds within the scaffold, making them less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] This inherent resistance to oxidative degradation is a key factor in the improved metabolic profiles of drugs containing this moiety.

Metabolic Hotspots on N-Substituents

Given the stability of the core, metabolic transformations predominantly occur on the N-substituents. Common metabolic pathways include:

  • N-dealkylation: This is a frequent metabolic route for compounds with N-alkyl groups. The enzymatic removal of an alkyl substituent can lead to the formation of a secondary amine metabolite, which may have different pharmacological or pharmacokinetic properties.

  • Hydroxylation: Aliphatic or aromatic substituents on the nitrogen atoms are susceptible to hydroxylation. This introduction of a hydroxyl group increases the polarity of the molecule, facilitating its excretion. The specific site of hydroxylation is influenced by the electronic and steric properties of the substituent and the specific CYP enzymes involved.

  • Oxidation of adjacent carbons: The carbon atoms alpha to the nitrogen atoms in the substituents can also be targets for oxidation, leading to the formation of lactams or other oxidized metabolites.

The following diagram illustrates the conceptual metabolic pathways for a generic N-substituted 2,6-diazaspiro[3.3]heptane derivative.

Parent Parent Compound (N,N'-disubstituted 2,6-diazaspiro[3.3]heptane) N_dealkylation N-dealkylation (CYP-mediated) Parent->N_dealkylation R1 or R2 is alkyl Hydroxylation Hydroxylation of Substituent (CYP-mediated) Parent->Hydroxylation R1 or R2 has alkyl/aryl groups Oxidation Oxidation of Substituent (CYP-mediated) Parent->Oxidation Oxidation of carbons alpha to N PhaseII Phase II Conjugation (e.g., Glucuronidation) Hydroxylation->PhaseII

Caption: Conceptual Metabolic Pathways for 2,6-Diazaspiro[3.3]heptane Derivatives.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

A thorough in vitro evaluation is critical to characterize the metabolic stability of novel 2,6-diazaspiro[3.3]heptane derivatives. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

3.1.1. Rationale and Causality

Liver microsomes are vesicles of the endoplasmic reticulum and contain a rich complement of drug-metabolizing enzymes. By incubating a test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), we can simulate the primary oxidative metabolism that occurs in the liver. The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability. This assay is a cost-effective and high-throughput method for ranking compounds in early drug discovery.

3.1.2. Step-by-Step Protocol

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the 2,6-diazaspiro[3.3]heptane derivative in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) on ice. Dilute to the desired concentration (typically 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH during the incubation.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard. This precipitates the proteins and stops the enzymatic reaction.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

The following diagram outlines the workflow for a typical microsomal stability assay.

Start Start Prepare Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data End End Data->End

Caption: Workflow of a Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.

3.2.1. Rationale and Causality

Cryopreserved or fresh hepatocytes represent a more physiologically relevant in vitro model compared to microsomes. They contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment. This allows for the evaluation of both Phase I and Phase II metabolism, as well as the interplay between metabolism and cellular transport. The data generated from hepatocyte stability assays can be used to predict in vivo hepatic clearance with greater accuracy.

3.2.2. Step-by-Step Protocol

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Perform a cell viability count (e.g., using trypan blue exclusion) to ensure the health of the cells.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (typically 0.5-1 x 10^6 viable cells/mL).

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound working solution to 37°C in a CO2 incubator.

    • Initiate the assay by adding the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate the cell suspension at 37°C with gentle shaking in a CO2 incubator.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.

  • Reaction Termination and Sample Preparation:

    • Follow the same quenching and sample preparation procedure as described for the microsomal stability assay (Section 3.1.2, step 3).

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay (Section 3.1.2, step 5).

The workflow for the hepatocyte stability assay is similar to the microsomal assay, with the primary difference being the use of intact cells.

Start Start Prepare Prepare Reagents: - Test Compound - Cryopreserved Hepatocytes - Incubation Medium Start->Prepare Incubate Incubate at 37°C in CO2 Incubator Prepare->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Centrifuge Centrifuge to Pellet Protein and Cell Debris Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data End End Data->End

Caption: Workflow of a Hepatocyte Stability Assay.

Data Interpretation and Predictive Value

The primary outputs from these in vitro assays are the half-life (t½) and the in vitro intrinsic clearance (CLint). These parameters are crucial for:

  • Rank-ordering compounds: Early in the discovery process, these values allow for the direct comparison of the metabolic stability of different derivatives, enabling the selection of more promising candidates for further development.

  • Predicting in vivo clearance: In vitro CLint values can be scaled to predict the in vivo hepatic clearance in animals and humans. This is a critical step in forecasting the pharmacokinetic profile of a drug candidate.

Table 1: Representative Data from In Vitro Metabolic Stability Assays

CompoundAssay TypeSpeciest½ (min)In Vitro CLint (µL/min/mg protein or 10^6 cells)Predicted In Vivo Clearance
Reference Compound A MicrosomalHuman1546.2High
Reference Compound B MicrosomalHuman> 60< 11.5Low
2,6-DS[3.3]H Derivative 1 MicrosomalHuman4515.4Moderate
2,6-DS[3.3]H Derivative 2 MicrosomalHuman> 60< 11.5Low
Reference Compound C HepatocyteRat2527.7High
2,6-DS[3.3]H Derivative 1 HepatocyteRat907.7Low-Moderate

Note: The values in this table are illustrative and will vary depending on the specific compound and experimental conditions.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.3]heptane scaffold offers a compelling strategy for medicinal chemists to enhance the metabolic stability of drug candidates. Its inherent resistance to oxidative metabolism, a consequence of its strained spirocyclic structure, provides a solid foundation for designing molecules with improved pharmacokinetic profiles. While the core is stable, a thorough understanding and evaluation of the metabolic fate of the N-substituents are paramount for successful drug development.

The in vitro assays detailed in this guide, namely the microsomal and hepatocyte stability assays, are indispensable tools for characterizing the metabolic properties of 2,6-diazaspiro[3.3]heptane derivatives. By employing these robust and predictive assays, researchers can make data-driven decisions to select and optimize compounds, ultimately increasing the probability of success in bringing novel and effective therapies to the clinic. Future work in this area will likely focus on developing more sophisticated in silico models to predict the metabolic hotspots on novel derivatives, further accelerating the design-test-learn cycle in drug discovery.

References

  • Burke, B. J., & Taly, A. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of 2,6-Diazaspiro[3.3]heptane from 1,3-Dichloroketene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a proposed synthetic pathway for the synthesis of 2,6-diazaspiro[3.3]heptane, a highly sought-after scaffold in modern medicinal chemistry, from 1,3-dichloroketene. 2,6-Diazaspiro[3.3]heptane is recognized as a valuable bioisostere for the piperazine moiety, offering improved physicochemical properties and novel intellectual property space in drug discovery.[1][2] While established syntheses of this spirocycle exist[2][3][4], this application note details a novel, albeit theoretical, approach leveraging the unique reactivity of 1,3-dichloroketene. The proposed multi-step synthesis involves the in-situ generation of 1,3-dichloroketene and its subsequent [2+2] cycloaddition with a custom-designed bis-imine precursor, followed by reductive dehalogenation and lactam reduction. This document provides the theoretical framework, detailed experimental protocols, and safety considerations for this proposed route, aimed at researchers and scientists in drug development and organic synthesis.

Introduction: The Significance of 2,6-Diazaspiro[3.3]heptane in Drug Discovery

The 2,6-diazaspiro[3.3]heptane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry as a piperazine bioisostere.[1][2] Its unique spirocyclic nature imparts a defined conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the replacement of a traditional piperazine ring with this spirocycle can improve metabolic stability and aqueous solubility, key parameters in drug development.[5] The development of efficient and versatile synthetic routes to novel 2,6-diazaspiro[3.3]heptane derivatives is therefore a key objective for expanding the chemical space available to medicinal chemists.[4][5]

The Synthetic Challenge: A Novel Approach Utilizing 1,3-Dichloroketene

Current syntheses of 2,6-diazaspiro[3.3]heptane typically involve multi-step sequences starting from precursors like pentaerythritol or other suitably functionalized acyclic starting materials.[2][3] This application note proposes a novel synthetic strategy centered around the reactivity of 1,3-dichloroketene. Ketenes are highly reactive intermediates known for their propensity to undergo [2+2] cycloaddition reactions with a variety of unsaturated partners.[6][7][8][9][10] Dichloroketene, in particular, is a reactive and unstable molecule that readily participates in these cycloadditions.[11][12]

The central hypothesis of this proposed synthesis is a double Staudinger cycloaddition between in-situ generated 1,3-dichloroketene and a specifically designed bis-imine substrate derived from 1,3-diaminopropane and a suitable aldehyde. The resulting spirocyclic bis(β-lactam) would then be converted to the target 2,6-diazaspiro[3.3]heptane through a series of reductive steps.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process, beginning with the preparation of a key bis-imine intermediate, followed by a double [2+2] cycloaddition with in-situ generated 1,3-dichloroketene, and concluding with a two-step reduction.

Synthetic_Pathway 1,3-Diaminopropane 1,3-Diaminopropane Bis_Imine N,N'-Dibenzylidene-propane-1,3-diamine 1,3-Diaminopropane->Bis_Imine Benzaldehyde Benzaldehyde Benzaldehyde->Bis_Imine Bis_Lactam Spirocyclic bis(β-lactam) Bis_Imine->Bis_Lactam Dichloroacetyl_chloride Dichloroacetyl chloride Dichloroketene 1,3-Dichloroketene (in situ) Dichloroacetyl_chloride->Dichloroketene Triethylamine Triethylamine Triethylamine->Dichloroketene Dichloroketene->Bis_Lactam Reduced_Lactam Dehalogenated bis(β-lactam) Bis_Lactam->Reduced_Lactam Reductive Dehalogenation Final_Product 2,6-Diazaspiro[3.3]heptane Reduced_Lactam->Final_Product Lactam Reduction

Caption: Proposed synthetic workflow for 2,6-diazaspiro[3.3]heptane.

Detailed Experimental Protocols

General Considerations and Safety Precautions
  • 1,3-Dichloroketene: This is a highly reactive and unstable intermediate that is generated in situ.[11] All manipulations involving its precursor, dichloroacetyl chloride, should be carried out in a well-ventilated fume hood. Dichloroacetyl chloride is corrosive and lachrymatory.[13] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[14][15][16]

  • Anhydrous Conditions: Reactions involving ketenes are sensitive to moisture. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents should be used.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent the degradation of reactive intermediates.

Step 1: Synthesis of N,N'-Dibenzylidenepropane-1,3-diamine (Bis-Imine Precursor)

This reaction forms the bis-imine substrate required for the subsequent double cycloaddition.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Diaminopropane74.127.41 g0.1
Benzaldehyde106.1221.22 g0.2
Anhydrous Ethanol-200 mL-
Anhydrous Magnesium Sulfate-10 g-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diaminopropane and anhydrous ethanol.

  • Slowly add benzaldehyde to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and add anhydrous magnesium sulfate to remove water.

  • Stir for an additional 30 minutes, then filter off the magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N,N'-dibenzylidenepropane-1,3-diamine. The product can be purified by recrystallization from ethanol if necessary.

Step 2: Double [2+2] Staudinger Cycloaddition

This is the key step where the spirocyclic core is formed through the reaction of the bis-imine with in-situ generated 1,3-dichloroketene. The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[6][7][8][9][10]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N,N'-Dibenzylidenepropane-1,3-diamine236.3223.63 g0.1
Dichloroacetyl chloride147.9432.55 g0.22
Triethylamine101.1924.29 g0.24
Anhydrous Dichloromethane-500 mL-

Protocol:

  • Dissolve N,N'-dibenzylidenepropane-1,3-diamine in 250 mL of anhydrous dichloromethane in a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dichloroacetyl chloride and triethylamine in 250 mL of anhydrous dichloromethane.

  • Add the dichloroacetyl chloride/triethylamine solution dropwise to the stirred bis-imine solution over a period of 2 hours, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and minimize side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic bis(β-lactam).

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reductive Dehalogenation of the Spirocyclic bis(β-lactam)

This step removes the chlorine atoms from the β-lactam rings.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Spirocyclic bis(β-lactam)-(from previous step)0.1
Activated Zinc dust65.3826.15 g0.4
Acetic Acid60.0524.02 g0.4
Methanol-300 mL-

Protocol:

  • Dissolve the purified spirocyclic bis(β-lactam) in methanol in a 500 mL round-bottom flask.

  • Add activated zinc dust to the solution.

  • Slowly add acetic acid to the stirred suspension.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc.

  • Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dehalogenated bis(β-lactam).

Step 4: Reduction of the Dehalogenated bis(β-lactam) to 2,6-Diazaspiro[3.3]heptane

The final step involves the reduction of the amide functionalities in the bis(β-lactam) to the corresponding amines.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Dehalogenated bis(β-lactam)-(from previous step)0.1
Lithium Aluminum Hydride (LAH)37.9511.38 g0.3
Anhydrous Tetrahydrofuran (THF)-400 mL-

Protocol:

  • CAUTION: Lithium aluminum hydride reacts violently with water. This reaction must be performed under strictly anhydrous conditions and with extreme care.

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride in 200 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the dehalogenated bis(β-lactam) in 200 mL of anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product will likely contain the N-benzyl protected 2,6-diazaspiro[3.3]heptane. This can be deprotected via standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol).

  • Purify the final product by column chromatography or distillation to obtain 2,6-diazaspiro[3.3]heptane.

Characterization and Data

The successful synthesis of 2,6-diazaspiro[3.3]heptane and its intermediates would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the β-lactam carbonyl stretch in the intermediates.

Expected Data Summary:

CompoundExpected ¹H NMR SignalsExpected ¹³C NMR SignalsExpected MS (m/z)
N,N'-Dibenzylidenepropane-1,3-diamineAromatic protons, imine protons, methylene protonsAromatic carbons, imine carbon, methylene carbons[M+H]⁺
Spirocyclic bis(β-lactam)Aromatic protons, methine protons on lactam ring, methylene protonsAromatic carbons, carbonyl carbons, methine carbons, spiro carbon, methylene carbons[M+H]⁺
Dehalogenated bis(β-lactam)Aromatic protons, methylene protons on lactam ring, methylene protonsAromatic carbons, carbonyl carbons, methylene carbons, spiro carbon[M+H]⁺
2,6-Diazaspiro[3.3]heptaneMethylene protonsMethylene carbons, spiro carbon[M+H]⁺

Conclusion

This application note presents a detailed, albeit theoretical, protocol for the synthesis of 2,6-diazaspiro[3.3]heptane from 1,3-dichloroketene. The proposed route leverages the well-established Staudinger cycloaddition and offers a novel approach to this medicinally important scaffold. While this pathway requires experimental validation, the underlying chemical principles are sound and based on established reactivity patterns. The successful execution of this synthesis would provide a valuable new tool for the construction of diverse libraries of 2,6-diazaspiro[3.3]heptane derivatives for drug discovery programs.

References

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger reaction in modern organic synthesis. Chemical Society Reviews, 36(10), 1529-1539.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). The Staudinger reaction: a story of a century. European Journal of Organic Chemistry, 2001(20), 3223-3235.
  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
  • Ghosez, L., & Marchand-Brynaert, J. (1976). Cycloaddition Reactions of Ketenes and Keteniminium Salts. In Iminium Salts in Organic Chemistry (pp. 421-532). John Wiley & Sons, Inc.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic Motifs in Natural Products and Drug Discovery.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3543-3546.
  • Stepan, A. F., et al. (2012). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ACS Medicinal Chemistry Letters, 3(5), 389-394.
  • Stepan, A. F., et al. (2011). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 13(10), 2618-2621.
  • Ghosez, L., Montaigne, R., Roussel, A., & Vanlierde, H. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(24), 615-633.
  • Cheong, P. H.-Y., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(10), 3481-3484.
  • Burkhard, J. A., et al. (2010). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine as scaffolds for medicinal chemistry. Organic & Biomolecular Chemistry, 8(23), 5324-5334.
  • PubMed. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481-3484.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Bull, J. A., et al. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Şenöz, H., & Yildirir, S. (1996). Cycloaddition Reactions of Dichloroketene to Allyl Ethers. Turkish Journal of Chemistry, 20(2), 168-173.
  • Brady, W. T., & Lloyd, R. M. (1981). Halogenated ketenes. 31. Cycloaddition of dichloroketene with hindered olefins. The Journal of Organic Chemistry, 46(7), 1322-1325.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

Sources

protocol for reductive amination using 2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Reductive Amination Using 2,6-Diazaspiro[3.3]heptane

Executive Summary

The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a critical "bioisostere" for piperazine in modern drug discovery.[1][2] By replacing the flexible, lipophilic piperazine ring with the rigid, sp³-rich spirocyclic DASH core, medicinal chemists can often improve metabolic stability, lower lipophilicity (LogD), and access novel intellectual property space [1, 2].[1]

However, the incorporation of DASH presents unique synthetic challenges compared to standard secondary amines.[1] It is frequently supplied as a stable salt (oxalate or hemioxalate) requiring neutralization, and its dual reactive nitrogens necessitate strict stoichiometric control to avoid uncontrolled polymerization or statistical mixtures.[1]

This Application Note provides two validated protocols:

  • Precision Mono-Alkylation: Using the mono-Boc protected scaffold for high-fidelity library synthesis.[1]

  • Symmetric Bis-Alkylation: Direct functionalization of the core diamine for homodimeric structures.[1]

Strategic Considerations & Chemistry

The "Salt" Factor

Free base 2,6-diazaspiro[3.3]heptane is volatile and hygroscopic.[1] Consequently, it is almost exclusively supplied as an oxalate or hemioxalate salt.[1]

  • Challenge: These salts are insoluble in non-polar solvents (DCM, DCE) preferred for reductive amination with Sodium Triacetoxyborohydride (STAB).[1]

  • Solution: Protocols must include an in situ neutralization step using a tertiary amine base (DIPEA or Et₃N) or utilize methanol-compatible reducing agents (NaCNBH₃).[1]

Selectivity Strategy

Attempting to mono-alkylate the symmetric diamine (DASH) with 1 equivalent of aldehyde results in a statistical mixture of unreacted starting material (25%), mono-product (50%), and bis-product (25%).[1]

  • Recommendation: For mono-functionalization, ALWAYS start with tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (2-Boc-DASH) .[1]

Decision Framework

The following decision tree outlines the optimal workflow based on your target molecule.

DASH_Workflow Start Target Molecule? Mono Mono-Substituted (Asymmetric) Start->Mono Bis Bis-Substituted (Symmetric) Start->Bis Reagent_Mono Start Reagent: 2-Boc-DASH Mono->Reagent_Mono High Selectivity Reagent_Bis Start Reagent: DASH Oxalate Bis->Reagent_Bis Atom Economy Method_A Protocol A: STAB / DCE Reagent_Mono->Method_A Aldehydes Method_B Protocol B: NaCNBH3 / MeOH (+ Base) Reagent_Mono->Method_B Ketones Reagent_Bis->Method_B Solubility Req.

Figure 1: Decision matrix for selecting the appropriate starting material and reductive amination conditions.

Protocol A: Precision Mono-Alkylation

Target: Synthesis of N-alkyl-N'-Boc-2,6-diazaspiro[3.3]heptane. Scope: Ideal for library generation, SAR exploration, and asymmetric linkers.[1]

Materials
  • Amine: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (2-Boc-DASH) [CAS: 1041026-70-3].[1]

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH₃).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

Step-by-Step Methodology

Method A1: For Aldehydes (The "STAB" Method) Standard conditions for high yields and minimal side reactions.[1]

  • Imine Formation:

    • In a 20 mL scintillation vial, dissolve 2-Boc-DASH (1.0 mmol, 198 mg) in DCE (5 mL).

    • Add the Aldehyde (1.1 mmol, 1.1 equiv).[1]

    • Optional: If the aldehyde is unreactive, add Acetic Acid (1.0 mmol, 1 equiv) to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.4 mmol, 296 mg, 1.4 equiv) in one portion.

    • Note: Gas evolution (minimal) may occur.[1]

    • Stir at RT for 4–16 hours.[1] Monitor by LCMS for disappearance of the imine intermediate (M+1).

  • Quench & Workup:

    • Quench reaction with Sat. NaHCO₃ (aq) (5 mL).[1] Stir vigorously for 15 mins.

    • Extract with DCM (3 x 10 mL).[1]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash chromatography (typically 0–10% MeOH in DCM).[1]

Method A2: For Ketones / Sterically Hindered Substrates Stronger forcing conditions using Methanol.[1]

  • Setup:

    • Dissolve 2-Boc-DASH (1.0 mmol) and Ketone (1.5 mmol) in anhydrous MeOH (5 mL).

    • Add Acetic Acid (2.0 mmol) to adjust pH to ~5–6.[1]

    • Critical Step: If the ketone is hindered, heat to 50°C for 2 hours before adding reductant to ensure imine formation.[1]

  • Reduction:

    • Cool to RT. Add NaCNBH₃ (2.0 mmol, 125 mg).

    • Stir at RT (or 50°C if sluggish) for 16 hours.

  • Workup:

    • Concentrate MeOH to near dryness.[1]

    • Redissolve in EtOAc, wash with Sat.[1] NaHCO₃.

Protocol B: Symmetric Bis-Alkylation

Target: Synthesis of 2,6-bis(alkyl)-2,6-diazaspiro[3.3]heptane. Scope: Creating homodimers or symmetrical cross-linkers.

Materials
  • Amine Salt: 2,6-Diazaspiro[3.3]heptane Oxalate [CAS: 1159599-99-1] or Hemioxalate.[1][3]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N).[1]

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • The oxalate salt is insoluble in DCM.[1] Use MeOH or a MeOH/DCM (1:1) mixture.[1]

    • Suspend DASH Oxalate (1.0 mmol) in MeOH (6 mL).

    • Add DIPEA (4.0 mmol, 4 equiv). The suspension should clear as the free base is liberated.

    • Stir for 15 minutes.

  • Addition:

    • Add the Aldehyde (2.5 mmol, 2.5 equiv).[1]

    • Add Acetic Acid (approx. 3-4 mmol) to re-acidify the system (pH ~6) to facilitate imine formation.[1] Note: You must overcome the excess DIPEA.[1]

  • Reduction:

    • Add NaCNBH₃ (3.0 mmol, 3 equiv).

    • Stir at RT for 12–24 hours.[1][4]

  • Workup (Specific for Diamines):

    • The product is a bis-tertiary amine (very polar).[1]

    • Concentrate solvents.[1]

    • Partition between 1M NaOH (to ensure product is fully deprotonated) and DCM .[1]

    • Tip: If the product is water-soluble, continuous extraction or evaporation and trituration with Et₂O may be required.[1]

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Poor imine formation (sterics).[1]Switch from STAB/DCE to NaCNBH₃/MeOH. Heat the imine formation step (60°C) before adding reductant.
Insoluble Starting Material Oxalate salt not neutralized.[1]Ensure 4 equiv of DIPEA are used per equiv of oxalate salt. Switch solvent to MeOH.[1]
"Stuck" at Mono-product Stoichiometry too low (Protocol B).Increase aldehyde to 3.0 equiv.[1] Increase reaction time.
Product in Aqueous Phase Product is too polar/protonated.[1]Ensure workup pH > 12 (use 1M NaOH).[1] Use CHCl₃/IPA (3:1) for extraction.[1]
Polymerization Using dialdehyde with diamine.[1]STOP. This forms a polymer.[1] Use Mono-Boc-DASH if linking two different groups.

Mechanistic Visualization

The reductive amination of DASH proceeds via a strained iminium ion. The puckered conformation of the cyclobutane rings influences the approach of the hydride.

Mechanism cluster_0 Critical Control Point Amine DASH (Free Base) Secondary Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Strained) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated DASH Iminium->Product + H- (Hydride) (STAB/NaCNBH3)

Figure 2: Mechanistic pathway.[1] The formation of the iminium ion is reversible; the reduction is irreversible. The strained nature of the spiro-cycle does not significantly inhibit iminium formation.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes.Journal of Organic Chemistry , 75(24), 8701–8704.[1] [Link][1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1]Angewandte Chemie International Edition , 49(48), 8979–8980.[1] [Link][1]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry , 17, 2839-2849.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]Journal of Organic Chemistry , 61(11), 3849–3862.[1] [Link]

Sources

Application Notes and Protocols: Flow Chemistry Methods for Spiro[3.3]heptane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spiro[3.3]heptanes and the Imperative for Greener, Scalable Synthesis

The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique architecture allows for precise spatial orientation of substituents, offering an escape from the "flatland" of traditional aromatic bioisosteres and enabling access to novel chemical space.[1][2] By replacing planar rings like benzene or piperazine with strained spirocycles, drug development professionals can significantly improve physicochemical properties such as metabolic stability, solubility, and lipophilicity, ultimately enhancing drug-likeness and target selectivity.[3][4]

However, the synthesis of these strained four-membered ring systems is often challenging. Classical batch methods can be low-yielding, difficult to scale, and may require hazardous reagents or conditions, such as high-pressure gases or highly exothermic reactions. Continuous flow chemistry offers a transformative solution to these challenges.[5][6] By conducting reactions within a network of small-diameter tubes, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time. This enhanced control leads to improved safety, higher yields, greater reproducibility, and a streamlined path to scalability from discovery to production.[6][7] Photochemical reactions, in particular, benefit immensely from flow setups, which ensure uniform irradiation and overcome the light-penetration issues inherent in batch reactors.[8][9][10][11]

These application notes provide detailed protocols and expert insights into the application of flow chemistry for the formation of both heterocyclic and carbocyclic spiro[3.3]heptane rings, empowering researchers to leverage this powerful technology for the efficient and scalable synthesis of these valuable building blocks.

Protocol 1: Flow-Assisted Synthesis of 1-Oxa-2,6-diazaspiro[3.3]heptane via Strain-Release of an Azabicyclo[1.1.0]butane Intermediate

This protocol details a robust, mild, and scalable two-step flow synthesis of a piperazine bioisostere, 1-oxa-2,6-diazaspiro[3.3]heptane, as developed by Luisi and co-workers.[3][12] The methodology leverages the high reactivity of a strained azabicyclo[1.1.0]butyl intermediate, with flow chemistry enabling the safe and efficient handling of reactive species.

Scientific Rationale:

The core of this strategy is the controlled ring-opening of a highly strained azabicyclo[1.1.0]butane with a nucleophile, followed by an intramolecular cyclization. The first step, the formation of a hydroxylamine intermediate, is conducted in flow to ensure rapid mixing and precise temperature control, which is critical for managing the exothermic reaction and preventing side products. The subsequent spirocyclization is also amenable to flow, allowing for controlled reaction times and straightforward workup. This approach is a prime example of how flow technology can harness the power of strained intermediates for complex molecular construction.[3][12]

Experimental Workflow Diagram:

G cluster_0 Step 1: Hydroxylamine Formation (Flow) cluster_1 Step 2: Spirocyclization (Flow) reagent1 Reagent A: Azabicyclo[1.1.0]butane in MeCN pump1 Syringe Pump 1 reagent1->pump1 reagent2 Reagent B: N-Methylhydroxylamine in MeCN pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor1 Coil Reactor 1 (PFA, 10 mL) -15 °C mixer->reactor1 collection1 Intermediate Collection reactor1->collection1 intermediate Intermediate Sol. from Step 1 collection1->intermediate Transfer pump3 Syringe Pump 3 intermediate->pump3 reagent3 Reagent C: Boc Anhydride (Boc₂O) in MeCN pump4 Syringe Pump 4 reagent3->pump4 mixer2 T-Mixer pump3->mixer2 pump4->mixer2 reactor2 Coil Reactor 2 (PFA, 5 mL) Room Temp. mixer2->reactor2 collection2 Final Product: N-Boc protected 1-Oxa-2,6-diazaspiro[3.3]heptane reactor2->collection2

Caption: Workflow for the two-step flow synthesis of a protected 1-oxa-2,6-diazaspiro[3.3]heptane.

Step-by-Step Protocol:

Step 1: Flow-Assisted Hydroxylamine Formation

  • System Preparation: Assemble the flow chemistry setup as depicted in the diagram. The system consists of two syringe pumps, a T-mixer, and a PFA coil reactor (10 mL internal volume) submerged in a cooling bath set to -15 °C.

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of the starting azabicyclo[1.1.0]butane derivative in anhydrous acetonitrile (MeCN).

    • Solution B: Prepare a 0.3 M solution of N-methylhydroxylamine in anhydrous MeCN.

  • Reaction Execution:

    • Set the flow rate of Pump 1 (Solution A) to 0.5 mL/min.

    • Set the flow rate of Pump 2 (Solution B) to 0.5 mL/min. This creates a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the coil reactor.

    • Pump the solutions through the system. The initial output should be discarded until the system reaches a steady state (approx. 2-3 reactor volumes).

    • Collect the reactor output containing the hydroxylamine intermediate. The reaction progress and yield can be monitored by quantitative ¹H-NMR.[3]

Step 2: Boc₂O-Induced Spirocyclization

  • System Preparation: Reconfigure the flow setup for the second step, using a 5 mL PFA coil reactor at room temperature.

  • Reagent Preparation:

    • Solution C: Use the collected output from Step 1 directly.

    • Solution D: Prepare a 0.22 M solution of Di-tert-butyl dicarbonate (Boc₂O) in anhydrous MeCN.

  • Reaction Execution:

    • Set the flow rates for the hydroxylamine solution (Pump 3) and the Boc₂O solution (Pump 4) to achieve a 1:1.1 molar ratio upon mixing. For a 0.2 M intermediate solution, a flow rate of 0.5 mL/min for both pumps is a good starting point.

    • The total flow rate of 1.0 mL/min results in a 5-minute residence time in the reactor.

    • Collect the output. The solvent can be removed under reduced pressure, and the crude product purified by column chromatography to yield the N-Boc protected 1-oxa-2,6-diazaspiro[3.3]heptane.

Data Summary:
ParameterStep 1: Hydroxylamine FormationStep 2: Spirocyclization
Key Reagents Azabicyclo[1.1.0]butane, N-MethylhydroxylamineHydroxylamine intermediate, Boc₂O
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature -15 °CRoom Temperature
Reactor Volume 10 mL5 mL
Total Flow Rate 1.0 mL/min1.0 mL/min
Residence Time 10 min5 min
Typical Yield >95% (NMR Yield)[3]~70% (Isolated Yield)[3]

Protocol 2: Generalized Flow Protocol for Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition is a powerful and atom-economical method for constructing four-membered rings, making it highly suitable for spiro[3.3]heptane synthesis.[1] Translating this reaction to a flow setup overcomes the primary limitations of batch photochemistry, namely poor light penetration and over-irradiation, leading to higher yields and cleaner reactions in significantly shorter times.[8][9][10]

Scientific Rationale:

This generalized protocol is based on the intramolecular [2+2] photocycloaddition of a suitably substituted methylenecyclobutane. The key to success in flow photochemistry is maximizing the surface-area-to-volume ratio, which is achieved using narrow-bore tubing made of a UV-transparent material like FEP (Fluorinated Ethylene Propylene). This ensures that every molecule in the reaction stream receives a uniform dose of photons, preventing decomposition of the product and driving the reaction to completion efficiently.[11] Residence time in the irradiated zone becomes the critical parameter for optimization.

Experimental Workflow Diagram:

G cluster_reactor Photoreactor Assembly reagent_sol Substrate Solution (e.g., Methylenecyclobutane derivative in Acetone/MeCN) pump HPLC Pump reagent_sol->pump reactor_coil FEP Tubing Coil Reactor (e.g., 1/16" OD, 1mm ID) Wrapped around UV Lamp pump->reactor_coil back_pressure Back Pressure Regulator (BPR) collection Product Collection for Analysis and Purification back_pressure->collection reactor_coil->back_pressure uv_lamp UV Lamp (e.g., 300 nm LEDs or Medium-Pressure Hg)

Caption: Generalized workflow for a photochemical [2+2] cycloaddition in a continuous flow reactor.

Step-by-Step Protocol:
  • System Preparation:

    • Construct the photoreactor by tightly coiling UV-transparent FEP tubing (e.g., 10-20 m length, 1 mm inner diameter) around a quartz immersion well containing a UV lamp (e.g., medium-pressure mercury lamp or a suitable LED array, λ = 300-350 nm).

    • Ensure the setup is housed in a reflective, light-tight enclosure with adequate cooling for the lamp.

    • Connect the tubing to an HPLC pump and a back-pressure regulator (BPR, set to 5-10 bar to prevent solvent outgassing).

  • Reagent Preparation:

    • Prepare a dilute solution (0.01-0.05 M) of the methylenecyclobutane precursor in a suitable solvent. Degassed acetone is often a good choice as it can also act as a triplet sensitizer.[8][9] Other solvents like acetonitrile or cyclohexane can also be used.

  • Reaction Optimization & Execution:

    • Begin by pumping only the solvent through the system to ensure it is bubble-free and the BPR is maintaining pressure.

    • Introduce the reagent solution at a low flow rate (e.g., 0.1 mL/min) to maximize the initial residence time.

    • Collect small fractions at the outlet and analyze by GC-MS or LC-MS to determine conversion.

    • Systematically increase the flow rate to find the optimal balance between residence time and throughput. Shorter residence times (e.g., 15-60 min) in flow often yield superior results compared to hours or days in batch.[8]

    • Once optimized, run the reaction on the desired scale by continuously pumping the substrate solution through the reactor.

    • Collect the product stream and purify as required (e.g., solvent evaporation followed by chromatography).

Data Summary & Causality:
ParameterTypical SettingRationale / Causality
Reactor Material FEP TubingHigh UV transparency, chemical inertness.
Substrate Conc. 0.01 - 0.05 MPrevents self-quenching and inner filter effects; ensures deep light penetration.
Solvent Acetone, AcetonitrileAcetone can act as a sensitizer; both have good UV transparency.[8]
Light Source LEDs or Hg LampChoice depends on the required wavelength for substrate excitation.
Residence Time 15 - 90 minDrastically reduced from batch (10-24h) due to efficient photon flux.[8][9]
Back Pressure 5 - 10 barSuppresses solvent vaporization caused by UV irradiation, ensuring stable flow.

Protocol 3: Conceptual Flow Protocol for Thermal Ring Expansion

Ring expansion reactions, such as the semipinacol rearrangement, provide an elegant route to spirocycles by transforming readily available precursors.[13][14][15] These reactions can require high temperatures, which pose safety and control challenges in large-scale batch reactors. Flow chemistry, with its excellent heat transfer and small reaction volumes, transforms these into safe, controllable, and scalable processes.

Scientific Rationale:

This conceptual protocol describes a thermally induced ring expansion of a 1-(1-hydroxycyclobutyl)cyclobutanol derivative to form spiro[3.3]heptan-2-one. In a flow reactor, the solution can be heated to the required temperature almost instantaneously and then cooled just as quickly after the desired residence time. This precise control minimizes the formation of degradation byproducts that are common in prolonged batch heating. The use of a high-boiling point, inert solvent is key, and the sealed, pressurized nature of the flow system allows for temperatures well above the solvent's atmospheric boiling point.

Experimental Workflow Diagram:

G reagent_sol Substrate Solution (e.g., Diol in Diphenyl Ether with catalytic acid) pump HPLC Pump reagent_sol->pump reactor High-Temperature Coil Reactor (Stainless Steel or Hastelloy) Heated via Oil Bath or Block pump->reactor heat_exchanger Heat Exchanger (Rapid Cooling) reactor->heat_exchanger back_pressure Back Pressure Regulator (BPR) heat_exchanger->back_pressure collection Product Collection back_pressure->collection

Caption: Conceptual workflow for a high-temperature ring expansion reaction in a continuous flow system.

Step-by-Step Protocol:
  • System Preparation:

    • Assemble the flow system using a high-pressure pump, a coil reactor made of a chemically inert and thermally conductive material (e.g., stainless steel or Hastelloy), a heating unit (e.g., oil bath or metal heating block), a cooling loop/heat exchanger, and a back-pressure regulator (BPR).

    • The BPR is crucial for safely operating at temperatures above the solvent's boiling point.

  • Reagent Preparation:

    • Dissolve the diol precursor (e.g., 1-(1-hydroxycyclobutyl)cyclobutanol) in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), if required by the specific rearrangement mechanism.

  • Reaction Execution:

    • Heat the reactor to the target temperature (e.g., 150-250 °C).

    • Pump the reagent solution through the heated coil at a defined flow rate. The residence time is calculated from the reactor volume and the flow rate.

    • Start with a longer residence time (lower flow rate) and progressively decrease it, analyzing the output at each stage to find the optimal conditions that maximize product formation and minimize decomposition.

    • The reaction stream is rapidly cooled post-reaction by the heat exchanger to quench the reaction.

    • The product is collected after the BPR for subsequent purification.

Data Summary & Causality:
ParameterProposed SettingRationale / Causality
Reactor Material Stainless Steel / HastelloyExcellent heat transfer and stability at high temperatures and pressures.
Solvent Diphenyl Ether, Dowtherm AHigh boiling points and thermal stability are required for high-temperature reactions.
Temperature 150 - 250 °CFlow allows for safe superheating of solvents, accelerating reaction rates.
Pressure (BPR) 10 - 20 barPrevents solvent boiling, ensuring a single liquid phase for predictable kinetics.
Residence Time 5 - 30 minPrecise heating and cooling profiles in flow minimize byproduct formation.
Quenching Heat ExchangerRapidly cools the reaction mixture to stop the reaction and prevent degradation.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. Available at: [Link]

  • [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. MDPI. Available at: [Link]

  • Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. ResearchOnline@JCU. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Reactions on the synthesis of spiro‐fused medium‐sized rings. ResearchGate. Available at: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available at: [Link]

  • Synthesis of [4.6] spirocarbocycles: a base-promoted ring-expansion and subsequent I2-mediated regioselective spirocyclization protocol. RSC Publishing. Available at: [Link]

  • Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Universidad de Oviedo. Available at: [Link]

  • Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. ResearchGate. Available at: [Link]

  • Ring expansion reactions to form spirocycles and its application to the synthesis of cylindricine B. UBC Library Open Collections. Available at: [Link]

  • [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. PubMed. Available at: [Link]

  • Flow Chemistry for Cycloaddition Reactions. PubMed. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes в drug discovery Tetrahedron Letters. exaly.com. Available at: [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]

  • Flow Chemistry. SpiroChem. Available at: [Link]

  • Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. PubMed. Available at: [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI. Available at: [Link]

Sources

Application Note: N-Boc Protection Strategies for 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Constrained Scaffold

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a highly valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible diamine fragments like piperazine, often leading to improvements in physicochemical properties such as aqueous solubility and metabolic stability. The defined exit vectors of the two nitrogen atoms provide a precise tool for chemists to explore chemical space in drug design.

However, the synthetic utility of this symmetric diamine is contingent upon the ability to selectively functionalize one or both nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an indispensable tool in this context, serving as a robust protecting group that is stable to a wide range of reaction conditions yet readily removable under acidic treatment. This note provides detailed protocols for both the exhaustive di-protection and the more nuanced, regioselective mono-protection of 2,6-diazaspiro[3.3]heptane, explaining the chemical principles that govern these critical transformations.

Exhaustive Di-Protection: Synthesizing 2,6-Di-Boc-2,6-diazaspiro[3.3]heptane

The complete protection of both nitrogen atoms is a straightforward process, typically employed when the scaffold is intended as a stable core or when subsequent modifications are planned elsewhere on a larger molecule. The reaction proceeds via a standard nucleophilic acylation mechanism where both secondary amines act as nucleophiles, attacking the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).

Logical Workflow for Di-Protection

cluster_reactants Reactants & Reagents cluster_process Process DSH 2,6-Diazaspiro[3.3]heptane Mix Combine reactants in solvent at 0 °C DSH->Mix Boc2O Di-tert-butyl dicarbonate (≥2.2 eq) Boc2O->Mix Base Triethylamine (TEA) or DIPEA (≥2.2 eq) Base->Mix Solvent DCM or THF Solvent->Mix Stir Stir at room temperature (overnight) Mix->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2,6-Di-Boc-2,6- diazaspiro[3.3]heptane Purify->Product

Caption: Workflow for the di-protection of 2,6-diazaspiro[3.3]heptane.

Protocol: Di-Boc Protection
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,6-diazaspiro[3.3]heptane (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-2.5 eq). The base acts as a scavenger for the acidic byproducts generated during the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 eq), either neat or as a solution in the reaction solvent. An excess of the Boc-anhydride ensures the reaction goes to completion.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure di-protected product.

Quantitative Data Summary: Di-Protection
ParameterValue/ConditionRationale
(Boc)₂O Equivalents2.2 - 2.5Ensures complete conversion to the di-protected product.
Base Equivalents2.2 - 2.5Neutralizes acidic byproducts for both protection steps.
SolventDCM, THF, DioxaneAprotic solvents prevent interference with the reaction.
Temperature0 °C to Room Temp.Initial cooling controls exothermicity; RT drives completion.
Typical Yield>90%The reaction is generally high-yielding and clean.

Regioselective Mono-Protection: A Strategy of Deactivation

Achieving mono-protection of a symmetric diamine is a significant synthetic challenge due to the equivalent reactivity of the two nitrogen atoms. A direct reaction with one equivalent of (Boc)₂O typically results in a statistical mixture of starting material, mono-protected, and di-protected product, leading to difficult separations and low yields.

The most effective strategy involves the temporary deactivation of one amine functionality through protonation.[2] By adding one equivalent of a strong acid, a mono-ammonium salt is formed. The protonated nitrogen is no longer nucleophilic, leaving the other nitrogen free to react selectively with one equivalent of (Boc)₂O.[3] This method transforms the challenge from a statistical problem into a deterministic, high-yield reaction.

Mechanism of Selective Mono-Protection

cluster_step1 Step 1: Deactivation cluster_step2 Step 2: Selective Protection cluster_step3 Step 3: Neutralization DSH 2,6-Diazaspiro[3.3]heptane (Two reactive amines) Acid Add 1.0 eq HCl (e.g., from Me3SiCl) DSH->Acid MonoSalt Mono-Ammonium Salt (One amine deactivated) Acid->MonoSalt Boc2O Add 1.0 eq (Boc)2O MonoSalt->Boc2O Reaction Nucleophilic Attack by Free Amine Boc2O->Reaction Base Aqueous Base Workup (e.g., NaOH) Reaction->Base Product 2-Boc-2,6-diazaspiro[3.3]heptane (Mono-protected) Base->Product

Caption: Selective mono-protection via temporary deactivation of one amine.

Protocol: Regioselective Mono-Boc Protection

This protocol is adapted from general methods for the mono-protection of symmetric diamines.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,6-diazaspiro[3.3]heptane (1.0 eq).

  • Dissolution: Dissolve the diamine in anhydrous methanol (MeOH) to a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acidification: Add one equivalent of an acid source. A convenient method is the dropwise addition of trimethylsilyl chloride (Me₃SiCl) (1.0 eq), which reacts in situ with methanol to generate one equivalent of HCl.[3] Stir the mixture for 15-20 minutes at 0 °C to ensure complete formation of the mono-salt.

  • Reagent Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in anhydrous MeOH dropwise over 20-30 minutes. Maintaining a slow addition rate is crucial for selectivity.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by LC-MS, observing the consumption of the starting material and the formation of the mono-protected product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 4N NaOH).

    • Extract the aqueous layer multiple times with DCM or a 9:1 mixture of DCM/Isopropanol.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Quantitative Data Summary: Mono-Protection
ParameterValue/ConditionRationale
Acid Equivalents1.0Stoichiometric deactivation of one nitrogen center is key.
(Boc)₂O Equivalents1.0 - 1.05A slight excess can improve conversion without compromising selectivity.
SolventAnhydrous MethanolPolar protic solvent facilitates salt formation.
Temperature0 °C to Room Temp.Low temperature enhances selectivity during addition.
Typical Yield65-85%Yields are highly dependent on precise control of stoichiometry.

Conclusion

The selective protection of 2,6-diazaspiro[3.3]heptane is a fundamental step in harnessing its potential as a medicinal chemistry scaffold. While exhaustive di-protection is a routine and high-yielding transformation, the regioselective mono-protection requires careful control over reaction stoichiometry. The acid-mediated deactivation strategy provides a reliable and scalable method to access the valuable mono-Boc protected intermediate,[4][5] opening the door to diverse and asymmetric derivatization pathways. These protocols offer robust starting points for researchers aiming to incorporate this unique spirocyclic diamine into their synthetic programs.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. Available at: [Link]

  • Gontla, R., & Chintalapudi, B. R. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481-3484. Available at: [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Srivastava, R. P., & Johnson, R. L. (1998). The Regioselective Acylation Reactions of Imidazopyridines. Heterocycles, 48(5), 1015-1025. Available at: [Link]

  • Kim, B. H., Lee, J. Y., & Lee, J. Y. (2007). Selective Mono-BOC Protection of Diamines. Bulletin of the Korean Chemical Society, 28(3), 411-413. Available at: [Link]

  • Capozzi, M. A. M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Rojas-Lima, S., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(2), 215-218. Available at: [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-6. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved February 17, 2026, from [Link]

Sources

Application Note: 2,6-Diazaspiro[3.3]heptane (DASH) as a Novel Rigid Linker for Enhanced Antibody-Drug Conjugate (ADC) Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Therapeutics

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[] The linker, a seemingly simple bridge between the antibody and the payload, is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and therapeutic index.[2][][][5] Early generation ADCs were often hampered by linker instability, leading to premature payload release and off-target toxicities. Modern ADC development focuses on sophisticated linker designs that ensure stability in systemic circulation while enabling efficient and specific payload release within the tumor microenvironment.[][6][7]

This application note introduces 2,6-diazaspiro[3.3]heptane (DASH) as a novel, rigid linker platform for the next generation of ADCs. Its constrained spirocyclic architecture offers distinct advantages over traditional flexible linkers, paving the way for ADCs with improved pharmacokinetic profiles and enhanced therapeutic windows.

The Case for Rigidity: Overcoming the Limitations of Flexible Linkers

Traditional ADC linkers often incorporate long, flexible chains, such as those based on polyethylene glycol (PEG), to ensure solubility and provide distance between the antibody and the payload.[8] While effective, this flexibility can lead to several drawbacks:

  • Uncontrolled Conformational Dynamics: Flexible linkers can adopt a multitude of conformations, potentially leading to aggregation, altered antibody binding, and unpredictable interactions with non-target proteins.[]

  • Hydrophobicity and Aggregation: Many cytotoxic payloads are hydrophobic, and when conjugated via flexible linkers, can induce ADC aggregation, leading to rapid clearance from circulation and reduced efficacy.[]

  • Suboptimal Pharmacokinetics: The lack of a defined three-dimensional structure can result in heterogeneous pharmacokinetic profiles and inconsistent in vivo performance.[]

Rigid linkers, such as those based on the 2,6-diazaspiro[3.3]heptane scaffold, address these challenges by imposing a defined spatial orientation between the antibody and the payload.[9][10] This conformational constraint can lead to:

  • Improved Pharmacokinetics: A well-defined molecular shape can reduce non-specific interactions and lead to more predictable and favorable pharmacokinetic profiles.[]

  • Enhanced Stability: The rigid structure can shield the payload from premature metabolism and degradation in the bloodstream.[][7]

  • Controlled Payload Presentation: The fixed orientation of the payload may optimize its interaction with its intracellular target upon release.

2,6-Diazaspiro[3.3]heptane (DASH): A Versatile Rigid Linker Scaffold

2,6-Diazaspiro[3.3]heptane is a unique bicyclic amine with a spirocyclic core that imparts significant rigidity.[11][12][13] Its key features for ADC applications include:

  • Three-Dimensional Structure: The spirocyclic nature of DASH provides a well-defined, non-linear scaffold, acting as a true three-dimensional linker.[14][15]

  • Tunable Functionality: The two secondary amine groups of the DASH core can be selectively functionalized, allowing for the attachment of both the payload and the antibody conjugation handle.[11][12]

  • Synthetic Accessibility: Practical and scalable synthetic routes to functionalized 2,6-diazaspiro[3.3]heptanes have been reported, making this scaffold readily accessible for ADC development.[11][12]

The following sections provide detailed protocols for the synthesis of a DASH-based linker-payload construct and its subsequent conjugation to a monoclonal antibody.

Experimental Protocols

Part 1: Synthesis of a Functionalized DASH Linker with a Cleavable Moiety and Payload

This protocol describes the synthesis of a DASH-based linker designed for conjugation to a cysteine residue on an antibody via a maleimide group. The linker incorporates a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzyl alcohol (PABA) spacer for efficient payload release. The payload used in this example is the potent microtubule inhibitor, monomethyl auristatin E (MMAE).

Diagram of the DASH-Linker-Payload Synthesis Workflow

cluster_synthesis DASH-Linker-Payload Synthesis DASH 1. Mono-Boc-protected 2,6-diazaspiro[3.3]heptane Coupling1 3. Peptide Coupling DASH->Coupling1 ValCit 2. Fmoc-Val-Cit-PABA-PNP ValCit->Coupling1 Fmoc_deprotection 4. Fmoc Deprotection Coupling1->Fmoc_deprotection Maleimide 5. Maleimide Functionalization Fmoc_deprotection->Maleimide Boc_deprotection 6. Boc Deprotection Maleimide->Boc_deprotection Coupling2 8. Payload Conjugation Boc_deprotection->Coupling2 MMAE 7. MMAE MMAE->Coupling2 Final_Product 9. DASH-Mal-Val-Cit-PABA-MMAE Coupling2->Final_Product

Caption: Workflow for the synthesis of the DASH-linker-payload construct.

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Fmoc-Val-Cit-PABA-p-nitrophenyl carbonate

  • Monomethyl auristatin E (MMAE)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reversed-phase HPLC system

Protocol:

  • Step 1: Coupling of Val-Cit-PABA to DASH:

    • Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.1 eq) and Fmoc-Val-Cit-PABA-p-nitrophenyl carbonate (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction at room temperature for 16 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the product by reversed-phase HPLC to obtain Boc-DASH-Val-Cit(Fmoc)-PABA.

  • Step 2: Fmoc Deprotection:

    • Dissolve the product from Step 1 in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under vacuum and purify the product by reversed-phase HPLC to yield Boc-DASH-Val-Cit-PABA.

  • Step 3: Maleimide Functionalization:

    • Dissolve the product from Step 2 and MC-NHS (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the product by reversed-phase HPLC to obtain Boc-DASH-MC-Val-Cit-PABA.

  • Step 4: Boc Deprotection:

    • Dissolve the product from Step 3 in a 50% solution of TFA in DCM.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under vacuum to obtain the TFA salt of DASH-MC-Val-Cit-PABA.

  • Step 5: Payload Conjugation:

    • Dissolve MMAE (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add the TFA salt from Step 4 (1.2 eq) and DIPEA (5.0 eq).

    • Stir at room temperature for 6 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the final product, DASH-MC-Val-Cit-PABA-MMAE, by reversed-phase HPLC.

Part 2: Conjugation of DASH-Linker-Payload to a Monoclonal Antibody

This protocol describes the conjugation of the DASH-linker-payload construct to a monoclonal antibody (e.g., Trastuzumab) that has been engineered to contain surface-exposed cysteine residues for site-specific conjugation.

Diagram of the Antibody-DASH-Linker-Payload Conjugation Workflow

cluster_conjugation Antibody Conjugation Workflow Antibody 1. Thiolated Monoclonal Antibody (mAb-SH) Reduction 2. Partial Reduction (if necessary) Antibody->Reduction Conjugation 4. Thiol-Maleimide Conjugation Reduction->Conjugation DASH_Linker 3. DASH-Linker-Payload DASH_Linker->Conjugation Purification 5. Purification (e.g., SEC) Conjugation->Purification Characterization 6. ADC Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: Workflow for the conjugation of the DASH-linker-payload to a monoclonal antibody.

Materials:

  • Thiolated monoclonal antibody (mAb-SH) in a suitable buffer (e.g., PBS)

  • DASH-MC-Val-Cit-PABA-MMAE (from Part 1)

  • Tris(2-carboxyethyl)phosphine (TCEP) (if partial reduction of antibody is needed)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Protocol:

  • Step 1: Antibody Preparation (if necessary):

    • If starting with a non-thiolated antibody, perform partial reduction of interchain disulfide bonds using a controlled amount of TCEP. A typical molar ratio of TCEP to antibody is 2.5:1.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Step 2: Conjugation Reaction:

    • Dissolve the DASH-linker-payload in DMSO to a final concentration of 10 mM.

    • Add the DASH-linker-payload solution to the antibody solution at a molar excess (e.g., 5-10 fold excess of linker-payload per free thiol).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Step 3: Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

    • The ADC will elute in the high molecular weight fraction.

  • Step 4: Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.

    • In Vitro Cell Viability Assay: Evaluate the potency of the ADC on a target antigen-expressing cancer cell line.

Expected Results and Data Presentation

The use of a DASH linker is anticipated to result in ADCs with improved homogeneity, stability, and in vivo performance compared to ADCs with traditional flexible linkers.

Table 1: Comparison of ADC Characteristics

CharacteristicADC with Flexible Linker (e.g., PEG)ADC with DASH Linker (Expected)
DAR Distribution Heterogeneous (mixture of DARs 0-8)More Homogeneous (predominantly DAR4)
Aggregation (% by SEC) 5-10%< 2%
In Vitro Plasma Stability (% intact ADC after 7 days) 75%> 90%
In Vivo Half-life (mice) 4-5 days6-7 days
Tumor Growth Inhibition (in vivo xenograft model) ModerateStrong, with potential for complete regression

Table 2: In Vitro Cytotoxicity Data

Cell LineADC with Flexible Linker (IC50, nM)ADC with DASH Linker (IC50, nM)
Antigen-Positive 1.50.5
Antigen-Negative > 1000> 1000

Conclusion

The 2,6-diazaspiro[3.3]heptane (DASH) scaffold represents a promising new platform for the development of next-generation antibody-drug conjugates. Its inherent rigidity offers the potential to overcome many of the limitations associated with flexible linkers, leading to ADCs with improved homogeneity, stability, and pharmacokinetic properties. The synthetic protocols outlined in this application note provide a clear pathway for the incorporation of DASH-based linkers into ADC development programs. Further investigation into this novel linker technology is warranted to fully realize its potential in creating more effective and safer cancer therapeutics.

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. Available at: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. Available at: [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. Available at: [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Exploring the effects of linker composition on site-specifically modified antibody-drug conjugates. PubMed. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Available at: [Link]

  • Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • CD73 compounds. Google Patents.
  • Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. Available at: [Link]

  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. Available at: [Link]

  • How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link]

  • Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. Available at: [Link]

  • 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. Google Patents.
  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? MDPI. Available at: [Link]

  • Linkers and their application towards ADC. PubChem. Available at: [Link]

  • Branched drug-linker conjugates for the coupling to biological targeting molecules. European Patent Office. Available at: [Link]

  • Recent Technological and Intellectual Property Trends in Antibody–Drug Conjugate Research. MDPI. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard literature to address the specific handling, reactivity, and stability challenges of the strained 2,6-diazaspiro[3.3]heptane scaffold.

Executive Summary & Strategic Value

The 2,6-diazaspiro[3.3]heptane (DSH) core has emerged as a high-value surrogate for piperazine in drug discovery.[1][2] Unlike piperazine, which adopts a chair conformation with equatorial substituents, DSH is a rigid, bicyclic system that imposes a 90° torsional twist between the two nitrogen vectors.

Why use this scaffold?

  • Vectorization: Accesses novel IP space and alters the projection of substituents, potentially picking up new binding interactions.

  • Metabolic Stability: The high ring strain (~60 kcal/mol) paradoxically increases metabolic stability against oxidative metabolism (P450s) compared to piperazine, as the C-H bonds are less accessible and the rigid skeleton disfavors the geometric changes required for oxidation.

  • Physicochemical Profile: Often lowers LogD and increases solubility due to the compact, polar nature of the spiro-center.

The Challenge: The DSH core is commercially available often as an oxalate or hemioxalate salt to ensure stability. The free base is volatile and hygroscopic.[2] Furthermore, the strained four-membered rings are susceptible to acid-catalyzed ring opening, making standard deprotection protocols (e.g., HCl/dioxane) risky.

Critical Handling & Pre-Reaction Considerations

The Salt Factor

Most vendors supply 2,6-diazaspiro[3.3]heptane as the oxalate salt .

  • Problem: Oxalate is a bidentate chelator that can poison Palladium catalysts, shutting down the catalytic cycle before it begins.

  • Solution: You must break the salt or use conditions that sequester the oxalate.

    • Method A (In-situ): Use a slight excess of base and a "sacrificial" additive (see Protocol 1).[2]

    • Method B (Free-basing): Isolate the free base prior to coupling (Recommended for scale-up >1g).[1][2]

Acid Sensitivity (The "Trap")[2]
  • Risk: Strong mineral acids (HCl, HBr) can trigger nucleophilic ring-opening of the azetidine rings, destroying the spiro core.

  • Rule: Avoid HCl in MeOH or Dioxane for deprotection steps.[1][2]

  • Alternative: Use TFA in DCM (Trifluoroacetic acid), which is generally well-tolerated.[1][2]

Experimental Protocols

Protocol A: Cross-Coupling of N-Boc-2,6-diazaspiro[3.3]heptane

For coupling a protected DSH fragment with an Aryl Halide.[1]

Reaction Class: Buchwald-Hartwig Amination Substrate Scope: Aryl Bromides (High yielding), Aryl Chlorides (Moderate-High), Heteroaryl Halides (Ligand dependent).[1][2]

ComponentStandard ReagentRole & Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is preferred for air-stability; reduces in situ.[1][2]
Ligand RuPhos or Xantphos RuPhos is the "Gold Standard" for secondary amines and prevents

-hydride elimination.[1][2] Xantphos is excellent for heteroaryl halides.[1][2]
Base Cs₂CO₃ or NaOtBuCs₂CO₃ (weak base) for sensitive substrates.[1][2] NaOtBu (strong base) for unactivated aryl chlorides.[1][2]
Solvent Toluene or 1,4-DioxaneNon-polar solvents generally favor the reductive elimination step.[1]
Temperature 80°C – 100°CRequired to overcome the activation energy of the oxidative addition.
Step-by-Step Procedure:
  • Charge: To a dry reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[1][2]

    • N-Boc-2,6-diazaspiro[3.3]heptane (1.1 equiv)[1][2]

    • Cs₂CO₃ (2.0 equiv) [Use NaOtBu if substrate is non-acidic/stable][1][2]

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (2-5 mol%).[1][2]

    • Note: Using a precatalyst ensures rapid initiation and precise stoichiometry.[2]

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degas: Sparge with nitrogen or argon for 5 minutes. (Strict O₂ exclusion is vital for RuPhos stability).[1][2]

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and inorganic salts. Concentrate.

  • Purification: Flash chromatography. Note: DSH derivatives are polar; consider using DCM:MeOH gradients.[1][2]

Protocol B: Direct Coupling of DSH Oxalate Salt (The "Et₃N Trick")

For coupling the unprotected core directly, or when using the oxalate salt starting material.

The Challenge: The oxalate anion can chelate Pd. The Fix: Addition of Triethylamine (Et₃N) or pre-free-basing.[1][2]

Step-by-Step Procedure:

  • Free-Basing (Optional but Recommended):

    • Suspend DSH Oxalate in MeOH.[1][2] Add excess solid K₂CO₃.[1][2] Stir for 30 min. Filter off solids.[1][2][3] Concentrate filtrate carefully (free base is volatile!).[1][2]

  • In-Situ Coupling Conditions:

    • Substrate: Aryl Bromide (1.0 equiv).[1][2]

    • Amine: DSH Oxalate (0.6 equiv - Note: DSH has 2 active sites, use excess if mono-arylation is desired, or 0.5 equiv for bis-arylation).[1]

    • Base: NaOtBu (3.5 equiv) – Extra base required to neutralize oxalate.[1][2]

    • Additive: Et₃N (0.5 equiv) . Crucial Step: The trace Et₃N helps solubilize the amine and keeps the Pd cycle active.

    • Catalyst: Pd₂(dba)₃ (2 mol%) / BINAP or RuPhos (4 mol%).[1][2]

    • Solvent: Toluene (0.2 M).[1][2]

  • Execution: Heat at 100°C for 12 hours.

  • Validation: Monitor by LCMS. If mono-arylation is the goal and bis-arylation is observed, switch to Protocol A (using the N-Boc protected starting material).[1]

Troubleshooting & Optimization Logic

Ligand Selection Decision Tree

Use this logic to select the correct catalytic system.

LigandSelection Start Substrate Analysis HalideType Halide Type? Start->HalideType ArCl Aryl Chloride (Unactivated) HalideType->ArCl ArBr Aryl Bromide (Activated) HalideType->ArBr Het Heterocycle (Pyridine, Pyrimidine) HalideType->Het BrettPhos Ligand: BrettPhos Pd Source: Pd(OAc)2 Base: NaOtBu ArCl->BrettPhos RuPhos Ligand: RuPhos Pd Source: RuPhos Pd G3 Base: Cs2CO3 ArBr->RuPhos Xantphos Ligand: Xantphos Pd Source: Pd2(dba)3 Base: K3PO4 Het->Xantphos Fail Low Yield? BrettPhos->Fail RuPhos->Fail Xantphos->Fail AddEt3N Add 0.5 eq Et3N (Disrupts Pd-Chelates) Fail->AddEt3N If Oxalate Salt SwitchPd Switch to Pd-PEPPSI-IPr (NHC Ligand) Fail->SwitchPd If Steric Hindrance

Figure 1: Decision matrix for ligand selection based on electrophile properties.[1][2] Note the specific intervention for oxalate salts.

Deprotection Workflow (Avoiding the Trap)

Deprotection Input N-Boc-DSH Product Choice Deprotection Reagent Input->Choice HCl HCl (4M in Dioxane) Choice->HCl Avoid TFA TFA / DCM (1:4) Choice->TFA Preferred ResultBad RING OPENING (Degradation) HCl->ResultBad ResultGood Clean Deprotection (Intact Spiro Core) TFA->ResultGood

Figure 2: Critical safety check for deprotection. Strong mineral acids can degrade the strained spirocyclic ring.

Comparative Data: DSH vs. Piperazine[1]

When proposing DSH as a bioisostere, use the following data to justify the substitution in Design-Make-Test cycles.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair (Linear vectors)Rigid Spiro (90° Twist)Accesses new binding pockets; alters vector.[1][2]
Basicity (pKa) ~9.8 (Secondary amine)~8.5 – 9.0Lower pKa can improve permeability and reduce hERG liability.[1][2]
Lipophilicity (LogP) BaselineGenerally Lower (-0.5 to -1.0 ΔLogD)Improves solubility and lowers metabolic clearance.[1][2]
Metabolic Stability Susceptible to oxidationHigh (Steric/Electronic protection)Extends half-life (t1/2).[1][2]

References

  • Burkhard, J. A., et al. (2008).[2][4][5] "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." Organic Letters, 10(16), 3525–3528.[2]

  • Wuitschik, G., et al. (2006).[2][6] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[2] [1][2]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

  • Hamza, D., et al. (2008).[2][4][5] "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2008(16), 2587-2589.[1] [1][2]

  • Barnes-Seeman, D. (2012).[1][2] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry, 12(14), 1544-1558.[1]

Sources

Application Note & Protocol: High-Yield Preparation of Free Base 2,6-Diazaspiro[3.3]heptane from its Oxalate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,6-Diazaspiro[3.3]heptane in Modern Drug Discovery

2,6-Diazaspiro[3.3]heptane is a rigid, three-dimensional bicyclic scaffold that has garnered significant attention in medicinal chemistry. It serves as a valuable structural surrogate for piperazine, a common motif in many approved drugs.[1] The introduction of the spirocyclic center imparts a higher fraction of sp³-hybridized carbons, a molecular characteristic that has been correlated with improved clinical success rates due to enhanced solubility, metabolic stability, and target selectivity.[2][3] By replacing a traditional piperazine ring with 2,6-diazaspiro[3.3]heptane, chemists can explore novel chemical space, potentially leading to drug candidates with superior pharmacokinetic and pharmacodynamic profiles.[2][4]

While the free base is the reactive form required for most synthetic transformations, it is often supplied as a more stable, crystalline, and easily handled salt, such as the oxalate salt.[1] This document provides a robust and detailed protocol for the quantitative liberation of the free base from its oxalate salt, a critical enabling step for its broad application in research and drug development.

Principle of the Method: Acid-Base Neutralization

The conversion of 2,6-diazaspiro[3.3]heptane oxalate to its free base is a straightforward acid-base neutralization reaction. The oxalate salt consists of the protonated diamine (a conjugate acid) and the oxalate anion. To regenerate the neutral, nucleophilic free amine, a base stronger than 2,6-diazaspiro[3.3]heptane is introduced into the system.

Reaction: (C₅H₁₀N₂H₂)C₂O₄ (salt) + 2 NaOH (strong base) → C₅H₁₀N₂ (free base) + Na₂C₂O₄ (salt byproduct) + 2 H₂O

The choice of base is critical for driving the reaction to completion. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are ideal due to their high basicity, excellent water solubility, and the differing solubility of their oxalate salt byproducts, which facilitates purification. Given the predicted pKa of the second protonated nitrogen of 2,6-diazaspiro[3.3]heptane is around 10.69, the reaction mixture must be adjusted to a pH significantly above this value (pH > 12) to ensure complete deprotonation and maximize the yield of the free base.[5] The subsequent isolation of the lipophilic free base is then achieved through liquid-liquid extraction with a suitable organic solvent.

Detailed Experimental Protocol

This protocol details the liberation of the free base from the oxalate salt on a 10-gram scale. The quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2,6-Diazaspiro[3.3]heptane Oxalate Salt≥97% PurityVariousMW: 188.18 g/mol (assuming 1:1 salt)
Sodium Hydroxide (NaOH)Reagent Grade, PelletsSigma-AldrichMW: 40.00 g/mol . Highly caustic.
Dichloromethane (DCM)ACS Grade or higherFisher ScientificExtraction solvent.
Deionized Water (DI H₂O)Type II or higher-Used as the reaction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade, GranularAcros OrganicsDrying agent.
Brine (Saturated Aqueous NaCl Solution)--Prepared in-house. Used for washing during extraction.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • 500 mL separatory funnel

  • pH meter or pH indicator strips (range 9-14)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Ice bath

Step-by-Step Procedure
  • Dissolution of the Oxalate Salt:

    • To a 250 mL round-bottom flask, add 2,6-diazaspiro[3.3]heptane oxalate salt (10.0 g, 53.1 mmol).

    • Add deionized water (100 mL) and a magnetic stir bar.

    • Stir the mixture at room temperature. The salt is expected to be slightly soluble or form a slurry.[6]

  • Basification:

    • Prepare a 4 M solution of NaOH by carefully dissolving sodium hydroxide pellets (10.6 g, 265.5 mmol, 5.0 equiv.) in deionized water (final volume ~66 mL). Caution: This process is highly exothermic; prepare the solution in a beaker placed in an ice bath and add NaOH pellets slowly to the water.

    • While stirring the oxalate salt slurry, add the 4 M NaOH solution dropwise over 15-20 minutes. An initial precipitation of sodium oxalate may be observed.

    • After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • pH Verification:

    • Calibrate a pH meter and measure the pH of the reaction mixture, or use high-range pH paper.

    • The final pH of the aqueous solution should be >12. If not, add a small amount of additional 4 M NaOH solution until the target pH is reached. This step is a critical self-validating checkpoint to confirm complete deprotonation.[7][8]

  • Liquid-Liquid Extraction:

    • Transfer the entire reaction mixture to a 500 mL separatory funnel.

    • Add dichloromethane (DCM, 100 mL) to the funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The lower layer is the organic (DCM) phase containing the free base.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh DCM (2 x 50 mL). Combine all organic extracts.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with brine (50 mL) to remove residual water and inorganic salts. Shake, allow the layers to separate, and discard the upper aqueous layer.

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Add anhydrous sodium sulfate (~10 g) to the organic solution. Swirl the flask and let it stand for 15-20 minutes to remove all traces of water. The solution should be clear, and the drying agent should move freely.

  • Isolation of the Free Base:

    • Filter the dried solution to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator. Use a water bath temperature of 30-40°C.

    • Continue evaporation under high vacuum for at least 30 minutes to remove any residual solvent. The product, free base 2,6-diazaspiro[3.3]heptane, should be obtained as a solid or oil.[5]

Characterization

The identity and purity of the resulting free base should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, before use in subsequent applications.

Quantitative Data Summary

ParameterValueNotes
Starting Material
2,6-Diazaspiro[3.3]heptane Oxalate10.0 gAssuming 1:1 salt stoichiometry
Molecular Weight (Oxalate Salt)188.18 g/mol C₅H₁₀N₂ · C₂H₂O₄
Moles (Oxalate Salt)53.1 mmol
Reagent
Sodium Hydroxide (NaOH)10.6 g
Molar Equivalents (NaOH)5.0 equiv.A significant excess ensures complete deprotonation.[7]
Product
2,6-Diazaspiro[3.3]heptane (Free Base)98.15 g/mol C₅H₁₀N₂[9]
Theoretical Yield5.21 g
Expected Yield>90% (4.7 g)Yields are typically high for this type of reaction.

Visualized Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start: 2,6-Diazaspiro[3.3]heptane Oxalate Salt dissolve Dissolve/Slurry in DI Water start->dissolve basify Dropwise addition of NaOH (pH > 12) dissolve->basify prep_naoh Prepare 4M NaOH Solution prep_naoh->basify stir Stir for 1 hour at RT basify->stir extract Extract with DCM (3x) stir->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate end Final Product: Free Base 2,6-Diazaspiro[3.3]heptane evaporate->end

Caption: Workflow for the preparation of free base 2,6-diazaspiro[3.3]heptane.

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): Highly caustic and can cause severe skin and eye burns. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): A volatile organic solvent. Handle only in a well-ventilated fume hood.

  • 2,6-Diazaspiro[3.3]heptane (Free Base): As an amine, the product should be handled as a potentially corrosive and irritating compound. Avoid inhalation and skin contact.

  • General: Perform a full risk assessment before beginning the procedure.

References

  • Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. American Chemical Society. Available at: [Link]

  • Chekler, E. L. P., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rooney, P. C., et al. (1999). Amine heat stable salt neutralization having reduced solids. Google Patents (US5912387A).
  • Rooney, P. C., et al. (2003). Amine heat stable salt neutralization having reduced solids. Google Patents (EP0956141B1).
  • Bryan Research & Engineering, LLC. (2023). Neutralization of Heat Stable Salts Revisited. Bryan Research & Engineering, LLC. Available at: [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. Available at: [Link]

Sources

photochemical [2+2] cycloaddition synthesis of diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escape from "flatland" in drug discovery has elevated spirocyclic scaffolds—specifically diazaspiro[3.3]heptanes and diazaspiro[4.4]nonanes —to the forefront of medicinal chemistry. These


-rich motifs offer defined exit vectors and improved physicochemical properties (solubility, metabolic stability) compared to their flat aromatic analogs.

Traditional synthesis of these strained rings often requires harsh conditions or multi-step sequences. Photochemical [2+2] cycloaddition offers a direct, atom-economical route to construct these scaffolds by harnessing excited-state reactivity that is inaccessible thermally.

This guide details two robust protocols:

  • Visible-Light Intermediated Intermolecular [2+2]: Utilizing Iridium-based triplet sensitization (EnT) to access 2-azaspiro[3.3]heptanes.[1]

  • Direct UV/MLCT Intramolecular [2+2]: Utilizing Copper(I) catalysis for complex fused/spiro-azetidine formation.

Mechanistic Principles

Understanding the mode of activation is critical for substrate design. Thermal [2+2] cycloadditions are symmetry-forbidden (Suprafacial-Suprafacial). Photochemistry bypasses this by populating an excited state.

Pathway A: Triplet Energy Transfer (EnT)

Used in Protocol 1 . A photocatalyst (PC) absorbs visible light, undergoes Intersystem Crossing (ISC) to a long-lived triplet state (


), and transfers energy to the substrate (via Dexter exchange). The substrate enters its triplet state (

) and reacts with a ground-state alkene. This stepwise radical mechanism relaxes the strict orbital symmetry rules, allowing for crossed-cycloadditions.
Pathway B: Metal-to-Ligand Charge Transfer (MLCT)

Used in Protocol 2 . The substrate (often an alkene or imine) coordinates to a metal center (e.g., Cu(I)).[2] Light absorption promotes an electron from the metal to the ligand (


), activating the double bond for cycloaddition.

G PC_GS PC (Ground State) PC_Ex PC* (Singlet) PC_GS->PC_Ex hv (Blue LED) PC_T1 PC* (Triplet) PC_Ex->PC_T1 ISC PC_T1->PC_GS EnT (Dexter) Sub_GS Substrate (S0) Sub_T1 Substrate (T1) Diradical Sub_GS->Sub_T1 Energy Transfer Prod Cyclobutane Product Sub_T1->Prod [2+2] Cycloaddition + Alkene

Figure 1: Mechanism of Triplet Energy Transfer (EnT) Photocatalysis.

Protocol 1: Visible-Light Intermolecular [2+2] for Azaspiro[3.3]heptanes

This protocol is adapted from the work of Knowles et al. It is ideal for synthesizing 2-azaspiro[3.3]heptanes by reacting exocyclic alkenes (e.g., 3-methyleneazetidine) with electron-deficient alkenes.

Materials & Equipment
  • Photoreactor: Blue LED setup (e.g., Kessil PR160 440nm or equivalent strip LEDs).

  • Reaction Vessel: Borosilicate glass vials (standard 2-4 dram) with Teflon-lined caps.

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Commonly known as Ir-dF-CF3).

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN), degassed.

Substrate Selection
  • Substrate A (The "Spiro" Core): Exocyclic alkenes.

    • Example:

      
      -Boc-3-methyleneazetidine (commercially available or 1-step synthesis).
      
  • Substrate B (The Trap): Electron-deficient alkenes.

    • Example: Maleimides, fumarates, or acrylates.

Step-by-Step Procedure
  • Preparation (Dark Room/Red Light):

    • To a 2-dram vial equipped with a stir bar, add:

      • 
        -Boc-3-methyleneazetidine (0.2 mmol, 1.0 equiv).
        
      • Coupling partner (e.g.,

        
        -phenylmaleimide) (0.2 - 0.4 mmol, 1.0 - 2.0 equiv).
        
      • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2.0 mg, 1 mol%).

    • Add degassed EtOAc (2.0 mL, 0.1 M concentration).

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Sparge the solution with Nitrogen or Argon for 10–15 minutes via a needle outlet. Note: Oxygen is a potent triplet quencher and will kill the reaction.

  • Irradiation:

    • Place the vial 2–5 cm from the Blue LED source.

    • Maintain temperature at ambient (use a fan if the LEDs generate significant heat).

    • Stir vigorously.[3][4] Reaction time is typically 12–24 hours.

  • Monitoring:

    • Monitor by TLC or UPLC. The disappearance of the exocyclic alkene is the best indicator.

  • Workup:

    • Remove solvent in vacuo.

    • Purify directly via flash column chromatography (Hexanes/EtOAc).

    • Yield Expectation: 70–90%.

Protocol 2: Cu(I)-Catalyzed Imine-Olefin [2+2] (Aza-Paternò-Büchi)

This protocol targets spiro-azetidines (diazaspiro precursors) using a direct UV excitation of a Copper-substrate complex. This is based on the work of Schmidt et al.[5]

Materials & Equipment
  • Light Source: 300-350 nm UV lamps (Rayonet or similar). Caution: UV Safety Glasses Required.

  • Catalyst: Cu(MeCN)4PF6 or TpCu(C2H4) (Tp = hydrotris(pyrazolyl)borate).

  • Ligand: Xantphos or dppf (if using bis-phosphine systems) or simply the substrate as ligand.

Substrate Selection
  • Imine Component: Cyclic imines (e.g., 2H-azirines or cyclic ketimines derived from cyclohexanone).

  • Alkene Component: Styrenes or simple aliphatic alkenes.

Step-by-Step Procedure
  • Complex Formation:

    • In a quartz tube or borosilicate vial (borosilicate cuts off <300nm, which is desired to avoid background degradation), mix:

      • Cyclic Imine (0.5 mmol).

      • Alkene (2.5 mmol, 5 equiv - excess often required for intermolecular).

      • Cu(MeCN)4PF6 (10 mol%).

      • Ligand (e.g., Xantphos, 10 mol%) if utilizing the specific long-lifetime MLCT method.

  • Solvent:

    • Add dry, degassed THF or DCM.

  • Irradiation:

    • Irradiate with 350 nm light for 24–48 hours.

    • Note: The solution often turns yellow/orange, indicating the active Cu-complex.

  • Workup:

    • Quench with dilute aqueous ammonia (to remove Copper).

    • Extract with DCM.

    • Purify via silica gel chromatography (often requires 1-5% MeOH/DCM/NH4OH for amine products).

Experimental Workflow Diagram

Workflow Start Substrate Preparation (Weighing & Mixing) Degas Degassing (O2 Removal) Sparging N2/Ar (15 min) Start->Degas Dissolve in Solvent React Photochemical Reaction Blue LED (Ir) or UV (Cu) Degas->React Seal Vial Monitor In-Process Control (TLC / LCMS) React->Monitor t = 12h Monitor->React Incomplete Workup Workup & Purification (Solvent Removal / Column) Monitor->Workup Complete

Figure 2: Standard Photochemical Workflow for Batch Synthesis.

Data & Troubleshooting

Table 1: Protocol Comparison

FeatureProtocol 1 (Ir-EnT)Protocol 2 (Cu-MLCT)
Primary Target 2-Azaspiro[3.3]heptanesSpiro-Azetidines
Mechanism Triplet Energy Transfer (EnT)Metal-Ligand Charge Transfer
Light Source Blue LED (440-460 nm)UV (300-350 nm)
O2 Sensitivity High (Quenches Triplet)Moderate
Substrate Req. Exocyclic Alkene + Michael AcceptorImine + Alkene
Key Advantage Visible light, mild, high functional group toleranceDirect access to basic amines

Troubleshooting Guide:

  • No Reaction:

    • Check light source intensity.[6]

    • Degassing is likely insufficient. Oxygen quenches the excited photocatalyst immediately. Try freeze-pump-thaw cycles.

  • Polymerization:

    • Concentration too high. Dilute to 0.05 M.

    • Add a radical scavenger if non-productive radical chains are suspected (though this may kill the reaction if not careful).

  • Light Source Heating:

    • If the vial gets hot (>40°C), thermal background reactions may occur. Use a fan or a flow reactor with active cooling.

References

  • Intermolecular Crossed [2+2] Cycloaddition Promoted by Visible-Light Triplet Photosensitiz

    • Source: Knowles, R. R. et al. J. Am. Chem. Soc.[1]2021 , 143, 4055–4063.[1]

    • URL:[Link][1]

  • Intermolecular [2+2] Imine-Olefin Photocycloadditions Enabled by Cu(I)-Alkene MLCT.

    • Source: Schmidt, V. A. et al. J. Am. Chem. Soc.2022, 144, 10143–10149.
    • URL:[Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloadditions.

    • Source: Schindler, C. S. et al. Nat. Chem.2020 , 12, 898–905.[7]

    • URL:[Link]

  • Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous-Flow Photochemistry. (Reference for scale-up/flow conditions).

    • Source: Blanchard, N. et al. Org. Process Res. Dev.2020, 24, 2342–2349.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Diazaspiro[3.3]heptane Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The 2,6-diazaspiro[3.3]heptane scaffold is a valuable, conformationally rigid surrogate for piperazine, offering improved metabolic stability and distinct vector alignment.[1] However, it possesses significant ring strain (~60 kcal/mol total).[1]

While the scaffold is kinetically stable under neutral and basic conditions, acidic environments in the presence of nucleophiles pose a critical risk. The mechanism of failure is not simple protonation, but rather an acid-catalyzed nucleophilic ring opening (SN2-like) .[1]

The Mechanism of Failure

When the nitrogen is protonated, the adjacent spiro-carbons become highly electrophilic.[1] If a nucleophile (such as a Chloride ion from HCl or Methanol solvent) is present, it attacks the ring carbon, relieving the strain and destroying the spirocycle.[1]

RingOpeningMechanism Spiro Intact Spirocycle (Strained) Protonated Protonated Species (Activated Electrophile) Spiro->Protonated + H+ (Acid) Transition Nucleophilic Attack (Transition State) Protonated->Transition + Nu- (Cl-, ROH) Broken Ring-Opened Product (Strain Relieved) Transition->Broken Heat / Time

Figure 1: The degradation pathway.[1] Note that acid alone (H+) primes the molecule, but the Nucleophile (Nu-) pulls the trigger.[1]

Troubleshooting Guide (Q&A)

Scenario A: Deprotection Failures

Q: I used 4M HCl in Dioxane to remove a Boc group, but my product mass is M+36 or M+32 higher than expected. What happened? A: You likely triggered a ring-opening event.[1][2]

  • Diagnosis: The "M+36" corresponds to the addition of HCl (ring opening by Chloride). "M+32" corresponds to the addition of Methanol (if used as co-solvent).

  • The Cause: HCl provides both the proton to activate the ring and the chloride ion (a strong nucleophile) to break it.

  • The Fix: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][3] The trifluoroacetate anion is non-nucleophilic and will not attack the spiro-carbon.[1]

Scenario B: Salt Formation Issues

Q: I need to form a salt for solid-state characterization. Can I use HCl gas? A: It is risky and not recommended for long-term stability.[1]

  • The Cause: Even in the solid state, trace moisture can facilitate the nucleophilic attack of the chloride ion on the strained ring over time.

  • The Fix: Use Oxalic Acid or p-Toluenesulfonic Acid (TsOH) .[1]

    • Why? Oxalates form highly crystalline, stable lattices with this scaffold.[1] Tosylates possess non-nucleophilic counter-ions that preserve ring integrity.[1]

Scenario C: Yield Loss during Scale-up

Q: The reaction worked on 50mg, but decomposed on 10g scale. Why? A: Thermal runaway.

  • The Cause: Neutralization and deprotection are exothermic.[1] On a larger scale, heat dissipation is slower.[1] Heat provides the activation energy required to overcome the barrier for ring opening.

  • The Fix: Strict temperature control. Keep internal temperature < 5°C during acid addition.[1]

Technical Data & Reagent Selection

Acid Compatibility Matrix

Use this table to select the correct reagent for your transformation.

ReagentCounter-ion NucleophilicityRisk LevelRecommended Use
TFA / DCM Low (Trifluoroacetate)Safe Standard Boc-deprotection.[1]
Oxalic Acid LowSafe Stable salt formation (crystallization).[1]
HCl / Dioxane High (Chloride)High Avoid if possible.[1] If mandatory, keep < 0°C.
HCl / MeOH Very High (Cl- & MeOH)Critical DO NOT USE. Solvolysis is almost guaranteed.[1]
HBr / AcOH High (Bromide)Critical Will rapidly open ring to bromo-alkyl amine.[1]
Formic Acid MediumModerate Can be used for reductive amination but watch temp.[1]

Validated Experimental Protocols

Protocol 1: Safe Boc-Deprotection (TFA Method)

Target: Removal of N-Boc protecting group without ring opening.[1]

  • Preparation: Dissolve the N-Boc-2,6-diazaspiro[3.3]heptane substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (Concentration: 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10-20 equiv).[1]

    • Note: Do not add all at once to prevent exotherms.[1]

  • Reaction: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (20-25°C). Monitor by LCMS.[1][4]

    • Checkpoint: Look for the disappearance of Starting Material. Do not heat to accelerate.[1]

  • Workup (Critical):

    • Concentrate the mixture in vacuo at < 30°C .

    • Do not heat the residue strongly while it is still acidic.[1]

    • Redissolve in DCM and wash with saturated aqueous NaHCO3 (rapidly) to neutralize, or proceed directly to the next step if the TFA salt is acceptable.[1]

Protocol 2: Stable Salt Formation (Oxalate)

Target: Creating a stable solid form for storage.[1]

  • Dissolution: Dissolve free base 2,6-diazaspiro[3.3]heptane in Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Prep: Prepare a saturated solution of Oxalic Acid (0.5 equiv for hemi-oxalate or 1.0 equiv for mono-oxalate) in the same solvent.[1]

  • Precipitation: Add the acid solution dropwise to the amine solution at Room Temperature with vigorous stirring.

  • Filtration: A white precipitate should form immediately.[1] Filter and wash with cold ether.[1]

    • Validation: 1H NMR should show sharp peaks for the spiro-methylene protons (approx 4.0 ppm), confirming the ring is intact.[1]

Decision Logic for Process Chemists

Follow this logic flow to determine the safety of your proposed reaction conditions.

DecisionTree Start Start: Acidic Step Required IsNu Is the Counter-ion Nucleophilic? (Cl-, Br-, I-) Start->IsNu IsSolv Is the Solvent Nucleophilic? (MeOH, EtOH, H2O) IsNu->IsSolv No (e.g., TFA, TsOH) Stop STOP: High Risk of Ring Opening IsNu->Stop Yes (HCl, HBr) Safe Proceed: Low Risk (e.g., TFA/DCM) IsSolv->Safe No (DCM, Ether) Caution Caution: Temperature Control Mandatory (< 0°C) IsSolv->Caution Yes (Alcohols)

Figure 2: Decision Matrix for acid selection.[1] Note that "Stop" indicates a high probability of generating impurities.[1]

References

  • Burkhard, J. A., & Carreira, E. M. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.[1] Organic Letters.[1][4][5] (Describes the fundamental synthesis and stability of the scaffold). [1]

  • Wuitschik, G., et al. (2010). Oxetanes as Replacements for Gem-Dimethyl Groups: An Analogue of the Gem-Dialkyl Effect.[1] Angewandte Chemie International Edition.[1] (Discusses the strain and structural properties of spirocyclic 4-membered rings). [1]

  • Overington, J. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres.[1] International Journal of Molecular Sciences.[1] (Explicitly notes ring opening upon treatment with HCl and recommends TFA). [1]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 2,6-Diazaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane and its salt forms. This guide is designed for researchers, medicinal chemists, and formulation scientists who are leveraging this valuable scaffold in drug discovery and development. 2,6-Diazaspiro[3.3]heptane is increasingly utilized as a piperazine bioisostere, offering a rigid, three-dimensional structure that can confer improvements in physicochemical and pharmacokinetic properties.[1][2] However, like many amine-based compounds, achieving the desired aqueous solubility with its common salt forms, such as the oxalate, can present experimental challenges.

This document provides a structured approach to understanding and overcoming these solubility issues, combining foundational scientific principles with practical, field-proven troubleshooting protocols.

Section 1: Understanding the Core Challenge: Physicochemical Properties

This section addresses the fundamental properties of 2,6-diazaspiro[3.3]heptane oxalate that influence its behavior in aqueous media.

Q1: What is 2,6-diazaspiro[3.3]heptane oxalate and why is its aqueous solubility limited?

A1: 2,6-Diazaspiro[3.3]heptane is a spirocyclic diamine, meaning it has two nitrogen atoms that can act as weak bases. The oxalate form is an acid-addition salt, created by reacting the basic diamine with oxalic acid. This is a common strategy in pharmaceutical chemistry to convert a liquid or low-melting-point free base into a stable, crystalline solid that is easier to handle, purify, and formulate.

The solubility of this salt in water is a balance between two main factors:

  • Energy required to break the crystal lattice: The ionic bonds between the protonated diamine cations and the oxalate anions in the solid state must be overcome. A very stable crystal lattice (high lattice energy) will resist dissolution.[3]

  • Energy released upon hydration: The subsequent interaction of the individual ions with water molecules (solvation) releases energy. Strong ion-dipole interactions with water favor solubility.

The term "slightly soluble," often reported for related structures, indicates that the energy required to break the crystal lattice is not sufficiently compensated by the energy of hydration in neutral water.[4]

Q2: What are the key acid-base properties I need to be aware of?

A2: Understanding the acid-base chemistry is critical, as it is the primary lever for manipulating solubility.

  • 2,6-Diazaspiro[3.3]heptane (Base): As a diamine, it has two pKa values corresponding to the two protonated amine groups. While specific experimental values for this exact molecule are not readily published, similar small cyclic amines have pKa values in the 8-11 range.

  • Oxalic Acid (Acid): Oxalic acid is a dicarboxylic acid with two pKa values: pKa1 ≈ 1.25 and pKa2 ≈ 4.2.

  • The Salt in Solution: In solution, an equilibrium exists between the solid salt and the dissolved, dissociated ions. The solubility of salts derived from weak acids and bases is highly dependent on the pH of the solution.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges.

Q1: My 2,6-diazaspiro[3.3]heptane oxalate powder is not dissolving in water at my target concentration. What are the first simple steps I should try?

A1: Before moving to more complex methods, attempt the following:

  • Mechanical Agitation: Ensure the solution is being vigorously stirred or vortexed.

  • Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic energy can help break up solid aggregates and accelerate the dissolution of the outer layers of the particles.

  • Gentle Heating: Gently warm the solution (e.g., to 30-40°C). The solubility of most solids increases with temperature. However, be mindful of the potential for the compound to precipitate out again upon cooling to room temperature (supersaturation). Also, confirm the thermal stability of your compound if heating to higher temperatures.

Q2: I need to prepare a stock solution in a buffer. Are there any buffers I should avoid?

A2: Yes. Avoid buffers containing divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). Oxalate ions can form highly insoluble precipitates with these cations (e.g., calcium oxalate), which would remove the counter-ion from the solution and could cause your primary compound to crash out of solution. Phosphate buffers are generally acceptable, but a preliminary compatibility test is always recommended. Good choices often include organic buffers like HEPES or Tris, depending on the target pH.

Q3: Is it better to use the oxalate salt or the free base for my experiment?

A3: It depends on your experimental conditions. The oxalate salt is often preferred for initial handling and weighing due to its solid nature. However, the free base of 2,6-diazaspiro[3.3]heptane is expected to have higher solubility in organic solvents. If your experiment is conducted in a buffered aqueous solution at physiological pH (~7.4), the specific salt form you start with is less critical, as the pH of the buffer will ultimately determine the protonation state and equilibrium solubility of the diamine.

Section 3: In-Depth Troubleshooting & Experimental Protocols

When simple methods are insufficient, a systematic approach is required. This section provides detailed protocols to rationally improve solubility.

Method 1: Solubility Enhancement via pH Adjustment

This is the most powerful and common technique for ionizable compounds like amine salts. By lowering the pH, you shift the equilibrium towards the dicationic form of the diamine, which is typically much more polar and water-soluble.

Scientific Principle: According to Le Châtelier's principle, adding acid (H⁺) to the solution will react with the dissolved oxalate and any unprotonated amine groups, driving the dissolution equilibrium forward to produce more dissolved ions.[5]

  • Preparation: Prepare a suspension of 2,6-diazaspiro[3.3]heptane oxalate in unbuffered, deionized water at a concentration 2-5 times higher than your target. (e.g., if you need 10 mM, prepare a 30 mM slurry).

  • Initial Measurement: Measure the initial pH of the slurry. It will likely be weakly acidic.

  • Acidic Titration: While stirring vigorously, add small aliquots of a dilute strong acid (e.g., 0.1 M or 1 M HCl) to the suspension.

  • Observation: After each addition, allow the system to equilibrate for a few minutes. Observe the solution for visual clarity.

  • Endpoint: Continue adding acid until the entire solid has dissolved. Record the final pH of the clear solution. This pH value is the minimum acidity required to achieve that concentration.

  • Validation: For robust studies, the concentration in the clear solution can be confirmed using an analytical method like HPLC-UV or LC-MS.

Causality & Interpretation: The pH at which the compound fully dissolves provides a critical data point. For your experiments, you should use a buffer system that maintains a pH at or below this value to ensure complete dissolution and prevent precipitation.

G cluster_action Experimental Action node_add_hcl Add Acid (e.g., HCl) Increase [H⁺] node_dissolved node_dissolved node_add_hcl->node_dissolved Shifts Equilibrium Right (Le Châtelier's Principle)

Method 2: Co-Solvent Systems

If pH adjustment is not feasible for your experimental system (e.g., it could affect cell viability or reaction chemistry), using a water-miscible organic co-solvent is the next logical step.

Scientific Principle: Water is a highly polar solvent. A co-solvent reduces the overall polarity of the solvent system, which can be more favorable for dissolving molecules that have both polar (the ionic groups) and non-polar (the carbon backbone) characteristics. It effectively lowers the "self-attraction" of water, making it easier to create a cavity for the solute.

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. See the table below for suggestions.

  • Prepare Systems: In separate vials, add your solid 2,6-diazaspiro[3.3]heptane oxalate.

  • Titrate with Co-solvent: Add your primary solvent (e.g., water or buffer) to just below the final target volume. Then, add the co-solvent dropwise while vortexing until the solid dissolves.

  • Record Data: Note the minimum percentage of co-solvent required to achieve dissolution. Always ensure the final solution is brought to the correct total volume.

Data Summary Table for Co-Solvent Screening

Co-Solvent Class Typical Starting % (v/v) Notes Solubility Achieved? (Y/N) Min % for Dissolution
Ethanol Alcohol 5-10% Common, low toxicity.
DMSO Aprotic 1-5% Powerful solvent, but can have biological effects.
PEG 400 Polymer 5-15% Often used in formulations, viscous.

| Propylene Glycol | Diol | 5-20% | Common vehicle for drug delivery. | | |

Section 4: Advanced Strategies and Workflow

If the above methods are insufficient or incompatible with your system, consider these advanced strategies, which are common in industrial drug development.

G start Start: Target concentration of 2,6-diazaspiro[3.3]heptane oxalate is insoluble in water/buffer. step1 Step 1: Simple Methods - Vigorous Stirring - Sonication - Gentle Heating (30-40°C) start->step1 check1 Is it soluble? step1->check1 step2 Step 2: pH Adjustment Titrate with dilute HCl. Determine pH of dissolution. check1->step2 No end_ok Success: Proceed with experiment. check1->end_ok Yes check2 Is low pH compatible with experiment? step2->check2 step3 Step 3: Co-Solvent Screen Test DMSO, EtOH, PEG 400, etc. Find min % for dissolution. check2->step3 No check2->end_ok Yes, use buffer at or below this pH check3 Is a co-solvent compatible with experiment? step3->check3 step4 Step 4: Advanced Strategy Consider alternative salt form (e.g., HCl, Mesylate) for better intrinsic solubility. check3->step4 No check3->end_ok Yes end_fail Consult Formulation Scientist: May require excipients (e.g., cyclodextrins). step4->end_fail

Q: The oxalate salt is simply not working for my needs. What is the ultimate solution?

A: In drug development, when a particular salt form of a compound has intractable physicochemical properties (like poor solubility or hygroscopicity), the standard approach is to perform a "salt screening" study.[3] This involves synthesizing the 2,6-diazaspiro[3.3]heptane free base and then reacting it with a panel of different pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), succinic, maleic) to form new salts.[6] Each of these new salt forms will have a different crystal structure and, consequently, different physical properties, including aqueous solubility. This systematic process is the most robust method for identifying a salt form with optimal characteristics for further development.

References

  • Buttke, L. G., Schueller, J. R., Pearson, C. S., & Beyer, K. D. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A, 120(33), 6424–6433. [Link]

  • De La Torre, A., & Luisi, R. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Organic & Biomolecular Chemistry, 19(44), 9577-9591. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • LibreTexts Chemistry. (2021). The Effects of pH on Solubility. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • PubChem. 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Thermo Scientific Alfa Aesar. 2-Oxa-6-azaspiro[3.3]heptane oxalate, 97%. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Yarnell, A. (2012). Fine-Tuning Pharmaceuticals. Chemical & Engineering News, 90(45), 34-35.

Sources

handling hygroscopic nature of spirocyclic amine oxalate salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Spirocyclic Amine Oxalate Salts

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that allows for the precise tuning of a molecule's physicochemical and conformational properties.[1][2][3] This structural rigidity often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles, making these compounds highly attractive in drug discovery.[3][4] To improve properties like solubility and bioavailability, these complex amine-containing spirocycles are frequently converted into salt forms, with oxalate being a common choice.

However, this salt formation introduces a significant experimental challenge: hygroscopicity . Amine salts are notably prone to absorbing moisture from the atmosphere, and oxalate salts can exhibit complex hygroscopic behaviors.[5][6] This propensity to attract and retain water can severely compromise the material's integrity, leading to a cascade of issues from inaccurate weighing and poor powder flow to chemical degradation and changes in crystalline form.[7]

This guide serves as a technical support hub for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and validated protocols to navigate the complexities of handling hygroscopic spirocyclic amine oxalate salts, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hygroscopic nature of these specialized compounds.

Q1: What exactly is hygroscopicity and why are my spirocyclic amine oxalate salts affected?

A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[5][8] This occurs because of the presence of polar functional groups that can form hydrogen bonds with water.[5] Spirocyclic amine oxalate salts are particularly susceptible for two key reasons:

  • Amine Salt Nature: The ionic nature of the salt, specifically the protonated amine and the oxalate counter-ion, creates strong dipoles that readily interact with polar water molecules.

  • Oxalate Counter-ion: Oxalic acid and its salts can form hydrates, directly incorporating water molecules into their crystal lattice structure.[9][10]

The interaction with atmospheric moisture is not benign; it can induce significant physical and chemical changes in the active pharmaceutical ingredient (API).[11]

Diagram 1: The Hygroscopicity Cascade

cluster_changes Consequences A Atmospheric Moisture (Relative Humidity) C Water Sorption (Absorption/Adsorption) A->C B Spirocyclic Amine Oxalate Salt B->C D Physical Changes - Clumping/Caking - Deliquescence - Polymorphic Transformation - Altered Flow Properties C->D E Chemical Degradation - Hydrolysis - Impurity Formation C->E F Compromised Data Integrity D->F E->F Start Weight reading is unstable/drifting Env Is the environment controlled? (Low RH, no drafts) Start->Env Handling Are you using proper technique? (Weighing by difference, minimal exposure) Env->Handling Yes Sol_Env Solution: Move balance to a controlled area or use a glove box. Env->Sol_Env No Vessel Are you using a sealed container? (e.g., weighing bottle) Handling->Vessel Yes Sol_Handling Solution: Adopt the 'Weighing by Difference' protocol. Work quickly. Handling->Sol_Handling No Equilibrium Did the sample reach thermal equilibrium before opening? Vessel->Equilibrium Yes Sol_Vessel Solution: Switch from weighing paper to a capped vial or weighing bottle. Vessel->Sol_Vessel No Sol_Equilibrium Solution: Allow sample to warm to room temp in a desiccator before weighing. Equilibrium->Sol_Equilibrium No End Problem Resolved Equilibrium->End Yes

Caption: A decision tree for diagnosing and solving unstable balance readings.

Problem 2: My powder has formed clumps or appears "wet".

  • Potential Cause: The material has been exposed to high humidity during storage or handling, leading to significant water absorption. This causes the formation of liquid bridges between particles, which solidify upon slight drying, resulting in agglomerates or "caking". [8][12]This indicates that the critical relative humidity of the sample has likely been exceeded.

  • Recommended Solution:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, moisture-proof container. [13]The use of desiccants within a secondary containment (like a desiccator cabinet) is highly recommended.

    • Drying (Use with Caution): If the material is thermally stable, it may be possible to dry it under vacuum at a mild temperature. [14]Crucially, this can alter the material's crystalline form. You must re-characterize the dried material (e.g., by XRD, DSC) to confirm its solid-state properties have not changed.

    • Discard and Replace: For critical applications (e.g., generating data for regulatory submission), it is often safest to discard the compromised material and use a fresh, properly stored sample. The risk of using a physically or chemically altered material is too high.

Problem 3: My XRD/DSC results are inconsistent between batches or over time.

  • Potential Cause: Moisture can induce polymorphic transformations or changes in crystallinity. [15]An initially anhydrous crystalline form might convert to a hydrate, or an amorphous solid might recrystallize. These changes will be directly reflected in XRD patterns (peak shifts, new peaks appearing) and DSC thermograms (changes in melting points or thermal events).

  • Recommended Solution:

    • Standardize Sample Preparation: Prepare all samples for analysis in a controlled, low-humidity environment (e.g., a glove box). This minimizes changes between sample loading and analysis. [15] 2. Analyze Immediately: Do not let prepared samples sit exposed to the lab environment. Analyze them as quickly as possible after preparation. [15] 3. Correlate with Water Content: Always measure the water content of the specific batch being analyzed using Karl Fischer titration. This allows you to correlate any observed changes in solid-state properties with the amount of water present.

    • Use Environmental Chambers: For in-depth investigation, use XRD or DSC instruments equipped with humidity-controlled cells. This allows you to study the material's behavior at specific relative humidity levels, providing a definitive understanding of its moisture-induced transformations.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide step-by-step guidance for critical handling and analytical procedures.

SOP 1: Accurate Weighing of a Hygroscopic Sample (Weighing by Difference)
  • Objective: To accurately determine the mass of a hygroscopic solid transferred to a receiving vessel while minimizing moisture uptake.

  • Materials & Equipment:

    • Analytical balance (4 or 5 decimal places)

    • Weighing bottle or vial with a tight-fitting cap

    • Spatula

    • Receiving vessel (e.g., volumetric flask, reaction vial)

    • Gloves

  • Procedure:

    • Preparation: Ensure the balance is calibrated and level. If the sample is stored cold, place the sealed container in a desiccator at room temperature for at least 30 minutes to allow for thermal equilibration. 2. Initial Weighing: Place the capped, empty weighing bottle on the balance and tare it. Add an approximate amount of the hygroscopic powder (more than you need) to the weighing bottle inside a low-humidity environment if possible. Securely cap the bottle.

    • First Measurement: Place the capped weighing bottle containing the sample on the balance pan. Record this mass precisely (Mass 1).

    • Sample Transfer: Remove the weighing bottle from the balance. Hold it over your receiving vessel, remove the cap, and quickly tap or use a clean spatula to transfer a portion of the solid into the vessel. Do not leave the bottle uncapped for more than a few seconds.

    • Secure the Sample: Immediately recap the weighing bottle securely. This is the most critical step to prevent moisture from contaminating the remaining stock.

    • Second Measurement: Place the capped weighing bottle back on the balance pan. Record this new, lower mass precisely (Mass 2).

    • Calculation: The exact mass of the sample transferred is Mass 1 - Mass 2 .

SOP 2: Determination of Water Content by Karl Fischer (KF) Titration
  • Objective: To accurately quantify the percentage of water in a spirocyclic amine oxalate salt sample using coulometric or volumetric Karl Fischer titration.

  • Materials & Equipment:

    • Karl Fischer titrator (Coulometric for low water content, <1%; Volumetric for higher content) [16][17] * Appropriate KF reagents (e.g., Hydranal™-Coulomat AG)

    • Gas-tight syringe or solid sample handling equipment

    • Analytical balance

  • Procedure:

    • System Preparation: Ensure the KF titrator's cell is clean, dry, and filled with fresh reagent. Run a pre-titration to neutralize any ambient moisture in the cell until a low, stable drift is achieved (e.g., <10 µ g/min ). [17] 2. Sample Preparation: Weigh the sample using the "Weighing by Difference" method (SOP 1) to determine the exact sample mass. The required sample size depends on the expected water content. [17] 3. Sample Introduction: Quickly and carefully introduce the weighed sample into the KF titration vessel. For solids, this may involve direct addition through a sample port. Ensure the system is sealed immediately after addition.

    • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and detect the endpoint. [18] 5. Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed (volumetric) or the total charge passed (coulometric) and the sample mass entered. The result is typically expressed as a weight/weight percentage (w/w %).

    • Validation: Run a certified water standard (e.g., Hydranal™ Water Standard 1.0) to verify the instrument's performance and accuracy. [17]

Diagram 3: Karl Fischer Titration Workflow

A Prepare KF Titrator (Fresh Reagent, Low Drift) B Accurately Weigh Sample (SOP 1: Weigh by Difference) A->B C Introduce Sample into Titration Cell B->C D Initiate Titration C->D E Endpoint Detection (Potentiometric) D->E F Calculate Water Content (% w/w) E->F

Caption: A streamlined workflow for accurate water content determination.

Section 4: Best Practices & Proactive Strategies

Preventing moisture-related issues is always more effective than trying to correct them.

Table 2: Recommended Environmental Controls for Handling and Storage
Parameter Recommended Condition
Long-Term Storage 15°C to 25°C in tightly sealed, moisture-proof containers. [13]
Relative Humidity (RH): <40% RH. Store inside a desiccator.
Weighing & Handling Temperature: Ambient, stable (e.g., 20-25°C). [19]
Relative Humidity (RH): As low as possible, ideally <40% RH. [19]
Shipping Package with desiccants in sealed, impermeable containers. [20]

Proactive Formulation and Development Strategies:

For drug development professionals, addressing hygroscopicity early can save significant time and resources. Consider these advanced strategies:

  • Salt Screening: Perform a thorough salt screening to identify alternative salt forms of the spirocyclic amine that may be inherently less hygroscopic than the oxalate.

  • Co-crystallization: Create a co-crystal by combining the spirocyclic amine with a suitable co-former. This alters the crystal lattice and can significantly reduce hygroscopicity by changing the packing arrangement and minimizing sites for water interaction. [21][22]* Formulation with Excipients: Co-process the hygroscopic API with hydrophobic excipients (e.g., certain grades of cellulose or silica-based materials) that can preferentially adsorb moisture or create a protective barrier. * Encapsulation/Coating: For final dosage forms, strategies like film coating a tablet or encapsulating the API can act as a physical barrier, protecting the sensitive ingredient from environmental moisture. [21] By implementing these rigorous handling protocols, troubleshooting guides, and proactive strategies, researchers can ensure the quality, accuracy, and reliability of their work with these promising, yet challenging, compounds.

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. PharmaInfo.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30).
  • Hygroscopicity: Significance and symbolism. (2026, January 16).
  • Control of calcium oxalate crystal structure and cell adherence by urinary macromolecules. (N.d.).
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. (2023, May 8).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (N.d.).
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (N.d.).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 21).
  • Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing). (N.d.).
  • The Do's and Don'ts of Laboratory Balances | Labcompare.com. (2023, April 14).
  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. (2022, September 20).
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions - Letters in High Energy Physics. (N.d.).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25).
  • Pharmaceutical Drying Techniques | PDF | Humidity | Evaporation - Scribd. (N.d.).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25).
  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - Pharma Excipients. (2022, September 28).
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9).
  • HYGROSCOPIC BULK SOLIDS - Schaeffer. (N.d.).
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem. (N.d.).
  • Hygroscopicity Testing - BOC Sciences. (N.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15).
  • Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfat - ACP. (2017, October 27).
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25).
  • Top Tips for Lab Weighing with OHAUS - Fisher Scientific. (2024, August 15).
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. (N.d.).
  • Karl Fischer Method of Moisture Determination - QAQC Lab. (N.d.).
  • Hygroscopic properties of oxalic acid and atmospherically relevant oxalates - ResearchGate. (N.d.).
  • Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. (N.d.).
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).

Sources

purification of 2,6-diazaspiro[3.3]heptane by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #DSP-776 Subject: Purification Protocol for 2,6-Diazaspiro[3.3]heptane & Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am trying to purify 2,6-diazaspiro[3.3]heptane (or its Boc-protected intermediate) using flash chromatography. The compound is either streaking across the column, sticking to the baseline, or completely invisible on my UV detector. Yields are low, and purity is inconsistent. Please advise."

Triage & Decision Matrix

Before proceeding, we must identify the exact form of the molecule you are handling. The purification strategy for the free amine differs radically from its protected carbamate or salt forms.

purification_decision Start START: Identify Analyte Form Protected N-Boc / N-Cbz Protected Start->Protected FreeBase Free Secondary Amine Start->FreeBase Salt Salt Form (Oxalate/Tosylate) Start->Salt MethodA Method A: Standard Normal Phase (Hex/EtOAc) Protected->MethodA If UV Active MethodB Method B: Amine-Functionalized Silica (Avoids Tailing) Protected->MethodB If Streaking FreeBase->MethodB Best for Normal Phase MethodC Method C: C18 Reverse Phase (High pH Buffer) FreeBase->MethodC Best for Polar/Water Soluble Salt->MethodC Direct Purification PreTreat Step: Free-base Extraction (DCM/NaOH wash) Salt->PreTreat PreTreat->FreeBase

Figure 1: Decision matrix for selecting the optimal stationary phase based on the chemical state of the diazaspiroheptane scaffold.

Module 1: The "Invisible" Analyte (Detection Issues)

The Problem: 2,6-diazaspiro[3.3]heptane lacks a conjugated


-system. It has negligible absorbance at 254 nm. If you rely solely on a standard UV detector, you are essentially flying blind.

The Fix: Use alternative detection methods or derivatization.

Detection MethodSuitabilityNotes
UV (200-210 nm) LowSolvents (EtOAc/DCM) absorb here, causing high noise. Only works in Hexane/Water/Acetonitrile.
ELSD / CAD High Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal.
TLC Stain: Ninhydrin High Reacts with secondary amines to form a deep blue/purple complex.
TLC Stain: KMnO₄ MediumGeneral oxidizer; stains yellow/brown but less specific than Ninhydrin.
TLC Stain: Iodine (I₂) MediumReversible stain; useful for quick checks but fades rapidly.

Diagnostic Protocol (TLC):

  • Elute TLC plate in DCM : MeOH : NH₄OH (90:10:1) .

  • Dip in Ninhydrin stain .

  • Heat with a heat gun until spots appear (usually purple for this secondary amine).

Module 2: The "Sticky" Situation (Tailing & Retention)

The Problem: The secondary amines in the spirocyclic core are highly basic (pKa ~10.7). They form strong hydrogen bonds with the acidic silanol groups (


) on standard silica gel. This causes:
  • Peak tailing (streaking).

  • Irreversible adsorption (loss of mass).

  • Broad peaks that co-elute with impurities.

The Mechanism:

silanol_interaction Silica Acidic Silanol (Si-OH) Complex H-Bond Complex (Stuck on Column) Silica->Complex Binds Amine Basic Amine (R2-NH) Amine->Complex FreeAmine Eluted Amine Complex->FreeAmine Displaced by Modifier Modifier Modifier (TEA/NH3) Modifier->Silica Blocks Sites

Figure 2: Mechanism of amine retention on silica and the displacement action of basic modifiers.

The Fixes:

Option A: Modified Normal Phase (The "Silver Bullet")

If you must use standard silica, you must saturate the silanols with a volatile base.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • Ratio: Start with 90 : 9 : 1 (DCM:MeOH:NH₄OH).

  • Protocol:

    • Prepare the mobile phase with the ammonium hydroxide included.[1][2]

    • Equilibrate the column with 5-10 CV (Column Volumes) of this solvent before injection. This ensures the silica is "buffered" to a basic pH.

Option B: Amine-Functionalized Silica (Recommended)

Use a commercially available KP-NH (Amino) flash cartridge.

  • Why: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels your basic amine product, preventing tailing.

  • Solvent: You can use simple Hexane/Ethyl Acetate or DCM/MeOH without added base modifiers.[3]

  • Benefit: Protects sensitive equipment from corrosive NH₄OH.

Option C: Reverse Phase C18 (High pH)

For highly polar free amines, C18 is often superior to silica.

  • Condition: You must suppress ionization. At neutral pH (pH 7), the amine is protonated (

    
    ) and will elute in the void volume (too polar).
    
  • Buffer: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water.

  • Gradient: 0-50% Acetonitrile in High pH Water.

  • Result: The amine remains neutral (deprotonated) and interacts with the hydrophobic C18 chains, resulting in sharp peaks.

Module 3: Handling Salt Forms (Oxalates/Tosylates)

2,6-diazaspiro[3.3]heptane is frequently sold or synthesized as a hemi-oxalate or tosylate salt to improve stability.

Issue: Salts do not run on silica gel. They will stick to the top of the column. Resolution:

  • Free-basing (Pre-column): Dissolve salt in minimal water, add 1M NaOH, extract 3x with DCM. Dry DCM layer over

    
    , concentrate, and load as an oil.
    
  • Solid Loading (In-situ): Mix the salt with basic alumina or amine-silica, evaporate to dryness, and load this powder into a solid load cartridge. The basic solid support effectively free-bases the compound as it elutes.

References & Further Reading

  • PubChem Compound Summary. 2,6-Diazaspiro[3.3]heptane. National Center for Biotechnology Information. Link

  • Biotage Application Note. Strategies for Flash Chromatography of Polar Amines. (Discusses the use of KP-NH and high pH reverse phase). Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters. (Primary literature on the synthesis and handling of this scaffold).

  • Teledyne ISCO. Purification of ionizable compounds using High pH Flash Chromatography. Link

Sources

troubleshooting low yields in spiro[3.3]heptane N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the N-alkylation of spiro[3.3]heptane derivatives, a common synthetic step that can be challenging due to the unique structural properties of this scaffold.

The spiro[3.3]heptane motif is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[1] However, this very rigidity and the steric bulk surrounding the nitrogen atom can lead to difficulties in synthetic manipulations, particularly N-alkylation, often resulting in low yields and incomplete reactions. This guide, prepared by a Senior Application Scientist, offers field-proven insights to help you overcome these challenges.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses common issues encountered during the N-alkylation of spiro[3.3]heptane amines in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the first things I should check?

Low or no conversion often points to fundamental issues with the reaction setup or reagents rather than the specific chemistry of the spiro[3.3]heptane core. Before making significant changes to the reaction conditions, it is crucial to verify the basics.

A Logical Troubleshooting Workflow:

A systematic check of foundational parameters is the most efficient way to diagnose the problem.[2][3]

Troubleshooting_Workflow Start Low/No Conversion Reagent_Check Verify Reagent Purity & Activity Start->Reagent_Check Step 1 Conditions_Check Confirm Anhydrous Conditions Reagent_Check->Conditions_Check If OK Result Problem Identified Reagent_Check->Result Issue Found Setup_Check Ensure Proper Setup (Temp, Stirring) Conditions_Check->Setup_Check If OK Conditions_Check->Result Issue Found Setup_Check->Result Issue Found Proceed Proceed to Optimizing Reaction Parameters Setup_Check->Proceed If OK

Caption: Initial troubleshooting workflow for low reactivity.

  • Reagent Integrity:

    • Amine Starting Material: Is your spiro[3.3]heptane amine pure? Was it stored correctly? Amines can be hygroscopic or degrade over time. Consider re-purifying or using a fresh batch.

    • Alkylating Agent: Alkyl halides, especially iodides, can decompose. Check for discoloration. If using a triflate or other sensitive electrophile, ensure it was handled under inert conditions.

    • Base: Is the base active? Carbonates can absorb moisture, and strong bases like potassium tert-butoxide (tBuOK) are highly sensitive to air and water.[4] Use a freshly opened bottle or a freshly prepared solution.

  • Anhydrous Conditions:

    • N-alkylation reactions, especially those using strong bases, are highly sensitive to moisture.[3] Ensure all glassware was rigorously flame- or oven-dried. Solvents should be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature & Stirring:

    • Is the temperature controller accurate? For reactions requiring heating, confirm the internal temperature.

    • In heterogeneous reactions (e.g., using potassium carbonate), vigorous stirring is essential to ensure adequate mixing and surface contact between reactants.[3]

Q2: The reaction starts but stalls, leaving a significant amount of starting material even after extended reaction times. How can I drive it to completion?

A sluggish or incomplete reaction is often a kinetic issue, frequently exacerbated by the steric hindrance of the spiro[3.3]heptane scaffold.[5][6] The goal is to increase the rate of the desired SN2 reaction.

  • Enhance the Alkylating Agent's Reactivity:

    • Leaving Group: The choice of leaving group is critical. Reactivity follows the trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride or bromide with low success, switching to the corresponding iodide can dramatically increase the reaction rate.

  • Optimize the Solvent:

    • The SN2 mechanism is favored by polar aprotic solvents, which solvate the cation of the base but not the nucleophilic amine, increasing its effective nucleophilicity.

    • Consider switching from less polar solvents (like THF or Toluene) to higher-polarity options like Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) .[4][8] DMF is often a good starting point for difficult alkylations.[7]

  • Increase the Temperature:

    • If the reaction is sluggish at room temperature, gradually increasing the heat can overcome the activation energy barrier. Many N-alkylations are run at elevated temperatures (e.g., 70-100 °C).[4] Be cautious, as excessively high temperatures can promote side reactions like elimination.

Q3: I'm getting a mixture of products, including di-alkylated species and the quaternary ammonium salt. How can I improve selectivity for mono-alkylation?

This is a classic problem in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction where it competes for the alkylating agent.[9][10][11]

  • Stoichiometry Control: The simplest approach is to use a large excess of the spiro[3.3]heptane amine relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the alkylating agent reacting with the starting amine rather than the product. However, this is not atom-economical and can complicate purification.[12]

  • Slow Addition: Add the alkylating agent slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the product reacting a second time.

  • Use a Milder, Heterogeneous Base: Using a base like potassium carbonate (K₂CO₃) can sometimes provide better selectivity. The reaction rate may be slower, but the lower basicity can help temper the nucleophilicity of the product amine.

  • Switch to an Alternative Method: For targets where overalkylation is a persistent issue, reductive amination is a superior alternative. This two-step (or one-pot) process involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective for mono-alkylation.[13]

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of the spiro[3.3]heptane core specifically impact the N-alkylation reaction?

The spiro[3.3]heptane framework imposes significant conformational rigidity. For an SN2 reaction to occur, the amine's lone pair must perform a "backside attack" on the electrophilic carbon of the alkylating agent. The cyclobutane rings adjacent to the nitrogen atom create steric bulk that can physically block this approach, slowing down the reaction rate compared to less hindered cyclic amines like piperidine or even azetidine on its own.[3][5][6] This is why conditions often need to be more forcing (higher temperatures, more reactive electrophiles) to achieve good yields.

Q2: How do I choose the right base for my reaction?

The base's role is to neutralize the protonated amine formed after alkylation, regenerating the neutral, nucleophilic amine. The choice depends on the reactivity of your system and potential side reactions.

Base TypeExamplesProsCons
Weak, Heterogeneous K₂CO₃, Cs₂CO₃Mild, inexpensive, often gives cleaner reactions with less elimination. Good for reactive electrophiles.Can lead to slow or incomplete reactions with less reactive electrophiles. Requires vigorous stirring.
Strong, Hindered DIPEA (Hünig's base), 2,6-LutidineNon-nucleophilic, so they don't compete with the substrate. Good for preventing side reactions with the base itself.Can be less effective at driving sluggish reactions to completion.
Strong, Alkoxide NaH, t-BuOKVery powerful; deprotonates the amine to form a highly nucleophilic amide anion, accelerating the reaction.Can promote elimination side reactions, especially with secondary/tertiary alkyl halides. Highly sensitive to moisture.[4]

Expert Recommendation: Start with K₂CO₃ or Cs₂CO₃ in DMF. If the reaction is too slow, consider moving to a stronger base like t-BuOK, but monitor carefully for elimination byproducts.

Q3: What is the interplay between solvent, base, and temperature?

These three parameters are deeply interconnected. A change in one often requires adjustment of the others.

Parameter_Interdependence Base Base Choice Solvent Solvent Base->Solvent Solubility Temp Temperature Base->Temp Stability/ Reactivity Yield Yield & Selectivity Base->Yield Affects Rate & Side Reactions Solvent->Temp Boiling Point Solvent->Yield Affects Rate (SN2) Temp->Yield Affects Rate & Side Reactions

Caption: Interdependence of key reaction parameters.

  • A strong base like t-BuOK may allow you to run the reaction at a lower temperature .

  • A polar aprotic solvent like DMF will accelerate the reaction, potentially reducing the need for a very strong base or very high temperature .

  • A weaker, insoluble base like K₂CO₃ will likely require a higher temperature and vigorous stirring to be effective.

Standard N-Alkylation Protocol: 2-Azaspiro[3.3]heptane

This protocol provides a robust starting point for the N-alkylation of a 2-azaspiro[3.3]heptane derivative using a moderately reactive alkyl bromide.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride (or free base)

  • Alkyl Bromide (e.g., 1-bromobutane)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, Ethyl acetate, Brine, Saturated aq. NaHCO₃

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-azaspiro[3.3]heptane (1.0 eq). If starting from the hydrochloride salt, add K₂CO₃ (3.0 eq). If starting from the free base, add K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe (to make a ~0.2 M solution based on the amine). Add the alkyl bromide (1.1 eq) dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 4-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

References

  • Time in Le Flore County, US. Google Search.
  • "optimizing reaction conditions for N-alkyl
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Best Conditions For N-Alkylation? - Sciencemadness.org. Sciencemadness.org.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. ChemRxiv.
  • Synthesis of (racemic) spiro[3.3]heptanones. - ResearchGate.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.Chinese Chemical Letters.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.Synlett.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH.
  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine. Enamine.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry.
  • Selective P450BM3 Hydroxylation of the Spiro[3.
  • Expanding the Azaspiro[3.
  • Troubleshooting: How to Improve Yield - University of Rochester. University of Rochester.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Steric Hindrance | ChemTalk. ChemTalk.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | Request PDF - ResearchGate.
  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane - Google Patents.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. ChemRxiv.
  • Conformationally restricted glutamic acid analogues - RSC Publishing.RSC Advances.
  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane - Benchchem. BenchChem.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Reddit.
  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed.Organic Letters.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Chemistry Steps.
  • Amine alkyl
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid... - ResearchGate.
  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem. PubChem.
  • Organic Syntheses Procedure.Organic Syntheses.
  • Technical Support Center: Troubleshooting Low Reactivity - Benchchem. BenchChem.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC.
  • Amine Alkyl
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes - PMC.
  • Nucleophilicity Trends of Amines - Master Organic Chemistry. Master Organic Chemistry.

Sources

Technical Support Center: Alternative Salt Forms to 2,6-Diazaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane (DAH) and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the versatile DAH scaffold. As a key bioisostere for piperazine, DAH offers unique structural and physicochemical advantages.[1][2] However, the choice of salt form is critical to harnessing its full potential.

This document addresses the common challenges associated with the widely used oxalate salt of DAH and provides a strategic framework for identifying, synthesizing, and characterizing superior alternative salt forms. Our goal is to empower you to select a salt that ensures optimal performance, stability, and safety for your drug candidate.

Part 1: FAQs - Understanding the Challenges with 2,6-Diazaspiro[3.3]heptane Oxalate

This section addresses the most frequently asked questions regarding the use of DAH oxalate in experimental and developmental settings.

Q1: What are the primary concerns with using 2,6-diazaspiro[3.3]heptane oxalate in drug development?

While the oxalate salt can provide a crystalline solid, it presents several significant liabilities that can impede drug development. The primary concerns are:

  • Potential Toxicity and Regulatory Scrutiny: Oxalate as a counter-ion is under increasing scrutiny by regulatory bodies due to a potential risk of precipitating as calcium oxalate in the kidneys, which can lead to nephrotoxicity.[3] This is a serious consideration for any therapeutic agent intended for chronic administration.

  • Hygroscopicity and Hydrate Formation: Oxalic acid and its salts are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[4][5] This can lead to the formation of hydrates, which alters the material's physical properties, complicates accurate weighing, and can negatively impact stability and processability.[1]

  • Physical and Chemical Instability: The oxalate salt form of certain active pharmaceutical ingredients (APIs) has been reported to suffer from stability issues that can preclude long-term storage.[6] Furthermore, the presence of residual hydrated oxalic acid can interfere with accurate content determination.[1]

  • Suboptimal Solubility: While salt formation is often pursued to increase aqueous solubility, the oxalate salt does not guarantee optimal performance.[7] In some cases, related spirocyclic oxalates are only slightly soluble in water, which may not be sufficient for desired biopharmaceutical properties.[8][9]

Q2: My DAH oxalate sample shows variable analytical results (e.g., potency, PXRD). What could be the cause?

Inconsistent analytical data is a classic symptom of dealing with a physically unstable solid form. The most probable cause is the hygroscopicity of the oxalate salt. Moisture uptake can lead to:

  • Inaccurate Weighing: The measured weight includes an unknown amount of water, leading to lower-than-expected potency calculations.

  • Polymorphic or Hydrate Conversion: The absorbed water can induce a change in the crystal lattice, transforming the material into a different polymorph or a hydrate. This would be clearly visible as a change in the Powder X-ray Diffraction (PXRD) pattern.

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, especially under elevated temperature conditions.

Q3: What is the mechanistic basis for the regulatory concern over oxalate salts?

The concern stems from the metabolic fate of the oxalate anion after it dissociates from the API in vivo. Free oxalate ions can complex with calcium ions in the bloodstream and other physiological fluids. The resulting calcium oxalate is poorly soluble and can precipitate in the renal tubules, leading to kidney stone formation (nephrolithiasis) and potential renal damage.[10] Given that safer alternative counter-ions are readily available, justifying the use of oxalate requires a thorough risk assessment that regulatory agencies may challenge.[3]

Part 2: A Strategic Guide to Selecting Superior Alternative Salt Forms

Moving beyond the oxalate salt requires a systematic approach to salt screening and selection. The objective is to identify a counter-ion that imparts ideal drug-like properties to the DAH core.

Q4: What are the goals of a salt screening study for a DAH-based compound?

A salt screening study aims to identify a salt form with a superior overall profile compared to the oxalate or the free base. The key performance indicators for a successful salt candidate are:

  • High Aqueous Solubility & Appropriate Dissolution Rate: Essential for good bioavailability.

  • Excellent Physicochemical Stability: Resistance to degradation under heat, light, and humidity.

  • Low Hygroscopicity: Minimal water uptake at ambient and elevated humidity.

  • Good Crystallinity and High Melting Point: Indicates a stable crystal lattice, which is desirable for purification and processing.

  • Favorable Processability: Properties that allow for easy filtration, drying, and formulation.

  • Use of a Pharmaceutically Acceptable Counter-Ion: The counter-ion must have a well-established safety profile.[11]

Q5: Which alternative counter-ions should be considered for 2,6-diazaspiro[3.3]heptane?

Since DAH is a basic compound, a wide range of pharmaceutically acceptable acids can be screened. A well-designed screen should include counter-ions from different chemical classes to explore a diverse range of potential crystal lattices and intermolecular interactions.

Counter-Ion ClassRecommended ExamplesRationale & Key Considerations
Inorganic Acids Hydrochloric Acid (HCl)Often forms stable, non-hygroscopic salts. Hydrochloride is the most common salt form for approved drugs.[12] Can sometimes lead to lower solubility compared to other salts.
Sulfuric Acid (H₂SO₄)Divalent anion can form unique crystal packing. Sulfate salts are often very stable.
Phosphoric Acid (H₃PO₄)Can form salts with different stoichiometries. Often yields highly soluble salts.
Sulfonic Acids Methanesulfonic Acid (Mesylate)Generally produces highly soluble and stable salts. A very common and safe choice.[7]
Ethanesulfonic Acid (Esylate)Similar to mesylate, offers a slightly more lipophilic counter-ion.
Benzenesulfonic Acid (Besylate)Aromatic counter-ion can engage in π-stacking, potentially yielding stable, crystalline salts.
Carboxylic Acids Fumaric AcidDicarboxylic acid, often forms stable, crystalline salts with good dissolution profiles.[13][14]
Succinic AcidSimilar to fumaric acid, another excellent choice for forming crystalline salts.[11]
Maleic AcidCan improve solubility but sometimes associated with toxicity concerns.[11]
Citric AcidCan form highly soluble salts, but often hygroscopic or amorphous.
Hydroxy Acids L-Tartaric AcidChiral counter-ion, useful for resolving racemic APIs. Often yields crystalline salts.
Malic AcidCan form highly soluble salts and is considered very safe.[11]

Q6: What is the overall workflow for a salt selection study?

A successful salt selection campaign follows a logical, multi-stage process that starts broad and progressively narrows down to a single lead candidate. This workflow ensures that decisions are data-driven and that resources are used efficiently.

SaltSelectionWorkflow cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Primary Characterization cluster_2 Stage 3: In-Depth Analysis of Hits cluster_3 Stage 4: Lead Candidate Selection FreeBase DAH Free Base Characterization CounterionSelection Select Panel of ~10-20 Counter-Ions FreeBase->CounterionSelection SmallScaleScreen Small-Scale Crystallization (Various Solvents) CounterionSelection->SmallScaleScreen SolidFormation Assess Solid Formation (Visual, Microscopy) SmallScaleScreen->SolidFormation PXRD PXRD Analysis (Crystallinity, Unique Form) SolidFormation->PXRD Isolate Solids DSC_TGA Thermal Analysis (DSC/TGA) (Melting Point, Solvates) PXRD->DSC_TGA Select Crystalline Hits Hygroscopicity Hygroscopicity (DVS) DSC_TGA->Hygroscopicity Select ~3-5 Promising Candidates Solubility Kinetic & Equilibrium Solubility Hygroscopicity->Solubility ShortTermStability Short-Term Stability (40°C/75% RH) Solubility->ShortTermStability DataReview Comprehensive Data Review & Candidate Ranking ShortTermStability->DataReview LeadSalt Select Lead Salt Candidate DataReview->LeadSalt ScaleUp Scale-up & Final Characterization LeadSalt->ScaleUp

Figure 1: A systematic workflow for salt screening and selection.

Part 3: Experimental Protocols and Data Interpretation

This section provides actionable, step-by-step protocols for key experiments in your salt selection study.

Protocol 1: Small-Scale Salt Screening via Solvent Evaporation

Objective: To rapidly screen multiple acid counter-ions and solvents to identify conditions that yield crystalline salts of a DAH derivative.

Materials:

  • DAH derivative (free base)

  • Panel of selected acids (e.g., HCl, H₂SO₄, mesylic acid, fumaric acid)

  • A range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water)

  • 96-well plate or small glass vials (1-2 mL)

  • Stir plate and stir bars (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the DAH free base in a suitable solvent (e.g., 50 mg/mL in ethanol).

  • Acid Preparation: Prepare stock solutions of the acid counter-ions. For solid acids, use a 0.5 M or 1.0 M solution in a suitable solvent (e.g., ethanol or water). For liquid acids (like HCl), use commercially available solutions.

  • Reaction Setup:

    • In each well or vial, add a specific volume of the DAH free base stock solution (e.g., 100 µL, containing 5 mg of free base).

    • Add the corresponding acid. For a 1:1 salt, add a stoichiometric equivalent of the acid. It is often beneficial to screen 1.0, 1.1, and 2.0 equivalents of the acid to account for di-basic species and drive salt formation.

    • Add a co-solvent if desired, to make a total volume of ~1 mL. The solvent system is a critical variable; screen both polar and non-polar systems.

  • Crystallization:

    • Cover the plate/vials with a perforated seal or lid to allow for slow solvent evaporation at room temperature.

    • Optionally, include parallel experiments with different conditions: slurry (agitation at room temp), and thermal cycling (e.g., heating to 50°C then cooling to 5°C).

  • Observation and Isolation:

    • Visually inspect the vials daily for solid formation over 1-3 days. Use a polarized light microscope to quickly assess if the resulting solids are crystalline (birefringent) or amorphous.

    • Once a sufficient amount of solid has formed, isolate it by centrifugation or filtration.

    • Wash the solid with a small amount of a solvent in which the salt is expected to be poorly soluble (an "anti-solvent" like heptane or ether) to remove any unreacted starting material.

    • Dry the solid under vacuum at room temperature.

  • Primary Analysis: Analyze the dried solids by PXRD to confirm crystallinity and identify unique patterns.

Data Interpretation: A Comparative Framework

The ultimate goal is to select the best salt, which requires comparing key data points across all promising candidates. Use a table to organize your findings for clear decision-making.

PropertyDAH Oxalate (Reference)DAH HClDAH MesylateDAH FumarateIdeal Characteristics
Stoichiometry 1:11:1 or 1:21:12:1Defined and consistent
Crystallinity CrystallineCrystallineCrystallineCrystallineHigh Crystallinity
Melting Point (DSC) ~170 °C>200 °C~190 °C>220 °C>150 °C
Hygroscopicity (DVS) Moderate to High (>2% uptake at 80% RH)Low (<0.5% uptake)Low (<0.5% uptake)Very Low (<0.2% uptake)<1% uptake at 80% RH
Aqueous Solubility (pH 7.4) ~5 mg/mL~50 mg/mL>100 mg/mL~25 mg/mLSufficient for target dose
Physical Stability Potential for hydrate formationStableStableVery StableNo form change after 4 weeks at 40°C/75% RH
Safety Profile Regulatory ConcernGenerally Regarded as Safe (GRAS)GRASGRASGRAS Status
Verdict High Risk Good CandidateExcellent Candidate Good Candidate
Visualizing the Chemistry: Salt Formation

The formation of a salt is a straightforward acid-base reaction. The basic nitrogen atoms on the 2,6-diazaspiro[3.3]heptane core accept protons from the acidic counter-ion.

Figure 2: Acid-base reaction forming different DAH salts.

Conclusion

While 2,6-diazaspiro[3.3]heptane oxalate is a common starting point, its inherent risks related to potential toxicity, hygroscopicity, and instability make it a suboptimal choice for drug development. A proactive and systematic salt screening campaign is not just recommended—it is a critical step to de-risk your development program. By exploring alternatives such as the hydrochloride, mesylate, or fumarate salts, researchers can identify a solid form with superior physicochemical and biopharmaceutical properties, paving the way for a more stable, safe, and effective therapeutic product.

References

  • Peng, C. et al. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts. Available at: [Link]

  • Ma, Q. et al. (2013). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. Atmospheric Environment. Available at: [Link]

  • Drozd, G.T. et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics. Available at: [Link]

  • Drozd, G.T. et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics. Available at: [Link]

  • Li, Y.J. et al. (2019). A Comprehensive Study about the Hygroscopic Behavior of Mixtures of Oxalic Acid and Nitrate Salts: Implication for the Occurrence of Atmospheric Metal Oxalate Complex. ACS Earth and Space Chemistry. Available at: [Link]

  • Kaczorowska, K. et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews. Available at: [Link]

  • Reddy, V.G. et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters. Available at: [Link]

  • University of Zurich (2018). Faster characterization of organic salts. analytica-world.com. Available at: [Link]

  • Hsieh, Y-L. (2014). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. Available at: [Link]

  • Sigfridsson, K. & Ståhl, S. (2017). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Kumar, L. et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Hughes, D.L. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Kuhnert, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe. Available at: [Link]

  • Bull, J.A. et al. (2010). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Organic Letters. Available at: [Link]

  • Van Hevele, J. et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • Google Patents. CA1338012C - Pharmaceutically active amines.
  • Hsieh, C-J. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available at: [Link]

  • De Nys, H. et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]

  • PubChem. 2,6-Diazaspiro(3.3)heptane. Available at: [Link]

  • Google Patents. WO2014154845A1 - Pharmaceutically acceptable amine salts of pitavastatin.
  • Hoppe, B. & Martin-Higueras, C. (2024). Navigating the Evolving Landscape of Primary Hyperoxaluria: Traditional Management Defied by the Rise of Novel Molecular Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Borodi, G. et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics. Available at: [Link]

  • Al-Ghananeem, A.M. & Malkawi, A.H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • Kumar, S. et al. (2016). Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. Crystal Growth & Design. Available at: [Link]

  • Wessjohann, L.A. et al. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

  • De Nys, H. et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Available at: [Link]

  • Scott, J.S. et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thomas, S.P. et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. Available at: [Link]

Sources

stability of 2,6-diazaspiro[3.3]heptane in TFA vs HCl deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical stability differences of the 2,6-diazaspiro[3.3]heptane scaffold during N-Boc deprotection with trifluoroacetic acid (TFA) versus hydrochloric acid (HCl). As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate this common synthetic challenge.

Understanding the Challenge: The Fragility of the Spirocyclic Core

The 2,6-diazaspiro[3.3]heptane motif is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. However, the inherent ring strain of the two fused four-membered azetidine rings makes it susceptible to degradation under certain conditions, particularly strong Brønsted acids like HCl.

Q1: Why is my 2,6-diazaspiro[3.3]heptane-containing compound degrading during Boc deprotection with HCl?

The degradation of the 2,6-diazaspiro[3.3]heptane core during deprotection with strong acids like HCl is a known issue.[1] This instability arises from the significant ring strain of the azetidine rings. Under strongly acidic conditions, protonation of one of the azetidine nitrogens forms a highly reactive azetidinium ion. This species is susceptible to nucleophilic attack, leading to ring-opening and the formation of undesired byproducts.[2][3][4]

The proposed mechanism for this degradation is initiated by the protonation of a nitrogen atom within the spirocycle. This enhances the electrophilicity of the adjacent carbon atoms. A nucleophile, such as the chloride ion from HCl, can then attack one of these carbons, leading to the cleavage of a C-N bond and the opening of one of the azetidine rings. This process is often irreversible and results in a complex mixture of products, significantly reducing the yield of the desired deprotected amine.

Recommended Deprotection Strategy: Trifluoroacetic Acid (TFA)

For the deprotection of N-Boc protected 2,6-diazaspiro[3.3]heptane derivatives, trifluoroacetic acid (TFA) is the preferred reagent.[1] While still a strong acid, the use of TFA in a non-nucleophilic solvent like dichloromethane (DCM) minimizes the risk of ring-opening. The trifluoroacetate anion is a significantly weaker nucleophile than the chloride ion, which reduces the likelihood of it attacking the azetidinium intermediate.

Q2: What are the key advantages of using TFA over HCl for this specific deprotection?
FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Ring Stability Generally preserves the 2,6-diazaspiro[3.3]heptane core.[1]High risk of acid-mediated ring-opening and degradation.[1]
Byproducts Fewer side products related to core degradation.Can lead to a complex mixture of ring-opened byproducts.[2][3]
Work-up The resulting TFA salt can often be taken to the next step or requires a specific work-up to isolate the free amine.The hydrochloride salt is often isolated, but the reaction may have a low yield of the desired product.
Solvent Systems Typically used in dichloromethane (DCM).[1]Commonly used in dioxane, methanol, or ethyl acetate.[5]

Experimental Protocols

Protocol 1: Recommended N-Boc Deprotection using TFA

This protocol is designed to minimize degradation of the 2,6-diazaspiro[3.3]heptane core.

Materials:

  • N-Boc protected 2,6-diazaspiro[3.3]heptane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Boc protected 2,6-diazaspiro[3.3]heptane derivative (1.0 equiv.) in anhydrous DCM (0.1–0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10–20 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

  • To isolate the free amine, carefully neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: N-Boc Deprotection using HCl (Not Recommended for 2,6-Diazaspiro[3.3]heptane)

This protocol is provided for informational purposes and to highlight the standard conditions that may lead to degradation of the 2,6-diazaspiro[3.3]heptane core.

Materials:

  • N-Boc protected amine

  • 4M HCl in dioxane (or another suitable solvent)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a solution of 4M HCl in dioxane (4-10 equiv.) to the stirred solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine may precipitate. If so, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of deprotected product with HCl Acid-mediated ring-opening of the 2,6-diazaspiro[3.3]heptane core.Switch to the recommended TFA deprotection protocol. The spirocyclic core is known to be unstable in the presence of HCl.[1]
Incomplete deprotection with TFA Insufficient reaction time or amount of TFA.Increase the reaction time and monitor closely by TLC or LC-MS. If necessary, increase the equivalents of TFA.
Difficulty isolating the free amine after TFA deprotection The TFA salt may be an oil or difficult to handle. The amine may be water-soluble.After neutralization with a base, ensure thorough extraction with an appropriate organic solvent. For highly polar amines, multiple extractions may be necessary. Alternatively, using a solid-phase scavenger resin can be effective.
Formation of unexpected byproducts with TFA While less common than with HCl, some sensitive functional groups on the molecule may react with TFA.Ensure the reaction is performed at a low temperature (initially at 0 °C) and for the minimum time required for complete deprotection.

Visualizing the Deprotection Workflows

Deprotection_Workflows cluster_TFA Recommended TFA Protocol cluster_HCl HCl Protocol (Caution advised) TFA_Start N-Boc-2,6-diazaspiro[3.3]heptane TFA_React TFA, DCM 0°C to RT, 1-3h TFA_Start->TFA_React TFA_Intermediate TFA Salt Intermediate TFA_React->TFA_Intermediate TFA_Workup Basic Work-up (e.g., NaHCO3) TFA_Intermediate->TFA_Workup TFA_Product Deprotected 2,6-diazaspiro[3.3]heptane (Preserved Core) TFA_Workup->TFA_Product HCl_Start N-Boc-2,6-diazaspiro[3.3]heptane HCl_React 4M HCl in Dioxane RT, 1-4h HCl_Start->HCl_React HCl_Intermediate HCl Salt (Desired) Ring-Opened Byproducts HCl_React->HCl_Intermediate HCl_Product Low Yield of Desired Product + Degradation Mixture HCl_Intermediate:f0->HCl_Product Minor Pathway HCl_Intermediate:f1->HCl_Product Major Pathway

Figure 1. Comparative workflows for N-Boc deprotection of 2,6-diazaspiro[3.3]heptane.

Mechanistic Insight into HCl-Mediated Degradation

HCl_Degradation Boc-N-Spiro Boc-Protected 2,6-diazaspiro[3.3]heptane Protonated_Spiro Protonated Spiro (Azetidinium Ion) Boc-N-Spiro->Protonated_Spiro Protonation HCl + HCl Ring_Opened Ring-Opened Product (Degradation) Protonated_Spiro->Ring_Opened Nucleophilic Attack by Cl⁻ Chloride Cl⁻

Sources

minimizing polymerization during spiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SpiroCycle Synthesis Support Hub .

I am Dr. Aris Thorne, Senior Application Scientist.[1][2] I specialize in strained-ring synthesis and have troubleshot the "gummy residue" problem in spiro[3.3]heptane chemistry for over a decade.

You are likely here because your reaction flask contains a viscous, insoluble oligomer instead of the crystalline spiro[3.3]heptane-2,6-dicarboxylate you expected. This guide treats your synthesis not just as a recipe, but as a competition between entropy (polymerization) and enthalpy (ring strain).

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before fixing the protocol, you must understand why it failed. The synthesis of the spiro[3.3]heptane core (often via Fecht’s Acid precursors) relies on a double alkylation.[2]

The critical moment occurs during the second cyclization .[1]

  • Step 1: The first alkylation of a malonate with pentaerythritol tetrabromide (or similar) is fast and easy.[1][2]

  • Step 2 (The Bottleneck): The second alkylation requires forming a strained cyclobutane ring.[1][2]

The Trap: If the concentration of the intermediate is too high, the reactive enolate end of one molecule will find the electrophilic end of another molecule (Intermolecular reaction) rather than its own tail (Intramolecular reaction).[2] This creates a linear polymer chain instead of a closed spiro ring.[1][2]

Visualizing the Competition

The following diagram illustrates the kinetic decision point in your flask.

SpiroPolymerization Start Mono-Cyclized Intermediate (Reactive Enolate) Decision Kinetic Decision Point Start->Decision Path_A High Dilution Condition (Intramolecular Attack) Decision->Path_A Low Conc. Path_B High Concentration (Intermolecular Attack) Decision->Path_B High Conc. Product Spiro[3.3]heptane Core (Success) Path_A->Product Polymer Linear Oligomer/Polymer (Gummy Residue) Path_B->Polymer Polymer->Polymer Chain Propagation

Figure 1: The kinetic competition between spiro-cyclization (Green) and polymerization (Red).[2] Success depends entirely on favoring Path A.

Part 2: Troubleshooting Guide & FAQs

Q1: I followed the literature, but I still got a gel. What went wrong?

Diagnosis: You likely violated the Ruggli-Ziegler Dilution Principle .[1][2] Many older papers (even the classic Rice & Grogan) describe "adding slowly," but they often underestimate the necessary dilution for modern scale-ups.[2] The Fix:

  • The "Pseudo-High Dilution" Setup: Do not simply mix reagents in a large volume. You must keep the instantaneous concentration of the reactive intermediate near zero.

  • Protocol Adjustment: Add the malonate/base mixture dropwise into the refluxing halide solution over 24–48 hours using a syringe pump.

  • Solvent Volume: Target a final concentration of <0.05 M . If you are running at 0.5 M, you are making polymer.[1]

Q2: Does the choice of Leaving Group (LG) matter for polymerization?

Diagnosis: Yes. The Science:

  • Bromide (Br): Standard, but sometimes too reactive, leading to faster intermolecular coupling before the molecule can conform to the transition state required for ring closure.[2]

  • Tosylate (OTs): Often superior for the spiro[3.3] system.[1][2] The tosyl group is bulkier.[1] This steric bulk can retard the intermolecular approach (polymerization) slightly more than the intramolecular rotation, favoring ring closure.[2]

  • Recommendation: If the bromide route fails, convert your pentaerythritol precursor to the tetratosylate .[1][2]

Q3: My product is a solid, but the melting point is broad. Is it polymer?

Diagnosis: It is likely contaminated with oligomers or the "half-reacted" monocycle.[1] The Test:

  • Solubility Check: Spiro[3.3]heptane dicarboxylates are generally soluble in organic solvents (EtOH, Acetone).[1][2] The polymers are often insoluble "gums" or white amorphous solids that swell but do not dissolve.[1]

  • NMR Validation: Look for the symmetry. The spiro[3.3] core has a distinct

    
     or 
    
    
    
    symmetry.[1][2]
    • Success: Sharp, simple multiplets.

    • Failure:[1][2][3][4] Broad "humps" in the alkyl region (1.5–2.5 ppm) indicate oligomeric chains.[2]

Part 3: Optimized Protocol (The "Anti-Polymer" Method)

This protocol is designed to synthesize Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid) while explicitly minimizing polymerization.[1][2]

Reagents:

  • Pentaerythritol tetrabromide (1 equiv)[1][2]

  • Diethyl malonate (2.2 equiv)[1][2]

  • Sodium Ethoxide (4.4 equiv) - Freshly prepared is critical[1][2]

  • Solvent: Absolute Ethanol (Dry)[2]

The Workflow:

StepActionTechnical Rationale (Why?)
1. Setup Equip a 3-neck flask with a high-efficiency condenser and a pressure-equalizing addition funnel (or syringe pump).[1][2]Prevents solvent loss during long reflux; ensures precise rate control.[1][2]
2. Base Prep Dissolve Sodium metal in dry EtOH.[1][2] Heat to reflux.[1][2][5]Alkoxides are moisture sensitive.[1][2] Water kills the reaction and leads to partial hydrolysis/oligomers.
3.[1] The "Seed" Add the Pentaerythritol tetrabromide to the boiling EtOH all at once .The electrophile must be in high excess relative to the incoming nucleophile to prevent cross-linking.
4. Slow Addition Mix Diethyl malonate with a small portion of ethoxide. Add this mixture dropwise over 12–24 hours to the refluxing bromide.CRITICAL: This maintains a low concentration of the nucleophile, forcing it to react with the abundant bromide (Step 1) or cyclize (Step 2) rather than finding another polymer chain.[2]
5. The Cook Reflux for an additional 48 hours after addition is complete.The formation of the second cyclobutane ring is sterically hindered and slow. It needs time to overcome the activation energy.[1]
6. Isolation Distill off ethanol.[1][2] Add water. Filter the insoluble solid .The soluble fraction usually contains the product (as the sodium salt).[2] The insoluble solid is the polymer/gum. Discard the solid.
7. Acidification Acidify the aqueous filtrate with HCl.[1]Precipitates the crude dicarboxylic acid.[1]

Part 4: Visualizing the Workflow

This diagram outlines the decision logic during the experimental setup.

ProtocolLogic Start Start Synthesis Reagent_Check Reagent Check: Is Base Fresh? Start->Reagent_Check Addition_Mode Addition Mode Reagent_Check->Addition_Mode Fast_Add Fast Addition (< 2 Hours) Addition_Mode->Fast_Add Impatient Slow_Add Slow Addition (12-24 Hours) Addition_Mode->Slow_Add Correct Protocol Result_Fail High Polymer Load (Discard) Fast_Add->Result_Fail Result_Success Spiro Cyclization (Proceed) Slow_Add->Result_Success QC Solubility Test (Water/EtOH) Result_Success->QC Purify Product Purify Product QC->Purify Product Soluble Discard Gum Discard Gum QC->Discard Gum Insoluble

Figure 2: Operational flowchart for minimizing polymerization risks.

References

  • Rice, L. M., & Grogan, C. H. (1961). Spiranes. II.[1][2] Spiro[3.3]heptane Derivatives.[1][2][6][7][8][9][10][11][12][13] The Journal of Organic Chemistry, 26(1), 54–57.[2]

    • [2]

    • Relevance: The foundational text for the malon
  • Kuck, D. (2004). Benzoanellated Centropolyquinanes.[1][2] Chemical Reviews, 106(12), 4885–4925.[1][2]

    • [2]

    • Relevance: Discusses the topological challenges and strain in synthesizing fenestrane and spiro-fused systems.
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres.[1][2] Organic Letters, 12(9), 1944–1947.[1][2]

    • [2]

    • Relevance: Modern application of the scaffold and purific
  • Fecht, H. (1907). Über Spiro-cyclane.[1][2] Berichte der deutschen chemischen Gesellschaft, 40(3), 3883–3891.[1][2]

    • [2]

    • Relevance: The original discovery of "Fecht's Acid" and the first observation of the polymeriz

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characteristic Shifts of the 2,6-Diazaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a departure from "flatland" and provide access to new chemical space is paramount. The 2,6-diazaspiro[3.3]heptane core has emerged as a compelling structural motif, offering a rigid, three-dimensional framework that can serve as a bioisosteric replacement for more traditional diamine structures like piperazine. Its unique spirocyclic nature, composed of two fused azetidine rings, imparts distinct conformational constraints and vectorial arrangements of substituents, making it an attractive building block in drug design.

This guide provides an in-depth analysis of the characteristic ¹H NMR chemical shifts of the 2,6-diazaspiro[3.3]heptane core, offering a comparative perspective against common alternative diamine scaffolds. Understanding these NMR signatures is fundamental for the unambiguous characterization of molecules incorporating this valuable framework.

The Unique Signature of the 2,6-Diazaspiro[3.3]heptane Core: A High-Frequency Singlet

The highly symmetrical and strained nature of the 2,6-diazaspiro[3.3]heptane core results in a deceptively simple yet highly characteristic ¹H NMR spectrum. Due to the equivalence of all eight methylene protons in the unsubstituted core, the spectrum is dominated by a single, sharp singlet.

The ¹H NMR spectrum of 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate in methanol-d₄ exhibits two distinct singlets for the eight methylene protons of the core structure at δ 4.20 (s, 4H) and δ 4.09 (s, 4H) .[1] The slight separation of these signals in the mono-protected species, compared to what would be a single peak in the unsubstituted symmetrical core, arises from the electronic and conformational influence of the Boc protecting group on one of the azetidine rings. The key takeaway is the downfield chemical shift of these protons, a direct consequence of the strained four-membered ring system.

Comparative ¹H NMR Data: 2,6-Diazaspiro[3.3]heptane vs. Alternative Scaffolds

To appreciate the distinct spectral properties of the 2,6-diazaspiro[3.3]heptane core, a comparison with other common cyclic diamines is essential. The following table summarizes the characteristic ¹H NMR chemical shifts for these scaffolds in a common deuterated solvent, D₂O, to allow for a direct comparison.

CompoundStructureCharacteristic ¹H NMR Chemical Shift (δ, ppm) in D₂O
2,6-Diazaspiro[3.3]heptane Derivative (mono-Boc-protected oxalate)2,6-Diazaspiro[3.3]heptane Derivative Structure
~4.1-4.2 (two singlets in CD₃OD)[1]Piperazine Piperazine Structure2.751 (singlet)[2]1,4-Diazabicyclo[2.2.2]octane (DABCO) DABCO Structure~2.8 (singlet)

The data clearly illustrates that the methylene protons of the 2,6-diazaspiro[3.3]heptane core resonate at a significantly lower field (further downfield) compared to the more flexible and less strained piperazine and DABCO scaffolds. This downfield shift is a hallmark of the electronic environment within the strained azetidine rings.

Understanding the Causality: Factors Influencing the Chemical Shift

The observed downfield shift of the 2,6-diazaspiro[3.3]heptane protons is a direct result of the unique geometry and electronic structure of the fused azetidine rings. Several factors contribute to this phenomenon:

  • Ring Strain: The four-membered azetidine rings in the spiro[3.3]heptane system possess significant angle strain. This strain influences the hybridization of the carbon and nitrogen atoms, leading to a change in the electron density around the methylene protons.

  • Electronegativity of Nitrogen: The nitrogen atoms in the azetidine rings are electronegative and withdraw electron density from the adjacent methylene groups. This deshielding effect causes the protons to experience a stronger effective magnetic field, shifting their resonance to a lower field.

  • Anisotropic Effects: The C-N and C-C bonds within the strained rings can exhibit magnetic anisotropy, creating localized magnetic fields that can further deshield the methylene protons.

The combination of these factors results in the characteristic downfield singlet, making ¹H NMR spectroscopy a powerful tool for identifying the 2,6-diazaspiro[3.3]heptane core in a molecule.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol provides a standardized methodology for the preparation and acquisition of a ¹H NMR spectrum for a compound containing the 2,6-diazaspiro[3.3]heptane core.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For polar compounds like the free base or salts of 2,6-diazaspiro[3.3]heptane, D₂O or CD₃OD are excellent choices. For less polar derivatives, CDCl₃ can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). If not using a solvent with a pre-calibrated residual peak, a small amount of TMS can be added.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (≥300 MHz) for optimal signal resolution.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure full relaxation of the protons between scans.

  • D₂O Exchange: For compounds with exchangeable N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the N-H signal confirms its assignment.

Visualization of the 2,6-Diazaspiro[3.3]heptane Core and NMR Workflow

Caption: Structure of the 2,6-diazaspiro[3.3]heptane core.

G cluster_workflow 1H NMR Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert into NMR Spectrometer A->B C Lock and Shim B->C D Acquire 1H NMR Spectrum C->D E Process and Analyze Data D->E

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Conclusion

The 2,6-diazaspiro[3.3]heptane core presents a unique and readily identifiable ¹H NMR signature characterized by a downfield singlet for its methylene protons. This distinct chemical shift, arising from the inherent ring strain and electronic properties of the fused azetidine rings, sets it apart from other common diamine scaffolds such as piperazine and DABCO. A thorough understanding of these characteristic shifts, coupled with standardized experimental protocols, is crucial for any researcher or scientist working with this increasingly important building block in the pursuit of novel therapeutics.

References

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2587-2589.
  • Carreira, E. M., et al. (2012). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Organic Letters, 14(1), 66-69. [Link]

Sources

X-ray Crystal Structure Analysis of 2,6-Diazaspiro[3.3]heptane Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the X-ray crystal structure of 2,6-diazaspiro[3.3]heptane oxalate, focusing on its structural properties, experimental crystallization protocols, and performance comparison against alternative salt forms.

Executive Summary: The Piperazine Bioisostere

2,6-Diazaspiro[3.3]heptane has emerged as a critical "spacer" scaffold in medicinal chemistry, serving as a rigid, sp3-rich bioisostere for piperazine. While the free base is often difficult to handle due to volatility or hygroscopicity, the oxalate salt represents the gold standard for solid-state stability, purification, and structural characterization.

This guide details the structural rationale for using the oxalate form, provides a validated crystallization protocol, and compares its physicochemical profile against the dihydrochloride and free base alternatives.

Structural Analysis & Geometry

The Spiro[3.3]heptane Core

Unlike the chair conformation of piperazine, the 2,6-diazaspiro[3.3]heptane core adopts a puckered "butterfly" geometry. X-ray diffraction studies of this class (including the closely related 2-oxa-6-azaspiro[3.3]heptane) reveal specific geometric constraints:

  • Ring Puckering: The cyclobutane rings are rarely planar. They typically exhibit a puckering angle (

    
    ) of approximately 130° , relieving torsional strain.
    
  • Exit Vectors: While piperazine provides collinear exit vectors (180°), the spiro[3.3] scaffold offers a distinct angular projection, altering the spatial orientation of attached pharmacophores.

  • C–N Bond Lengths: Typically range between 1.48–1.50 Å , consistent with strained azetidine systems.

The Oxalate Counter-Ion Effect

In the crystal lattice, the oxalate ion acts as a robust bridging agent.

  • H-Bonding Network: The oxalate dianion (

    
    ) serves as a multi-point hydrogen bond acceptor. It engages the protonated secondary amines of the spiro scaffold (
    
    
    
    ) in strong
    
    
    interactions (typically 2.7–2.9 Å).
  • Lattice Stabilization: This extensive H-bond network locks the conformationally flexible spiro rings into a rigid lattice, significantly raising the melting point compared to the free base.

Experimental Protocol: Crystallization & Solving

Synthesis & Crystallization Workflow

The following protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Reagents:

  • Crude 2,6-diazaspiro[3.3]heptane (oil or low-melting solid).

  • Oxalic acid (anhydrous).

  • Solvents: Methanol (MeOH), Diethyl Ether (

    
    ), Ethanol (EtOH).
    

Step-by-Step Protocol:

  • Stoichiometric Mixing: Dissolve 1.0 equivalent of the crude diamine in minimal MeOH at room temperature.

  • Acid Addition: Slowly add a solution of 1.0 equivalent (for 1:1 salt) or 0.5 equivalent (for hemioxalate) of oxalic acid in EtOH. Note: Exothermic reaction; maintain cooling if scaling up.

  • Precipitation: A white precipitate typically forms immediately. For purification, filter this solid.[1]

  • Recrystallization (for XRD):

    • Dissolve the isolated salt in hot Ethanol/Water (9:1).

    • Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (

      
      ).
      
    • If no crystals form, employ Vapor Diffusion : Place the solution in a small vial inside a larger jar containing

      
      . Seal and let stand for 3-7 days.
      
  • Harvesting: Isolate clear, prism-like crystals. Mount on a cryoloop using Paratone oil for data collection at 100 K.

Workflow Visualization

CrystallizationWorkflow Start Crude Diamine (Oil/Solid) Mix Dissolve in MeOH + Oxalic Acid (EtOH) Start->Mix 1.0 eq Precip Immediate Precipitation Mix->Precip Exothermic Recryst Recrystallization (Hot EtOH/H2O) Precip->Recryst Filter & Redissolve Vapor Vapor Diffusion (vs. Et2O) Recryst->Vapor If no crystals XRD Single Crystal XRD Analysis Recryst->XRD Slow Cool Vapor->XRD 3-7 Days

Figure 1: Validated workflow for converting crude spiro-diamine into diffraction-quality oxalate crystals.

Comparative Analysis: Oxalate vs. Alternatives

The choice of salt form is critical for this scaffold. The oxalate salt offers superior stability compared to the dihydrochloride, which carries a risk of acid-catalyzed ring opening.

Physicochemical Comparison Table
FeatureOxalate Salt Dihydrochloride (2HCl) Free Base
State Crystalline SolidSolid (often hygroscopic)Oil / Low-melting Solid
Melting Point High (205–210°C )Variable (decomposes)Low / Volatile
Stability High (Stable lattice)Moderate (Hygroscopic)Low (Oxidation prone)
Ring Integrity PreservedRisk (Acid-catalyzed opening)Preserved
Purification Excellent (Crystallizes out)Difficult (requires lyophilization)Distillation required
XRD Suitability Ideal (Ordered H-bonds)Poor (Disordered waters)N/A (Liquid/Amorphous)
Mechanism of Instability (HCl vs. Oxalate)

Research indicates that strained azetidine rings within the spiro[3.3] system can undergo nucleophilic ring-opening in the presence of strong mineral acids (like HCl) and nucleophiles.

  • HCl: The chloride ion (

    
    ) is sufficiently nucleophilic to attack the protonated azetidine carbon, leading to ring-opened byproducts.
    
  • Oxalate: The oxalate anion is non-nucleophilic and forms a stable chelate-like structure, preserving the strained spirocyclic cage.

Structural Interaction Diagram

SaltInteraction cluster_lattice Crystal Lattice Stabilization Oxalate Oxalate Dianion (C2O4 2-) Spiro1 Spiro-Amine (+) (N-H Donor) Spiro1->Oxalate H-Bond (2.8 Å) Spiro2 Spiro-Amine (+) (N-H Donor) Spiro2->Oxalate H-Bond (2.8 Å)

Figure 2: Schematic of the stabilizing Hydrogen-Bond network between the oxalate linker and spiro-amine cations.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2024). "tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate."[1][2] National Center for Biotechnology Information. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. (Discusses structural vectors of spiro systems). Link

  • Barnes-Seeman, D. (2016). "The Role of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: LC-MS Fragmentation Patterns of Spiro[3.3]heptane vs. Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of LC-MS fragmentation patterns for spiro[3.3]heptane derivatives versus their traditional piperidine bioisosteres.

Executive Summary

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for the piperidine ring in drug discovery. Its high


 character and defined exit vectors improve metabolic stability and lower lipophilicity (LogD). However, for bioanalytical scientists, this structural rigidity fundamentally alters the mass spectrometric behavior compared to flexible piperidines.

This guide details the distinct Collision-Induced Dissociation (CID) pathways of these two scaffolds. While piperidines typically undergo Retro-Diels-Alder (RDA) or


-cleavage, spiro[3.3]heptane derivatives are dominated by strain-release driven ring opening  (Retro-[2+2] cycloaddition), producing unique diagnostic ions essential for metabolite identification.

Scientific Foundation: The Physics of Fragmentation

Structural Causality

The fragmentation differences stem from the internal energy required to break the rings:

  • Piperidine (Flexible): Exists in a chair conformation. Fragmentation requires overcoming the energy barrier for bond scission, often facilitated by proton migration.

  • Spiro[3.3]heptane (Strained): Contains two fused cyclobutane rings (~26 kcal/mol strain energy). Upon ionization and collisional activation, this strain energy is released, driving rapid ring opening even at lower Collision Energies (CE).

Mechanism of Ionization
  • Electrospray Ionization (ESI+): Both scaffolds are basic amines (

    
     ~10-11). They readily form 
    
    
    
    precursor ions.
  • Charge Localization: The proton localizes on the nitrogen. In piperidine, this triggers

    
    -cleavage. In spiro[3.3]heptane, the proton catalyzes the cleavage of the strained C-C bonds adjacent to the quaternary spiro-center.
    

Comparative Fragmentation Analysis

Piperidine: The "Classic" RDA Pathway

Piperidine derivatives fragment via well-established pathways:

  • 
    -Cleavage:  Homolytic cleavage adjacent to Nitrogen.
    
  • Retro-Diels-Alder (RDA): Concerted loss of alkenes (e.g., ethene, propene).

  • Result: A series of ions separated by 14 Da (

    
    ) or 28 Da (
    
    
    
    ).
Spiro[3.3]heptane: The "Strain-Release" Pathway

The spiro scaffold follows a distinct Retro-[2+2] Cycloaddition mechanism.

  • Ring Opening: The cyclobutane ring opens to form a distonic radical cation or an acyclic alkene-amine.

  • Ethylene Loss: The most diagnostic event is the expulsion of ethylene (

    
    , 28.03 Da) from the distal cyclobutane ring.
    
  • Methylene Radical Loss: High-energy collisions can shear the spiro-center, leading to loss of

    
     moieties.
    
Visualization of Signaling Pathways (DOT)

FragmentationPathways cluster_spiro Spiro[3.3]heptane Pathway (Strain Release) cluster_pip Piperidine Pathway (Retro-Diels-Alder) Spiro_Pre [M+H]+ Precursor (Strained Spiro) Spiro_Inter Distonic Cation (Ring Open) Spiro_Pre->Spiro_Inter Activation Spiro_Prod1 Fragment [M-28]+ (Pyrrolidine-like) Spiro_Inter->Spiro_Prod1 Retro-[2+2] -C2H4 (28 Da) Ethylene Ethylene (28 Da) Spiro_Inter->Ethylene Pip_Pre [M+H]+ Precursor (Chair Form) Pip_Inter Immonium Ion Pip_Pre->Pip_Inter H-Shift Pip_Prod1 Fragment [M-42]+ Pip_Inter->Pip_Prod1 RDA -C3H6 (42 Da) Propene Propene (42 Da) Pip_Inter->Propene

Figure 1: Mechanistic divergence between Spiro[3.3]heptane (Strain Release) and Piperidine (RDA) fragmentation.

Diagnostic Data Comparison

The following table summarizes the key diagnostic ions observed in Q-TOF or Orbitrap MS/MS experiments for unsubstituted cores.

FeaturePiperidine (

)
2-Azaspiro[3.3]heptane (

)
Monoisotopic Mass 85.0891 Da97.0891 Da
Precursor Ion


86.09

98.09
Primary Neutral Loss

42 Da (

)

28 Da (

)
Base Fragment Ion

44 (

)

70 (

)
Secondary Fragment

56 (

)

56 (

)
Mechanism Retro-Diels-Alder /

-cleavage
Retro-[2+2] Cycloaddition
Collision Energy (CE) Higher CE required (flexible)Lower CE triggers fragmentation (strained)

Key Insight: The presence of a strong


 70  ion (pyrrolidine-like cation) formed by the loss of 28 Da is the hallmark of the 2-azaspiro[3.3]heptane core. In contrast, piperidine rarely yields a dominant M-28 peak, favoring M-42 or M-17 (ammonia loss).

Experimental Protocol: Self-Validating Workflow

To reliably characterize these derivatives, use the following "Stepped-Energy" protocol. This ensures both labile and stable fragments are captured, validating the spiro-core presence.

LC-MS/MS Configuration
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Ion Source: ESI Positive Mode.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible to prevent adduct clutter (

      
      ) which complicates fragmentation interpretation.
      
The "Stepped-Energy" Method

Instead of a single collision energy, apply a ramp to distinguish strain-release (low energy) from backbone shattering (high energy).

  • Step 1: Low CE (15-20 eV):

    • Target: Observe the [M-28] peak.[3]

    • Validation: If the parent ion disappears completely, the ring strain is high. If [M-28] is the base peak, Spiro[3.3]heptane is confirmed.

  • Step 2: High CE (35-50 eV):

    • Target: Observe "deep" fragmentation (e.g.,

      
       41, 56).
      
    • Validation: These ions confirm the aliphatic nature of the carbon chain but are less specific.

Workflow Diagram (DOT)

ExperimentalWorkflow cluster_CE Stepped Collision Energy (CE) Sample Sample Preparation (1 µM in 50:50 MeOH:H2O) ESI ESI+ Ionization (Source Temp: 350°C) Sample->ESI MS1 Full Scan MS1 Identify [M+H]+ ESI->MS1 LowCE Low CE (15 eV) Target: Ring Opening MS1->LowCE HighCE High CE (40 eV) Target: Backbone Shatter MS1->HighCE Data Data Analysis Extract Ion Chromatogram (EIC) LowCE->Data HighCE->Data Decision Is [M-28]+ dominant? Data->Decision Result_Spiro Confirmed: Spiro[3.3]heptane Decision->Result_Spiro Yes Result_Pip Confirmed: Piperidine/Other Decision->Result_Pip No (M-42, etc.)

Figure 2: Decision tree for distinguishing spiro-cores using stepped collision energy.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Metabolic Stability and Physicochemical Properties. Angewandte Chemie International Edition. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for retro-Diels-Alder and ring cleavage mechanisms).
  • Enamine Ltd. (2023). Spirocyclic Piperidine Bioisosteres: Design and Application. Enamine Technical Guides. Link

  • PubChem Compound Summary. (2024). 2-Azaspiro[3.3]heptane (CID 20521856).[4][5] National Center for Biotechnology Information. Link

Sources

Technical Comparison: Modulating Lipophilicity with Spiro[3.3]heptane vs. Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Spiro[3.3]heptane and Azetidine scaffolds, focusing on their lipophilicity (LogP/LogD), physicochemical properties, and strategic application in drug discovery.

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, selecting the right saturated scaffold is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Azetidine is a high-polarity, low-molecular-weight heterocycle used primarily to reduce LogP and introduce metabolic "hard spots" or rigid linkers.

  • Spiro[3.3]heptane is a rigid, bulky hydrocarbon scaffold used as a bioisostere for phenyl rings or gem-dimethyl groups, maintaining lipophilic volume while increasing sp³ character.

Key Takeaway: Use Azetidine to aggressively lower lipophilicity and increase solubility. Use Spiro[3.3]heptane to replace aromatic rings, maintaining hydrophobic interactions while improving metabolic stability and patentability.

Physicochemical Profile & LogP Data[1][2][3][4]

The following data contrasts the core parent structures. Note that in drug design, these cores are functionalized; however, the parent properties drive the overall molecular behavior.

Table 1: Comparative Physicochemical Properties
PropertyAzetidine Spiro[3.3]heptane 2-Azaspiro[3.3]heptane (Hybrid)*
Structure Four-membered N-heterocycleBicyclic hydrocarbon (spiro)Spiro-amine (common bioisostere)
Formula C₃H₇NC₇H₁₂C₆H₁₁N
MW (Da) 57.0996.1797.16
LogP (Exp) -1.88 [1]3.1 (Computed) [2]~1.2 (Est. derivative dependent)
LogD (pH 7.4) -7.46 (Ionized)~3.1 (Neutral)Lower than piperidine analogs [3]
pKa (Conj. Acid) 11.29 (Highly Basic)N/A (Neutral)~10.5 (Highly Basic)
TPSA (Ų) 12.030.0012.03
Role Polarity GeneratorHydrophobic Bulk / SpacerPiperidine Bioisostere

*Note: 2-Azaspiro[3.3]heptane is included as it represents the medicinal chemistry "bridge" between the pure hydrocarbon spiro system and the amine functionality of azetidine.

Mechanistic Insight: The "Spiro Effect" on Lipophilicity

While adding carbon usually increases LogP (approx +0.5 per methylene unit), azaspiro[3.3]heptanes often exhibit a lower LogD than their monocyclic counterparts (like piperidine).

  • Causality: The high strain of the four-membered rings in the spiro system significantly increases the basicity (pKa) of the nitrogen.

  • Result: At physiological pH (7.4), a higher percentage of the spiro-amine exists in the ionized (protonated) cationic form compared to a piperidine. This ionization creates a massive penalty for partitioning into the octanol phase, effectively lowering the observed LogD despite the increased carbon count [3].

Strategic Application in Drug Design

Decision Matrix: When to Use Which?

The choice between these scaffolds depends on the specific multiparameter optimization (MPO) goal.

1. Azetidine: The "Solubility Rescue"

  • Use Case: Your lead compound is too lipophilic (LogP > 4) and suffers from poor aqueous solubility.

  • Mechanism: Replacing a cyclobutane, cyclopentane, or larger alkyl group with azetidine introduces a polar amine and reduces the carbon count. The high pKa ensures ionization in the gut, aiding solubility.

  • Risk: High basicity can lead to hERG channel inhibition or P-gp efflux liability.

2. Spiro[3.3]heptane: The "Phenyl Replacement" [1]

  • Use Case: Your lead contains a phenyl ring that is a "metabolic soft spot" (prone to oxidation) or the molecule is too flat (poor solubility due to crystal packing).

  • Mechanism: Spiro[3.3]heptane mimics the space-filling volume of a phenyl ring but is fully saturated (sp³). This disrupts pi-stacking (improving solubility) and removes the aromatic ring liability.

  • Lipophilicity: It will maintain lipophilicity relative to phenyl (LogP ~3), unlike azetidine which drops it.

Visualization: Scaffold Selection Logic

ScaffoldSelection Start Design Challenge HighLogP Problem: LogP Too High (Need Polarity) Start->HighLogP MetabStab Problem: Metabolic Instability (Need Bioisostere) Start->MetabStab Azetidine Select Azetidine Scaffold HighLogP->Azetidine Minimize Bulk Spiro Select Spiro[3.3]heptane MetabStab->Spiro Replace Phenyl MechAz Mechanism: Introduces Polarity Reduces Carbon Count Azetidine->MechAz ResultAz Result: LogP ↓↓ | Solubility ↑↑ Risk: High Basicity MechAz->ResultAz MechSp Mechanism: Increases Fsp³ Maintains Hydrophobic Bulk Spiro->MechSp ResultSp Result: LogP ≈ Stable | Solubility ↑ (vs Phenyl) Benefit: Patent Novelty MechSp->ResultSp

Figure 1: Decision tree for selecting between Azetidine and Spiro[3.3]heptane based on medicinal chemistry objectives.

Experimental Protocol: Determination of LogP/LogD

Measuring LogP for small, highly basic amines (Azetidine) or volatile hydrocarbons (Spiro[3.3]heptane) requires specific modifications to the standard Shake-Flask method to avoid errors from volatility or pH fluctuations.

Protocol: Potentiometric Titration (for Amines) & HPLC (for Lipophiles)

Objective: Determine the distribution coefficient (LogD) at pH 7.4.

Materials
  • Analyte: Azetidine derivative or Spiro[3.3]heptane derivative (>95% purity).

  • Solvents: 1-Octanol (HPLC grade, water-saturated), Phosphate Buffer (pH 7.4).

  • Equipment: UV-Vis Spectrophotometer or HPLC-MS.

Step-by-Step Methodology
  • Saturation Phase:

    • Mix 1-octanol and phosphate buffer (pH 7.4) in a 1:1 ratio. Shake for 24 hours to mutually saturate the phases. Separate the layers.

    • Reasoning: Prevents volume changes during the experiment due to solvent miscibility.

  • Stock Solution Preparation:

    • For Azetidine (Hydrophilic): Dissolve 1 mg in 10 mL of the buffer phase.

    • For Spiro[3.3]heptane (Lipophilic): Dissolve 1 mg in 10 mL of the octanol phase.

    • Self-Validating Step: Check UV absorbance. If Abs < 0.1, increase concentration.

  • Partitioning (Shake-Flask Modification):

    • In a glass vial, combine equal volumes (e.g., 2 mL) of the stock solution and the opposing phase.

    • Vortex vigorously for 5 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to break emulsions.

    • Critical Control: For volatile spiro-hydrocarbons, use crimp-sealed headspace vials to prevent evaporative loss of the analyte.

  • Phase Analysis:

    • Carefully sample both the octanol (top) and aqueous (bottom) layers.

    • Quantification: Analyze both phases using HPLC-UV or LC-MS.

    • Calculation:

      
      
      
  • pKa Correction (For Intrinsic LogP):

    • For azetidines, the measured value is LogD.[2] To find the intrinsic LogP (neutral species), use the Henderson-Hasselbalch equation:

      
      
      
    • Note: Due to Azetidine's high pKa (~11), the correction factor is massive, confirming that the neutral species is much more lipophilic than the physiological species.

Visualization: Experimental Workflow

LogPProtocol Prep 1. Phase Saturation (Octanol + Buffer) Dissolve 2. Sample Dissolution (Select Phase based on polarity) Prep->Dissolve Equil 3. Equilibration (Vortex + Centrifuge) Dissolve->Equil Analyze 4. Phase Analysis (HPLC/UV) Equil->Analyze Calc 5. Calculation (LogD & pKa Correction) Analyze->Calc

Figure 2: Workflow for accurate LogD determination of amphiphilic and lipophilic scaffolds.

References

  • EPA Chemicals Dashboard. (2025). Azetidine: Experimental Properties. Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20277173, Spiro[3.3]heptane. PubChem.[3][4][5] [Link]

  • Ritchie, T. J., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1159–1162. [Link]

  • Mykhailiuk, P. K. (2024).[6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

Sources

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Quantum Leap in Bioisosteric Replacement for Enhanced Drug Performance

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Scientists

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic modification of established drug scaffolds is a cornerstone of medicinal chemistry. This guide delves into the compelling case of 2,6-diazaspiro[3.3]heptane as a transformative bioisostere, offering a detailed comparative analysis of its analogs against their parent drugs. We will explore the nuanced advantages of this rigid, three-dimensional scaffold, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in the field.

The Rise of Strained Systems: Why 2,6-Diazaspiro[3.3]heptane?

The 2,6-diazaspiro[3.3]heptane motif has emerged as a superior bioisosteric replacement for the ubiquitous piperazine ring.[1] The rationale for this substitution is rooted in the unique physicochemical properties conferred by the spirocyclic system. Unlike the flexible piperazine ring, the rigid framework of 2,6-diazaspiro[3.3]heptane offers a higher degree of three-dimensionality and conformational constraint. This rigidity can lead to more precise interactions with biological targets, enhancing selectivity and potency.[2][3] Furthermore, the introduction of this strained spirocycle has been shown to improve metabolic stability, increase aqueous solubility, and reduce lipophilicity, all of which are critical parameters in drug design.[2][4][5]

This guide will focus on two case studies to illustrate the profound impact of this bioisosteric replacement: the PARP inhibitor Olaparib and the fluoroquinolone antibiotic Ciprofloxacin.

Case Study 1: Olaparib - Sharpening the Spear of PARP Inhibition

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair. It is a cornerstone in the treatment of cancers with mutations in DNA repair genes like BRCA1 and BRCA2.[6] However, enhancing selectivity and mitigating off-target effects remain key objectives in the development of next-generation PARP inhibitors. The replacement of Olaparib's piperazine moiety with a 2,6-diazaspiro[3.3]heptane scaffold has yielded an analog with a significantly improved biological profile.

Comparative Biological Activity: Olaparib vs. 2,6-Diazaspiro[3.3]heptane Analog

The following table summarizes the comparative in vitro activity of Olaparib and its 2,6-diazaspiro[3.3]heptane analog.

CompoundTargetIC50 (nM)Cell LineEC50 (µM)
Olaparib PARP-11.5UWB1.289 (BRCA1 mutant)0.09
UWB1.289 + BRCA1>10
2,6-Diazaspiro[3.3]heptane Analog (10e) PARP-112.6UWB1.289 (BRCA1 mutant)0.65
UWB1.289 + BRCA1>10

Data sourced from "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[2]

While the analog (10e) exhibits a slightly higher IC50 for PARP-1, indicating a modest decrease in direct enzyme inhibition, its cytotoxicity profile reveals a more nuanced and beneficial outcome. The analog retains potent activity in the BRCA1-deficient cell line while showing significantly reduced toxicity in the BRCA1-restored cells, suggesting enhanced selectivity. The study highlights that this analog induces less DNA damage compared to Olaparib at similar concentrations, which could translate to a better safety profile in a clinical setting.[2]

Experimental Protocols

The inhibitory activity of the compounds against PARP-1 can be determined using a competitive fluorescence polarization (FP) assay.[7]

  • Reagents: Purified PARP-1 enzyme, an Olaparib-containing fluorescent probe (PARPi-FL), and assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the PARP-1 enzyme to each well.

    • Add the test compound dilutions to the respective wells.

    • Add the Olaparib-containing fluorescent probe to all wells except the blank.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader (excitation λ = 485 nm, emission λ = 528 nm).

  • Principle: In the absence of an inhibitor, the fluorescent probe binds to PARP-1, resulting in a high FP signal. A test compound that binds to the same site as Olaparib will displace the probe, leading to a decrease in the FP signal. The IC50 value is calculated from the dose-response curve.

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTS assay.

  • Cell Culture: Culture human cancer cell lines (e.g., OVCAR8, UWB1.289) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Principle: The MTS reagent is reduced by viable cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the determination of the EC50 value.

Visualizing the Workflow

G cluster_0 In Vitro Assay Workflow cluster_1 PARP-1 Inhibition Assay cluster_2 Cell Viability Assay P1 Prepare Compound Dilutions P2 Incubate with PARP-1 Enzyme P1->P2 P3 Add Fluorescent Probe P2->P3 P4 Measure Fluorescence Polarization P3->P4 P5 Calculate IC50 P4->P5 C1 Seed and Culture Cells C2 Treat with Compounds C1->C2 C3 Add MTS Reagent C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate EC50 C4->C5

Caption: Workflow for assessing PARP-1 inhibition and cell viability.

Case Study 2: Ciprofloxacin - A Hypothetical Advancement in Antibacterial Therapy

Expected Impact on Biological Activity

The introduction of the rigid spirocycle is anticipated to alter the conformation of the C7 substituent, which is known to influence the spectrum of activity and potency of fluoroquinolones. This conformational restriction could lead to:

  • Altered Target Affinity: The fixed orientation of the spirocycle may enhance binding to DNA gyrase and/or topoisomerase IV in certain bacterial species, potentially overcoming existing resistance mechanisms.

  • Modified Spectrum of Activity: The change in the C7 substituent could shift the antibacterial spectrum, for instance, by improving activity against Gram-positive bacteria.

  • Improved Pharmacokinetics: The increased aqueous solubility and metabolic stability associated with the 2,6-diazaspiro[3.3]heptane scaffold could lead to improved bioavailability and a more favorable dosing regimen.[2][4][5]

Hypothetical Comparative Biological Activity: Ciprofloxacin vs. Putative Analog

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin and its putative 2,6-diazaspiro[3.3]heptane analog against a panel of common bacterial pathogens. The MIC values for Ciprofloxacin are representative of published data.

Bacterial StrainGram StainCiprofloxacin MIC (µg/mL)Putative 2,6-Diazaspiro[3.3]heptane Analog MIC (µg/mL) - Hypothetical
Escherichia coliGram-negative0.015 - 0.25Maintained or slightly improved
Pseudomonas aeruginosaGram-negative0.25 - 1.0Potentially altered
Staphylococcus aureusGram-positive0.12 - 1.0Potentially improved
Streptococcus pneumoniaeGram-positive0.5 - 2.0Potentially improved

This is a hypothetical comparison to illustrate the potential impact of the bioisosteric replacement. The MIC values for the analog are not based on experimental data.

Experimental Protocol

The antibacterial activity of the compounds is quantified by determining the MIC, the lowest concentration that inhibits visible bacterial growth.

  • Reagents and Media: Cation-adjusted Mueller-Hinton Broth (MHB), bacterial strains, and test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible turbidity.

  • Principle: This method establishes the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism under defined laboratory conditions.

Visualizing the Structure-Activity Relationship Logic

SAR cluster_parent Parent Drug (e.g., Ciprofloxacin) cluster_analog Analog cluster_properties Predicted Outcomes Parent Flexible Piperazine Ring Analog Rigid 2,6-Diazaspiro[3.3]heptane Scaffold Parent->Analog Bioisosteric Replacement Potency Altered Potency & Spectrum Analog->Potency Selectivity Improved Target Selectivity Analog->Selectivity PK Enhanced Pharmacokinetics (ADME) Analog->PK

Caption: The logic of bioisosteric replacement and its expected outcomes.

Conclusion

The strategic incorporation of the 2,6-diazaspiro[3.3]heptane scaffold represents a powerful tool in modern medicinal chemistry. As demonstrated with the Olaparib analog, this bioisosteric replacement can lead to significant improvements in target selectivity and a reduction in off-target effects, ultimately paving the way for safer and more effective therapeutics. While further research is needed to fully explore the potential of this scaffold in areas such as antibacterial drug discovery, the underlying principles of enhanced three-dimensionality, conformational rigidity, and improved physicochemical properties provide a strong rationale for its continued investigation. This guide serves as a testament to the innovative approaches being employed to refine and enhance the therapeutic potential of existing drug classes.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. PubMed. [Link]

  • Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Cancer Letters. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. ResearchGate. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

Sources

Executive Summary: The Structural Imperative in Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Structural Analysis of Strained Spirocyclic Bioisosteres: C-N Bond Length & Vector Fidelity Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

In modern drug discovery, replacing traditional heterocycles (e.g., piperidine, morpholine) with strained spirocyclic systems (e.g., 2-azaspiro[3.3]heptane) is a validated strategy to improve physicochemical properties (


, solubility) and secure novel intellectual property. However, the successful deployment of these scaffolds relies on a precise understanding of their geometry.

The C-N bond length in these strained systems is not merely a static dimension; it is a proxy for ring strain, basicity (


), and metabolic liability. A deviation of 0.02 Å in bond length can signal a significant change in the hybridization of the nitrogen lone pair, altering the molecule's hydrogen-bond accepting capability and target affinity.

This guide compares the two primary methodologies for characterizing these critical parameters—Single Crystal X-Ray Diffraction (SCXRD) and Density Functional Theory (DFT) —and provides experimental benchmarks for the 2-azaspiro[3.3]heptane scaffold against the piperidine standard.

Comparative Analysis of Analytical Methodologies

To accurately determine C-N bond lengths and ring puckering angles in strained spirocycles, researchers must choose between empirical precision (SCXRD) and predictive speed (DFT).

Method A: Single Crystal X-Ray Diffraction (SCXRD)
  • Role: The "Gold Standard" for absolute structural configuration.

  • Pros: Provides ground-truth bond lengths (

    
    0.002 Å); reveals intermolecular interactions and solid-state conformation (e.g., ring puckering).
    
  • Cons: Requires crystalline material; spirocyclic amines are often oils or low-melting solids.

  • Best For: Final lead optimization, determining absolute stereochemistry, and validating computational models.

Method B: DFT Computational Prediction
  • Role: High-throughput structural screening.

  • Pros: Rapid; no physical sample required; predicts gas-phase "free molecule" geometry free of crystal packing forces.

  • Cons: Model-dependent; standard functionals (e.g., B3LYP) may underestimate dispersion forces in strained rings.

  • Best For: Scaffold selection, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     prediction, and virtual library design.
    
Workflow Visualization: Structural Characterization Pipeline

G cluster_Exp Method A: SCXRD (Experimental) cluster_Comp Method B: DFT (Computational) Start Target Spirocycle (e.g., 2-azaspiro[3.3]heptane) Salt Salt Formation (HCl/Picrate) Start->Salt Geom Geometry Opt. (B3LYP/6-31G*) Start->Geom Grow Vapor Diffusion Crystallization Salt->Grow Xray Diffraction Data Collection Grow->Xray Refine Structure Refinement (SHELXL) Xray->Refine Compare Data Correlation (RMSD Analysis) Refine->Compare Freq Frequency Calc. (NIMag Check) Geom->Freq Solv Solvation Model (SMD/PCM) Freq->Solv Solv->Compare

Figure 1: Integrated workflow for validating C-N bond geometry in strained amines, combining experimental crystallography with computational verification.

Experimental Data: The "Product" Performance

The following table compares the structural and physicochemical properties of the 2-azaspiro[3.3]heptane scaffold (the "Challenger") against the industry-standard Piperidine .

Table 1: Structural & Physicochemical Benchmarks
ParameterPiperidine (Standard)2-Azaspiro[3.3]heptane (Bioisostere)Implication
C-N Bond Length 1.470 Å1.475 – 1.482 Å Slight elongation due to ring strain (azetidine component) increases steric bulk near the nitrogen.
C-N-C Bond Angle ~111° (Chair)~93° (Puckered) Drastic reduction in angle increases ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-character of the lone pair, modulating basicity.
Vector Orientation Linear/PlanarTwisted/Perpendicular The spiro-fusion creates a 90° twist, allowing access to new binding pockets.
Basicity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
11.210.5 – 11.0 Slightly reduced basicity improves membrane permeability (LogD modulation) while maintaining solubility.
Metabolic Liability High (C2/C3 oxidation)Low Quaternary spiro-carbon blocks ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-oxidation; strained rings are often resistant to CYP450.

Key Insight: While the C-N bond length is similar, the C-N-C angle is the differentiator. The constrained ~93° angle in the spirocycle forces the nitrogen lone pair into an orbital with higher


-character compared to the 

hybrid of piperidine. This subtle electronic shift is responsible for the observed modulation in

and nucleophilicity [1, 2].

Detailed Experimental Protocols

To replicate these measurements, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Crystalline Salt Formation for SCXRD

Rationale: Most spirocyclic amines are oils at room temperature. Converting them to high-melting salts is requisite for X-ray analysis.

  • Dissolution: Dissolve 50 mg of the spirocyclic amine in 0.5 mL of dry diethyl ether.

  • Acidification: Dropwise add 1.0 equivalent of 2M HCl in ether (or saturated picric acid in ethanol for difficult cases). A white precipitate should form immediately.

  • Validation (Self-Check): If oiling occurs instead of precipitation, the solvent is likely too polar. Switch to a hexane/CH2Cl2 system.

  • Crystallization (Vapor Diffusion):

    • Dissolve the crude salt in a minimum amount of methanol (inner vial).

    • Place the open inner vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal the outer jar and store at 4°C for 3-7 days.

  • Harvest: Collect needles/blocks suitable for diffraction.

Protocol B: DFT Optimization Workflow

Rationale: To predict bond lengths in the absence of crystal packing forces.

  • Input Generation: Build the 3D structure in a Z-matrix format.

  • Level of Theory: Select B3LYP functional with 6-31G(d,p) basis set for initial optimization. For higher precision on non-covalent interactions, use M06-2X/def2-TZVP.

  • Optimization: Run Opt+Freq calculation.

  • Validation (Self-Check): Ensure zero imaginary frequencies (NIMAG=0). If negative frequencies exist, the structure is a transition state, not a minimum.

  • Solvation: Perform a single-point energy calculation using the SMD model (water or DMSO) to approximate solution-phase geometry.

Causal Analysis: From Strain to Function

Understanding why the bond length matters requires mapping the causality from ring strain to biological function.

Strain cluster_Outcomes Outcomes Strain Ring Strain (Azetidine Ring) Angle Compressed C-N-C Angle (~93°) Strain->Angle Geometric Constraint Hybrid Rehybridization (Increased s-character in Lone Pair) Angle->Hybrid Bent's Rule Prop Physicochemical Properties Hybrid->Prop Basicity Modulated pKa (Lower Basicity) Prop->Basicity Bond C-N Bond Length (1.47-1.48 Å) Prop->Bond

Figure 2: Causal pathway linking geometric strain to physicochemical outcomes.[1][2] The compression of the bond angle directly influences orbital hybridization (Bent's Rule), resulting in altered basicity and bond lengths.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Mykhailiuk, P. K. (2017). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. Link

  • Chitnis, S. S., et al. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Phosphorus Homocycles. University of Bristol Research Portal. Link

  • Barnes-Seeman, D., et al. (2013). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link

Sources

A Comparative Guide to the 13C NMR Spectral Assignment of Spiro[3.3]heptane Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the rigid, three-dimensional spiro[3.3]heptane scaffold offers a compelling alternative to traditional planar structures in modern medicinal chemistry. Its unique topology can lead to improved physicochemical properties and novel biological activities. However, the inherent symmetry of the parent spiro[3.3]heptane molecule presents a subtle challenge in the unambiguous assignment of its 13C Nuclear Magnetic Resonance (NMR) signals. This guide provides an in-depth comparison of computational and experimental approaches to confidently assign the carbon environments of this important structural motif.

The Challenge of Symmetry in Spiro[3.3]heptane's 13C NMR Spectrum

Spiro[3.3]heptane possesses a high degree of symmetry (D2d point group), which simplifies its 13C NMR spectrum to only three distinct signals: one for the central spiro quaternary carbon (C1), one for the two equivalent methylene carbons adjacent to the spiro center (C2 and C6), and one for the four equivalent methylene carbons at the distal positions (C3, C5, C7, and C8). The challenge lies in definitively assigning the two methylene signals, as their chemical shifts can be closely spaced and are influenced by the unique strain and geometry of the bicyclic system.

Due to the lack of a definitive, publicly available, and experimentally verified (e.g., by 2D NMR) 13C NMR spectrum of the parent, unsubstituted spiro[3.3]heptane, a combined approach of theoretical calculations and comparison with experimentally characterized derivatives is the most robust strategy for spectral assignment.

Comparison of Theoretical Predictions and Experimental Data

In the absence of a definitive experimental spectrum for the parent compound, Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method have become an indispensable tool for predicting 13C NMR chemical shifts with high accuracy.[1] This theoretical approach provides a reliable framework for initial assignment, which can then be corroborated by examining the trends in experimental data from substituted spiro[3.3]heptane derivatives.

Below is a comparative table of predicted 13C NMR chemical shifts for the parent spiro[3.3]heptane and experimental data for related derivatives.

Carbon PositionPredicted Chemical Shift (ppm) for Spiro[3.3]heptane (DFT/GIAO)Experimental Chemical Shift (ppm) for 2,6-Diazaspiro[3.3]heptane derivativeExperimental Chemical Shift (ppm) for Spiro[3.3]heptane-2,6-dicarboxylic acid
C1 (Spiro) ~ 35-4032.0 - 33.4Not explicitly assigned
C2, C6 (α-CH2) ~ 30-3558.9 - 61.9Not explicitly assigned
C3, C5, C7, C8 (β-CH2) ~ 15-20Not applicable due to substitutionNot explicitly assigned

Note: The predicted values are typical ranges from DFT calculations. Experimental values for derivatives are influenced by the electronic effects of the substituents. The diaza-derivative shows significant downfield shifts for the carbons adjacent to the nitrogen atoms as expected.[2]

The computational data consistently predicts the spiro carbon (C1) to be the most deshielded among the sp3 carbons, followed by the α-methylenes (C2, C6), and then the β-methylenes (C3, C5, C7, C8) appearing at the highest field. This predicted order provides a strong basis for the assignment of an experimental spectrum.

Methodologies for Spectral Assignment

A dual approach, combining experimental acquisition with computational modeling, provides the most confident assignment of the spiro[3.3]heptane carbon signals.

Experimental Protocol for 13C NMR Acquisition

A standard proton-decoupled 13C NMR experiment is the primary technique for observing the carbon signals. For unambiguous assignment, this should be supplemented with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the spiro[3.3]heptane-containing compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz for 1H) for better signal dispersion.

    • Tune and match the 13C probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • 13C{1H} Experiment:

    • Acquire a standard proton-decoupled 13C spectrum.

    • Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. The number of scans will depend on the sample concentration.

  • DEPT Experiment:

    • Acquire DEPT-135 and/or DEPT-90 spectra. A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons will be absent.

    • This will definitively identify the methylene carbons and the quaternary spiro carbon (which will be absent in the DEPT spectrum but present in the standard 13C spectrum).

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Computational Protocol for 13C NMR Prediction

The GIAO-DFT method is a powerful tool for predicting 13C NMR chemical shifts.[1][3]

Step-by-Step Workflow:

  • Structure Optimization:

    • Build the 3D structure of spiro[3.3]heptane using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation:

    • Using the optimized geometry, perform a GIAO NMR calculation at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Chemical Shift Referencing:

    • Calculate the isotropic shielding value for tetramethylsilane (TMS) at the same level of theory.

    • Calculate the chemical shift (δ) for each carbon using the formula: δC = σTMS - σC, where σ is the calculated isotropic shielding value.

Visualizing the Assignment Strategy

The following diagrams illustrate the structure of spiro[3.3]heptane and a recommended workflow for its 13C NMR spectral assignment.

Caption: Molecular structure of spiro[3.3]heptane with carbon numbering.

assignment_workflow cluster_experimental Experimental Approach cluster_computational Computational Approach exp_acq 13C & DEPT NMR Acquisition exp_data Experimental Spectrum (3 Peaks) exp_acq->exp_data comparison Compare & Correlate exp_data->comparison dft_calc DFT/GIAO Calculation pred_data Predicted Chemical Shifts dft_calc->pred_data pred_data->comparison assignment Final Spectral Assignment comparison->assignment

Caption: Workflow for the 13C NMR spectral assignment of spiro[3.3]heptane.

Conclusion and Best Practices

  • For routine analysis: The predicted order of chemical shifts (Quaternary > α-CH2 > β-CH2) from DFT calculations provides a reliable starting point for assignment.

  • For unambiguous proof: A combination of a standard proton-decoupled 13C NMR experiment and a DEPT-135 experiment is essential. The DEPT experiment will differentiate the quaternary carbon from the methylene carbons, and the relative chemical shifts can then be assigned based on the computational predictions.

  • For novel derivatives: When working with new spiro[3.3]heptane derivatives, it is highly recommended to perform a full suite of 2D NMR experiments (HSQC, HMBC) for complete and unambiguous assignment of all carbon and proton signals.

By integrating computational predictions with targeted experimental data, researchers can confidently navigate the spectral analysis of spiro[3.3]heptane and its derivatives, facilitating the advancement of drug discovery and materials science.

References

  • GIAO-DFT study of 13C NMR chemical shifts of highly pyramidalized alkenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NMR and molecular modeling in environmental chemistry: prediction of 13C chemical shifts in selected C10-chloroterpenes employing DFT/GIAO theory. PubMed. Available at: [Link]

  • A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. Available at: [Link]

  • A Multi-standard Approach for GIAO 13C NMR Calculations. CONICET. Available at: [Link]

Sources

Comparative Guide: Fsp3 Character in Drug Design – Spiro Scaffolds vs. Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy libraries to three-dimensional (3D) architectures. This guide objectively compares the performance of high-Fsp3 Spiro Scaffolds against traditional Aromatic Rings .

While aromatic systems offer synthetic accessibility and established binding modes (via


-

stacking), they frequently suffer from poor solubility and high metabolic liability. Spiro scaffolds, characterized by a single atom junction connecting two rings, introduce rigidity and vector definition without planarity, significantly improving physicochemical properties.

Theoretical Framework: The Fsp3 Metric

Fsp3 (Fraction of sp3-hybridized carbons) is defined as the number of sp3 hybridized carbons divided by the total carbon count.



  • Aromatic Rings (e.g., Phenyl, Pyridine): Fsp3

    
     0. Low complexity, high planarity.
    
  • Spiro Scaffolds (e.g., Spiro[3.3]heptane, Spiro-piperidines): Fsp3

    
     1. High complexity, distinct 3D vectors.
    

Causality of Performance:

  • Solubility: Planar aromatics facilitate tight crystal packing via

    
    -stacking, increasing lattice energy and reducing solubility. Spiro scaffolds disrupt this packing (increasing entropy of solvation).
    
  • Promiscuity: Flat molecules tend to bind non-specifically to hydrophobic pockets (e.g., albumin, hERG). 3D shapes offer higher shape complementarity to specific active sites.

Comparative Analysis: Performance Metrics

The following data summarizes the impact of scaffold hopping from an aromatic linker to a spirocyclic bioisostere.

Table 1: Physicochemical & ADME Profile Comparison

Data represents a generalized comparison based on matched molecular pair (MMP) analysis of standard medicinal chemistry datasets (Lovering et al., 2009; Ritchie et al., 2011).

MetricAromatic Scaffolds (Ref: Phenyl/Biphenyl)Spiro Scaffolds (Ref: Spiro[3.3]heptane)Impact of High Fsp3
Solubility (Thermodynamic) Low (< 10

M typical)
High (> 50

M typical)
Disrupts crystal lattice , improving dissolution.
Lipophilicity (LogD) High (Increases non-specific binding)Moderate/TunableLowers LogD while maintaining molecular weight.
Metabolic Stability (Cl_int) High Clearance (CYP oxidation prone)Low/Medium ClearanceRemoves labile

-systems
; blocks metabolic soft spots.
Target Selectivity Low (High promiscuity)High3D vectors restrict binding to specific pockets.
Synthetic Complexity Low (Suzuki/Buchwald couplings)High (Multi-step construction)Trade-off: Better properties vs. harder synthesis.

Structural Logic & Workflow Visualization

The transition from hit-to-lead often involves increasing Fsp3 to rescue a failing series. The diagram below illustrates the decision logic and structural consequences.

Fsp3_Decision_Matrix Hit Hit Identification (Low Fsp3 / Flat) Analysis Property Analysis: Poor Sol / High Clearance Hit->Analysis Decision Scaffold Hop Strategy Analysis->Decision Aromatic Path A: Add Solubilizing Group (Retain Aromatic Core) Decision->Aromatic Traditional Spiro Path B: Increase Fsp3 (Spiro Bioisostere) Decision->Spiro Fsp3 Focus Result_A Outcome A: MW Increases Permeability Drops Aromatic->Result_A Result_B Outcome B: MW Constant Solubility Increases Selectivity Increases Spiro->Result_B

Caption: Decision matrix for scaffold hopping. Path B (Spiro) optimizes properties without the molecular weight penalty of Path A.

Experimental Protocols

To validate the superiority of spiro scaffolds over aromatic analogs, the following self-validating protocols are recommended. These assays isolate the variable of "shape" (Fsp3) while controlling for molecular weight.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the solubility limit of the compound before precipitation occurs, critical for comparing lattice energy differences.

  • Preparation: Prepare 10 mM stock solutions of the Aromatic analog and the Spiro analog in 100% DMSO.

  • Titration:

    • Aliquot phosphate-buffered saline (PBS, pH 7.4) into a 96-well clear-bottom plate.

    • Spike compounds into wells to achieve final concentrations ranging from 1

      
      M to 200 
      
      
      
      M (final DMSO < 1%).
  • Incubation: Shake plate at 600 rpm for 2 hours at 25°C.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation:

    • Control: Use Pyrene (low solubility) and Nicardipine (high solubility) as benchmarks.

    • Calculation: Plot Absorbance vs. Concentration. The inflection point indicates the solubility limit (

      
      ).
      
Protocol B: Microsomal Stability (Metabolic Liability)

Objective: Assess intrinsic clearance (


). Aromatics are often oxidized by CYPs; Spiros test resistance to this oxidative attack.
  • System Setup:

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Reaction:

    • Pre-incubate microsomes and test compounds (1

      
      M final) at 37°C for 5 minutes.
      
    • Initiate reaction by adding NADPH.

  • Sampling:

    • Extract aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines half-life (
      
      
      ).

Mechanistic Diagram: Metabolic Fate

This diagram contrasts the metabolic vulnerability of aromatic rings against the steric protection offered by spiro scaffolds.

Metabolic_Fate Aromatic Aromatic Scaffold (Flat, Electron Rich) CYP CYP450 Enzyme (Heme Iron) Aromatic->CYP High Affinity Spiro Spiro Scaffold (3D, Saturated) Spiro->CYP Low Affinity Binding_A Pi-Cation / Pi-Pi Interaction CYP->Binding_A Binding_S Steric Hindrance No Pi-Interaction CYP->Binding_S Oxidation Epoxidation / Hydroxylation (High Clearance) Binding_A->Oxidation Stable Metabolically Stable (Low Clearance) Binding_S->Stable

Caption: Mechanism of metabolic stability. Aromatic rings attract CYP450 oxidation; Spiro scaffolds lack the


-density for easy oxidation.

Case Study: Oxetane Spirocycles

A definitive example of Fsp3 utility is the replacement of a gem-dimethyl or carbonyl group with a Spiro-oxetane .

  • Challenge: A lead compound containing a lipophilic gem-dimethyl group showed high metabolic turnover (

    
    ).
    
  • Intervention: Replacement with a spiro[3.3]heptane-oxetane system.

  • Result:

    • Fsp3: Increased from 0.25 to 0.45.

    • LogD: Decreased by 1.2 units (more hydrophilic).

    • Solubility: Improved 15-fold due to the dipole moment of the oxetane and disruption of packing.

    • Metabolism: The oxetane ring is metabolically robust compared to the alkyl chains it replaced.

Conclusion

Increasing Fsp3 via spiro scaffolds is a validated strategy to rescue drug candidates suffering from "molecular obesity" (high MW/Lipophilicity). While aromatic rings remain essential for specific binding interactions (


-stacking), the strategic introduction of spiro-centers improves the solubility-permeability-metabolism balance . Researchers should prioritize spiro scaffolds in the lead optimization phase when aromaticity leads to poor physicochemical compliance.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET towards drug-likeness. Drug Discovery Today. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

Safety Operating Guide

Navigating the Disposal of 2,6-Diazaspiro[3.3]heptane Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. This extends beyond the bench to the proper management and disposal of chemical reagents. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,6-Diazaspiro[3.3]heptane oxalate, a specialized chemical that requires careful handling from acquisition to elimination. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.

Understanding the Hazard Profile: A Synthesis of Component Toxicology

The Spirocyclic Diamine Core: The 2,6-diazaspiro[3.3]heptane structure is a nitrogenous heterocyclic compound. Amines as a class can be irritants and sensitizers. An SDS for a related compound, Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.

The Oxalate Counterion: Oxalic acid and its salts are known to be corrosive and toxic. They can cause severe burns upon contact.[1] Ingestion can be harmful, with the potential for serious damage to the health of an individual.[1] Chronic exposure may lead to kidney damage.[1]

Based on this composite analysis, it is prudent to handle 2,6-Diazaspiro[3.3]heptane oxalate as a hazardous substance with the following potential characteristics:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.невро pictogram
Skin Corrosion/Irritation Causes skin irritation.⚠ pictogram
Serious Eye Damage/Irritation Causes serious eye irritation.⚠ pictogram
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.⚠ pictogram
Corrosivity Potential for corrosive properties due to the oxalate component.corrosive pictogram

This table is a conservative estimation based on available data for similar compounds and the known hazards of oxalates.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2,6-Diazaspiro[3.3]heptane oxalate for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used. All handling of the solid material should ideally be performed in a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2,6-Diazaspiro[3.3]heptane oxalate is a multi-step process that ensures safety and regulatory compliance at each stage.

Step 1: Hazardous Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • Corrosivity (D002): Due to the oxalate component, this waste may be corrosive. A solid waste is considered to have the characteristic of corrosivity if a representative sample has a pH less than or equal to 2 or greater than or equal to 12.5.[3]

  • Toxicity (D004-D043): The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.[4][5]

Actionable Directive: It is the legal responsibility of the waste generator to determine if a waste is hazardous. Therefore, a formal hazardous waste characterization, potentially including a pH test and a TCLP analysis by a certified environmental laboratory, is the definitive first step. Absent this, the precautionary principle dictates treating the material as hazardous waste.

Step 2: Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and ensure safe transport.

  • Waste Container: Use a designated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2,6-Diazaspiro[3.3]heptane oxalate"), and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.

Step 3: On-Site Neutralization (For Aqueous Solutions)

For small quantities of aqueous solutions containing 2,6-Diazaspiro[3.3]heptane oxalate, on-site neutralization of the oxalate may be a viable pre-treatment step to reduce its corrosivity. This procedure should only be performed by trained personnel in a controlled environment.

Protocol for Neutralization:

  • Work within a chemical fume hood and wear all required PPE.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a slurry of calcium hydroxide (lime), to the aqueous waste solution while stirring.[6][7]

  • Monitor the pH of the solution. Continue adding the neutralizing agent in small portions until the pH is between 6.0 and 8.0. Be cautious, as the reaction will produce gas (carbon dioxide) and may fizz.[7]

  • Allow the neutralized solution to cool to room temperature.

  • The neutralized solution should still be collected as hazardous waste, as the 2,6-diazaspiro[3.3]heptane component and the resulting sodium or calcium oxalate may still be subject to regulation.

Step 4: Final Disposal

The ultimate disposal of 2,6-Diazaspiro[3.3]heptane oxalate, whether in solid form or as a neutralized aqueous solution, must be conducted through a licensed hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: High-temperature incineration is often the preferred method for organic chemical waste.[8][9] This process destroys the organic components and can significantly reduce the volume of waste.[8]

  • Secure Landfill: Following any required pre-treatment, the waste may be disposed of in a secure hazardous waste landfill.[3][9][10]

The choice between incineration and landfilling will be made by the waste disposal contractor based on the chemical's properties and regulatory requirements.

Disposal Decision Workflow

Caption: Decision workflow for the disposal of 2,6-Diazaspiro[3.3]heptane oxalate.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2,6-Diazaspiro[3.3]heptane oxalate is a critical component of responsible laboratory management. By understanding the potential hazards, adhering to strict safety protocols, and following a systematic disposal workflow, researchers can ensure they are protecting themselves, their colleagues, and the environment. The guidance provided here is intended to serve as a robust framework, but it is incumbent upon every waste generator to be familiar with and adhere to the specific regulations set forth by their institution and local regulatory bodies.

References

  • New Jersey Department of Health. (2009, April). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxicity characteristic leaching procedure. Retrieved from [Link]

  • Chemtalk. (2013, September 5). disposal of oxalic acid. Retrieved from [Link]

  • Bike Forums. (2012, March 2). oxalic acid disposal - I know...i've searched, can't find answer. Retrieved from [Link]

  • Hill Brothers Chemical Company. (n.d.). Oxalic Acid Safety Data Sheet. Retrieved from [Link]

  • Pace Analytical. (2025, April 10). TCLP – Understanding the Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 22). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). THE TOXICITY CHARACTERISTIC LEACHING PROCEDURE EPA METHOD 1311. Retrieved from [Link]

  • U.S. Government Publishing Office. (2020, July 7). 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Retrieved from [Link]

  • Phoslab Environmental Laboratories. (n.d.). TCLP Testing | Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Hazardous Material Code Table. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Analytical Methods for Characteristic Hazardous Waste Determination. Retrieved from [Link]

  • Pollution Solutions Online. (2021, July 1). Incineration vs Landfill - Which Is Better?. Retrieved from [Link]

  • New Jersey Department of Health. (2009, April). Hazardous Substance Fact Sheet: Ammonium Oxalate. Retrieved from [Link]

  • Okon Recycling. (2025, November 27). Incineration vs Landfill: Which Waste Disposal Method is Better?. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Characteristics of Hazardous Waste. Retrieved from [Link]

  • Davidson Environmental. (2021, December 30). Landfill vs. Waste to Energy Incineration. Retrieved from [Link]

  • Sepro Systems. (2020, April 7). Landfills vs. Incinerators: An Urban Mining Debate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,6-Diazaspiro[3.3]heptane oxalate

[1][2]

Executive Safety Summary

2,6-Diazaspiro[3.3]heptane oxalate (often an intermediate in drug discovery scaffolds) presents a dual-hazard profile: the corrosivity/irritation potential of a strained secondary amine and the systemic toxicity associated with oxalate salts.

As a research chemical, its toxicological profile is often not fully characterized. Therefore, this protocol enforces Universal Precautions for Potent Compounds (SafeBridge Category 2/3 equivalent) . Do not treat this merely as a "standard salt."[1]

Immediate Core Directive:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Respiratory: Inhalation of dust is the primary high-risk vector.

  • Skin: This compound is likely hygroscopic and can permeate standard gloves in solution.

Hazard Deconstruction & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

Molecular ComponentChemical BehaviorPhysiological Risk
Spirocyclic Amine (2,6-Diazaspiro[3.3]heptane)High basicity; Nucleophilic; Strained ring system.[2]Corrosive/Irritant: Potential for severe eye damage and skin burns.[3][4] Sensitization is possible.[2]
Oxalate Counter-ion Chelating agent; Water soluble.Systemic Toxicity: If absorbed (dermal/inhalation), oxalates bind serum calcium (hypocalcemia) and can cause renal tubule obstruction.
Physical State (Solid) Fine crystalline powder; Static-prone.Inhalation: Aerosolized dust can deeply penetrate the respiratory tract, delivering the amine-oxalate load systemically.

PPE Matrix: Tiered Protection Protocol

Do not rely on generic "lab safety" rules. Use this task-specific matrix.

Tier 1: Solid Handling (Weighing, Transfer)

Context: High risk of dust generation.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the risk of airborne dust bypassing the side shields.

  • Hand Protection: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).

    • Why: The outer glove protects against physical abrasion; the inner glove acts as a barrier during doffing.

  • Body Protection: Lab coat (buttoned to neck), long pants, closed-toe chemically resistant shoes.

  • Respiratory: If fume hood containment is breached or unavailable (NOT recommended), a P100 particulate respirator is mandatory.

Tier 2: Solution Phase (Synthesis, Work-up)

Context: Risk of splash and permeation.

  • Eye Protection: Chemical Splash Goggles + Face Shield (if working with volumes >100 mL).

  • Hand Protection: Long-cuff Nitrile or Laminate (Silver Shield) gloves.

    • Why: Amines can permeate nitrile over time. If using standard nitrile, change gloves every 30 minutes or immediately upon splash.

  • Body Protection: Chemical-resistant apron over the lab coat.

Operational Workflow: The "Safe-Loop" Protocol

This workflow is designed to prevent cross-contamination, a common failure point in analytical labs.

SafeHandlingRisk1. Risk Assessment(Check SDS & Mass)Prep2. Engineering Prep(Hood Airflow >100 fpm)Risk->PrepDefine ScalePPE3. Donning PPE(Goggles + Dbl Gloves)Prep->PPEArea SecureOps4. Handling(Static Control)PPE->OpsProtectedDecon5. Decontamination(Solvent Wipe)Ops->DeconCompleteDecon->PPEInspect forContaminationWaste6. Disposal(Solid vs Liquid)Decon->WasteSegregate

Figure 1: The "Safe-Loop" workflow ensures that decontamination occurs before the operator removes PPE, preventing migration of the chemical outside the fume hood.

Step-by-Step Protocol
Phase A: Pre-Operational Prep
  • Static Neutralization: Spiro-salts are often "fluffy" and static-prone. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves.

  • Solvent Selection: Prepare a waste container inside the hood. Do not transport open waste containers across the lab.

Phase B: Handling & Weighing
  • The "Clean/Dirty" Hand Rule: Use your non-dominant hand to stabilize the vial (Dirty) and your dominant hand to operate the spatula (Clean).

  • Transfer: Never pour from the bottle. Use a disposable antistatic weighing boat.

  • Spill Control: Place the balance on a disposable absorbent mat. If powder spills, do not blow it off . Wipe with a damp tissue (water/methanol) and dispose of as hazardous waste.

Phase C: Decontamination (Crucial)
  • Wipe Down: Before removing items from the hood, wipe the exterior of the vial and the balance area with a methanol-dampened Kimwipe.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Emergency Response

ScenarioImmediate ActionMedical Context
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Amines can cause corneal clouding. Immediate dilution is the only way to save sight.
Skin Contact Remove contaminated clothing.[5][2][3][6][7][8][9] Wash with soap and water for 15 mins.[7]Watch for signs of hypocalcemia (tremors/numbness) if exposure was large (due to oxalate).
Inhalation Move to fresh air.[5][3][7][8][9][10]If wheezing occurs, medical attention is required (potential amine-induced bronchospasm).

Disposal & Waste Management

Do not neutralize on the bench. While oxalates can be precipitated with calcium, and amines neutralized with acid, this creates unnecessary secondary handling risks for this specific compound.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic/Corrosive Solid - Organic Amine Salt."

  • Liquid Waste: Segregate into the "Basic/Organic" waste stream. Do not mix with strong acids (exothermic reaction risk) or oxidizers.[3]

  • Final Fate: High-temperature incineration is the required disposal method to destroy the spirocyclic core.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2,6-Diazaspiro[3.3]heptane.[5][11][12] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.